molecular formula C6H5NO2S B1584256 2-Nitrothiophenol CAS No. 4875-10-9

2-Nitrothiophenol

Cat. No.: B1584256
CAS No.: 4875-10-9
M. Wt: 155.18 g/mol
InChI Key: JKIFPWHZEZQCQA-UHFFFAOYSA-N
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Description

2-Nitrothiophenol is a useful research compound. Its molecular formula is C6H5NO2S and its molecular weight is 155.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-nitrobenzenethiol
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InChI

InChI=1S/C6H5NO2S/c8-7(9)5-3-1-2-4-6(5)10/h1-4,10H
Source PubChem
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InChI Key

JKIFPWHZEZQCQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60197602
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Molecular Weight

155.18 g/mol
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CAS No.

4875-10-9
Record name 2-Nitrobenzenethiol
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Foundational & Exploratory

An In-depth Technical Guide to 2-Nitrothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitrothiophenol, with the CAS number 4875-10-9 , is an organosulfur compound of significant interest in various fields of chemical and pharmaceutical research.[1][2][3][4][5] Its unique molecular structure, featuring a nitro group ortho to a thiol group on a benzene ring, imparts distinct chemical properties that make it a valuable intermediate in organic synthesis and a useful tool in biochemical studies. This guide provides a comprehensive overview of the properties, synthesis, reactivity, and applications of this compound, with a focus on its relevance to researchers and professionals in drug development.

Chemical and Physical Properties

This compound, also known as 2-mercaptonitrobenzene, is a yellow crystalline solid.[6] A summary of its key physical and chemical properties is presented in the table below for easy reference.

PropertyValueSource(s)
CAS Number 4875-10-9[1][2][3]
Molecular Formula C6H5NO2S[1][2]
Molecular Weight 155.17 g/mol [1][2]
Melting Point 56-58 °C[7]
Boiling Point 262.5 ± 23.0 °C at 760 mmHg[7][8]
Density 1.4 ± 0.1 g/cm³[8]
Appearance Yellow crystalline solid[6]
Solubility Soluble in organic solvents.[6]
pKa 5.10 ± 0.43 (Predicted)[7]

Synthesis and Reactivity

The synthesis of this compound is a critical process for its availability in research and industry. One common laboratory-scale synthesis involves the reaction of 2-chloronitrobenzene with a sulfur source.

Synthesis Workflow

Synthesis_Workflow 2-Chloronitrobenzene 2-Chloronitrobenzene Reaction Nucleophilic Aromatic Substitution 2-Chloronitrobenzene->Reaction Sulfur_Source Sulfur Source (e.g., Na2S) Sulfur_Source->Reaction This compound This compound Reaction->this compound

Caption: General workflow for the synthesis of this compound.

This compound exhibits reactivity characteristic of both its thiol and nitro functional groups. The thiol group can undergo oxidation to form a disulfide, while the nitro group can be reduced to an amine. This dual reactivity makes it a versatile building block in the synthesis of more complex molecules.

Experimental Protocols

Synthesis of 2-Aminothiophenol from this compound

A key application of this compound is its use as a precursor for the synthesis of 2-aminothiophenol, a vital intermediate in the production of pharmaceuticals and dyes. The reduction of the nitro group is a common and critical transformation.

Materials:

  • This compound

  • Reducing agent (e.g., Tin(II) chloride dihydrate (SnCl₂·2H₂O), Zinc dust)[9][10][11]

  • Solvent (e.g., Ethanol, Glacial acetic acid)[9][10]

  • Acid (e.g., Hydrochloric acid)

  • Base (e.g., Sodium hydroxide)

  • Standard laboratory glassware and equipment

Procedure (Example using SnCl₂·2H₂O): [10]

  • In a round-bottom flask, dissolve this compound in ethanol.

  • Add an excess of Tin(II) chloride dihydrate to the solution.

  • Heat the reaction mixture to reflux and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After the reaction is complete, cool the mixture to room temperature and dilute it with water.

  • Neutralize the mixture with a sodium hydroxide solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield the crude 2-aminothiophenol.

  • Purify the product by crystallization or column chromatography if necessary.

Quantification of Thiol Groups using Ellman's Reagent (DTNB)

While this compound itself is not Ellman's reagent, its derivative, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), is a widely used reagent for quantifying free sulfhydryl groups in a sample. The reaction of DTNB with a thiol releases 2-nitro-5-thiobenzoate (TNB²⁻), a yellow-colored species that can be quantified spectrophotometrically at 412 nm.[7][12][13][14]

Principle of Ellman's Assay

Ellmans_Assay DTNB DTNB (Ellman's Reagent) Reaction Thiol-Disulfide Exchange DTNB->Reaction Thiol Thiol (R-SH) Thiol->Reaction TNB TNB²⁻ (Yellow) Reaction->TNB Spectrophotometry Measure Absorbance at 412 nm TNB->Spectrophotometry

Caption: Principle of the Ellman's Reagent assay for thiol quantification.

Role in Signaling Pathways

Currently, there is a lack of direct evidence in the scientific literature implicating this compound in specific signaling pathways. Thiol-containing molecules, in general, are known to play crucial roles in cellular signaling, primarily through redox-mediated mechanisms and post-translational modifications of proteins.[15] For instance, hydrogen sulfide (H₂S) and S-nitrosothiols are recognized as important signaling molecules.[15][16][17]

While this compound itself is not a known signaling molecule, its properties as a thiol-containing aromatic compound suggest potential for interaction with biological systems. It could potentially be explored as a probe to study thiol-sensitive signaling events or as a precursor for the synthesis of more complex molecules designed to modulate specific pathways.[18][19][20][21][22] Further research is required to elucidate any direct or indirect roles of this compound in cellular signaling.

Applications in Research and Drug Development

The primary application of this compound in the context of drug development lies in its utility as a versatile chemical intermediate.

  • Synthesis of Bioactive Molecules: As a precursor to 2-aminothiophenol, it is instrumental in the synthesis of various heterocyclic compounds, some of which exhibit biological activity.[9]

  • Development of Chemical Probes: The reactivity of the thiol group can be exploited to develop probes for detecting specific analytes or for studying biological processes.

  • Material Science: Thiophenols are used in the functionalization of nanoparticles and surfaces, which has applications in drug delivery and diagnostics.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated laboratory environment.[3] It is harmful if swallowed or in contact with skin.[21] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable chemical compound with a well-defined set of physical and chemical properties. Its significance in research and drug development stems primarily from its role as a key synthetic intermediate. While its direct involvement in biological signaling pathways remains to be explored, its unique chemical characteristics offer potential for the development of novel research tools and therapeutic agents. A thorough understanding of its synthesis, reactivity, and handling is essential for its safe and effective utilization in the laboratory.

References

An In-depth Technical Guide to the Synthesis of 2-Nitrothiophenol from 2-Chloronitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-nitrothiophenol from 2-chloronitrobenzene. This transformation is a key step in the production of various valuable compounds, including pharmaceuticals and other fine chemicals. The primary method detailed herein involves the nucleophilic aromatic substitution of the chlorine atom in 2-chloronitrobenzene with a sulfur nucleophile.

Reaction Overview

The synthesis of this compound from 2-chloronitrobenzene is typically achieved through the reaction of 2-chloronitrobenzene with a sulfide salt, such as sodium sulfide (Na₂S) or sodium hydrosulfide (NaHS), in a suitable solvent. The nitro group in the ortho position activates the chlorine atom for nucleophilic substitution. The reaction proceeds via the formation of the sodium salt of this compound, which can then be protonated to yield the final product.

A related reaction involves the use of sodium disulfide (Na₂S₂), which leads to the formation of di-(2-nitrophenyl)-disulfide.[1] This disulfide can subsequently be reduced to this compound. However, the direct synthesis using sodium sulfide is a more direct route.

It is important to note that the reaction conditions can be modulated to favor the formation of this compound or to proceed directly to 2-aminothiophenol through the reduction of the nitro group.[1] Careful control of the reaction parameters is therefore crucial for achieving the desired product.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound from 2-chloronitrobenzene.

ParameterValueNotes
Reactants
2-Chloronitrobenzene1.0 equivalentStarting material.
Sodium Sulfide Nonahydrate (Na₂S·9H₂O)1.0 - 1.2 equivalentsSulfide source. An excess may promote the reduction of the nitro group.
Solvent
Water or Ethanol/Water mixtureSufficient to dissolve reactantsThe choice of solvent can influence the reaction rate and selectivity.
Reaction Conditions
Temperature80-95 °CHigher temperatures may lead to the formation of byproducts.
Reaction Time4-6 hoursThe reaction progress should be monitored by a suitable technique (e.g., TLC, GC).
AtmosphereInert (e.g., Nitrogen)To prevent oxidation of the thiophenol product.

Experimental Protocol

This protocol details a method for the synthesis of this compound from 2-chloronitrobenzene.

Materials:

  • 2-Chloronitrobenzene

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Deionized water

  • Hydrochloric acid (HCl), concentrated

  • Organic solvent (e.g., diethyl ether or dichloromethane)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Heating mantle

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve sodium sulfide nonahydrate (1.1 equivalents) in deionized water.

  • Addition of Reactant: To the stirred sodium sulfide solution, add 2-chloronitrobenzene (1.0 equivalent).

  • Reaction: Heat the reaction mixture to 80-95 °C under an inert atmosphere (e.g., nitrogen) and maintain this temperature for 4-6 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 1-2. This should be done in a well-ventilated fume hood as hydrogen sulfide gas may be evolved. The acidification protonates the thiophenolate to form the desired this compound, which will precipitate as a solid.

    • Extract the aqueous mixture with an organic solvent such as diethyl ether or dichloromethane.

    • Combine the organic extracts and wash them with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain pure this compound.

Mandatory Visualizations

Reaction Pathway Diagram

Synthesis_Pathway Synthesis of this compound from 2-Chloronitrobenzene cluster_reagents Reagents cluster_process Process A 2-Chloronitrobenzene C Reaction Mixture (Aqueous or Ethanolic) A->C Add to B Sodium Sulfide (Na₂S) B->C Dissolve in D Sodium 2-Nitrothiophenolate (Intermediate) C->D Heat (80-95°C) 4-6 hours F This compound (Product) D->F Protonation E Acidification (HCl)

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow Diagram

Experimental_Workflow Experimental Workflow for this compound Synthesis start Start setup Reaction Setup: Dissolve Na₂S in water. Add 2-chloronitrobenzene. start->setup react Reaction: Heat to 80-95°C for 4-6 hours under inert atmosphere. setup->react workup Work-up: Cool, then acidify with HCl. react->workup extract Extraction: Extract with organic solvent. workup->extract dry Drying: Dry organic layer over Na₂SO₄. extract->dry evaporate Solvent Removal: Evaporate solvent under reduced pressure. dry->evaporate purify Purification: Recrystallize crude product. evaporate->purify end End: Pure this compound purify->end

Caption: Step-by-step experimental workflow for the synthesis.

References

2-Nitrothiophenol chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, molecular weight, and synthesis of 2-Nitrothiophenol. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document outlines key physicochemical properties and details a validated experimental protocol for its preparation.

Core Chemical and Physical Properties

This compound, also known as 2-nitrobenzenethiol, is an organosulfur compound with the chemical formula C₆H₅NO₂S.[1] It is a valuable intermediate in various chemical syntheses. The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValue
Molecular Formula C₆H₅NO₂S
Molecular Weight 155.17 g/mol
CAS Number 4875-10-9
Appearance Not explicitly stated in the provided results
Purity ≥97% (typical)
Storage Conditions Inert atmosphere, 2-8°C

Experimental Protocols

A key application of this compound is its use as a precursor in the synthesis of other organic molecules. The following section details an experimental protocol for the synthesis of this compound from Di-(2-nitrophenyl)-disulfide.

Synthesis of this compound from Di-(2-nitrophenyl)-disulfide

This protocol outlines the reduction of Di-(2-nitrophenyl)-disulfide to yield this compound.

Materials:

  • Di-(2-nitrophenyl)-disulfide (10 g, 0.03 M)

  • Sodium hydroxide (NaOH) solution (0.8 g, 0.02 M)

  • Hydrogen sulfide (H₂S) gas

  • Concentrated hydrochloric acid (HCl) (5 ml)

  • Ethanol (for recrystallization)

Procedure:

  • Prepare a solution of sodium hydrosulfide (NaSH) by saturating a sodium hydroxide solution (0.8 g in a suitable amount of water) with hydrogen sulfide gas.

  • Add Di-(2-nitrophenyl)-disulfide (10 g) to the freshly prepared sodium hydrosulfide solution.

  • Reflux the reaction mixture.

  • After the reaction is complete, pour the mixture into 5 ml of concentrated hydrochloric acid.

  • Filter the precipitated this compound.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound as described in the experimental protocol.

G Synthesis of this compound cluster_preparation Preparation of NaSH cluster_reaction Main Reaction cluster_workup Product Isolation and Purification NaOH NaOH Solution H2S H₂S Gas NaOH->H2S Saturate NaSH Sodium Hydrosulfide (NaSH) H2S->NaSH Forms ReactionMix Reaction Mixture NaSH->ReactionMix Disulfide Di-(2-nitrophenyl)-disulfide Disulfide->ReactionMix Reflux Reflux ReactionMix->Reflux Precipitation Pour into conc. HCl Reflux->Precipitation Filtration Filter Precipitate Precipitation->Filtration Recrystallization Recrystallize from Ethanol Filtration->Recrystallization FinalProduct Pure this compound Recrystallization->FinalProduct

Caption: Workflow for the synthesis of this compound.

References

Spectroscopic Profile of 2-Nitrothiophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-Nitrothiophenol (CAS No. 4875-10-9), a crucial molecule in various chemical and pharmaceutical research areas. Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted data based on the analysis of its structural analogues and fundamental spectroscopic principles. Detailed, generalized experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of the nitro (-NO₂) and thiol (-SH) functional groups on a benzene ring.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
ProtonsChemical Shift (δ, ppm) RangeMultiplicityCoupling Constants (J, Hz)Notes
SH3.5 - 4.5Singlet (broad)-The chemical shift can be highly variable and may be affected by solvent, concentration, and temperature.
Ar-H7.0 - 8.2Multipletortho: 7-9, meta: 2-3, para: <1The aromatic region will show a complex splitting pattern due to the ortho, meta, and para couplings between the four aromatic protons. The proton ortho to the nitro group is expected to be the most downfield.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
CarbonChemical Shift (δ, ppm) RangeNotes
C-S125 - 135The carbon atom directly attached to the sulfur atom.
C-NO₂145 - 155The carbon atom directly attached to the nitro group.
C-H120 - 140The remaining four aromatic carbons.
Table 3: Predicted IR Spectroscopic Data for this compound
Functional GroupWavenumber (cm⁻¹) RangeIntensityVibration Mode
S-H2550 - 2600WeakStretching
C-H (aromatic)3000 - 3100MediumStretching
C=C (aromatic)1450 - 1600Medium to StrongStretching
N-O (nitro)1500 - 1550 and 1330 - 1370StrongAsymmetric and Symmetric Stretching
C-N800 - 900MediumStretching
C-S600 - 800Weak to MediumStretching
Table 4: Predicted Mass Spectrometry Data for this compound
Ionm/z (expected)Notes
[M]⁺155Molecular ion peak.
[M-NO₂]⁺109Loss of the nitro group.
[M-SH]⁺122Loss of the thiol group.
[C₆H₅S]⁺109Phenylthiol cation.
[C₆H₄]⁺76Benzyne fragment.

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of solid organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. This is typically an automated process on modern spectrometers.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

    • Use a standard pulse sequence (e.g., a 30° or 90° pulse).

    • Set the number of scans (e.g., 8-16) and a relaxation delay (e.g., 1-2 seconds).

    • Acquire the Free Induction Decay (FID).

  • ¹³C NMR Acquisition:

    • Switch the nucleus to ¹³C.

    • Set the spectral width to cover the expected range of carbon signals (typically 0-200 ppm).

    • Use a proton-decoupled pulse sequence to obtain singlets for each carbon, which simplifies the spectrum and enhances the signal-to-noise ratio.

    • A larger number of scans (e.g., 128 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

    • Acquire the FID.

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the spectrum.

    • Phase the spectrum to ensure all peaks are in the positive phase.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Attenuated Total Reflectance (ATR) or KBr Pellet Method

  • Sample Preparation (ATR):

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol or acetone) and allowing it to dry completely.

    • Place a small amount of the solid this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Sample Preparation (KBr Pellet):

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the ATR accessory with the sample or the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty ATR crystal or the pure KBr pellet. This will be automatically subtracted from the sample spectrum.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule by comparing the wavenumbers with standard correlation charts.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry

  • Sample Introduction:

    • Introduce a small amount of the this compound sample into the mass spectrometer. For a solid sample, a direct insertion probe is commonly used. The sample is placed in a capillary tube at the end of the probe, which is then inserted into the ion source.

  • Ionization:

    • Heat the probe to volatilize the sample into the gas phase within the ion source.

    • Bombard the gaseous molecules with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment in a reproducible manner.

  • Mass Analysis:

    • Accelerate the resulting ions into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection:

    • The separated ions are detected, and their abundance is recorded as a function of their m/z value, generating a mass spectrum.

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.

    • Analyze the fragmentation pattern to gain structural information. The fragmentation of nitroaromatic compounds often involves the loss of the nitro group and other characteristic fragments.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Processing and Interpretation Synthesis Synthesis and/or Purification of this compound Sample_Prep Prepare Samples for Analysis (Dissolving, Pelletizing, etc.) Synthesis->Sample_Prep NMR NMR Spectroscopy (¹H, ¹³C) Sample_Prep->NMR IR FT-IR Spectroscopy Sample_Prep->IR MS Mass Spectrometry (EI-MS) Sample_Prep->MS NMR_Data Process NMR Data (FT, Phasing, Calibration) NMR->NMR_Data IR_Data Process IR Data (Background Subtraction) IR->IR_Data MS_Data Process MS Data (Peak Identification) MS->MS_Data Interpretation Structural Elucidation and Verification NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation Final_Report Final_Report Interpretation->Final_Report Comprehensive Spectroscopic Report

Caption: Workflow for the spectroscopic analysis of this compound.

Solubility and stability of 2-Nitrothiophenol in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility and Stability of 2-Nitrothiophenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of this compound in organic solvents. While specific quantitative solubility data is sparse in publicly available literature, this document outlines the expected solubility behavior based on general chemical principles and data for analogous compounds. Crucially, it offers detailed experimental protocols for researchers to determine precise solubility and stability profiles in their own laboratories. This guide includes standardized methodologies for solubility determination via gravimetric and spectroscopic analysis, and for stability assessment using High-Performance Liquid Chromatography (HPLC) under stress conditions. Visual workflows are provided to clarify the experimental processes.

Introduction to this compound

This compound (CAS: 4875-10-9) is an organosulfur compound with the molecular formula C₆H₅NO₂S.[1][2] It consists of a benzene ring substituted with a thiol (-SH) group and a nitro (-NO₂) group at adjacent positions. This structure imparts specific chemical properties that influence its solubility and stability. The presence of the polar nitro group and the acidic thiol group suggests a complex solubility profile, while the thiol moiety is known for its susceptibility to oxidation. Understanding these characteristics is critical for its application in organic synthesis, pharmaceutical development, and materials science.

Solubility of this compound

Direct, quantitative solubility data for this compound in a range of organic solvents is not extensively reported in the literature. However, based on the "like dissolves like" principle and information on similar compounds such as nitrophenols, a qualitative solubility profile can be inferred.[3][4] The 4-nitro isomer, 4-Nitrothiophenol, is noted to be soluble in several organic solvents.[5]

Generally, polar solvents are expected to be effective at dissolving this compound due to its polar nitro group. Polar aprotic solvents like acetone and acetonitrile, and polar protic solvents like ethanol and methanol, are likely to be good candidates for solubilization.[4] Nonpolar solvents such as hexane are less likely to be effective.[4]

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF)HighCapable of dissolving a wide range of polar compounds.[4]
Polar Protic Methanol, EthanolHighCan engage in hydrogen bonding and effectively solvate polar molecules.[4]
Moderate Polarity Dichloromethane (DCM), ChloroformModerateMay offer partial solubility.[6]
Nonpolar Hexane, Diethyl EtherLow"Like dissolves like" principle suggests poor solubility for a polar compound.[4]

Stability of this compound

The stability of this compound in solution is a critical parameter for its storage and application. The thiol group is susceptible to oxidation, which can lead to the formation of disulfide bridges, creating bis(2-nitrophenyl) disulfide. This degradation can be influenced by several factors.

  • Oxidation : Exposure to air (oxygen) can promote the oxidation of the thiol group.

  • Light : Photochemical degradation may occur, as is common with nitroaromatic compounds. Photostability testing is an integral part of stress testing.[7]

  • Temperature : Elevated temperatures can accelerate degradation reactions.[8]

  • pH : The acidity or basicity of the solution environment can influence the stability of the thiol group.

Assessing stability involves storing the compound in solution under controlled conditions and monitoring its concentration over time, typically using a stability-indicating analytical method like HPLC.[9][10]

Table 2: Factors Influencing the Stability of this compound in Solution

FactorPotential EffectRecommended Mitigation
Oxygen Oxidation to disulfideStore solutions under an inert atmosphere (e.g., Nitrogen, Argon).
Light PhotodegradationStore solutions in amber vials or protect from light.
Temperature Increased degradation rateStore solutions at controlled low temperatures (e.g., 2-8°C).[1]
Solvent Purity Impurities may catalyze degradationUse high-purity, degassed solvents.

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of this compound.

Protocol for Solubility Determination (Gravimetric Method)

The gravimetric method is a reliable technique for determining equilibrium solubility by measuring the mass of solute dissolved in a known quantity of solvent.[11]

Methodology:

  • Preparation of Saturated Solution : Add an excess amount of this compound to a known mass of the desired organic solvent in a sealed, screw-capped glass vial.[11]

  • Equilibration : Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. This can be confirmed by measuring the concentration at different time points until it remains constant.[11]

  • Phase Separation : Cease agitation and allow the vial to stand at the constant temperature for at least 2 hours to permit the undissolved solid to settle.[11]

  • Sample Withdrawal : Carefully withdraw a known mass of the clear supernatant (the saturated solution) using a pre-weighed, heated syringe to prevent precipitation upon cooling.

  • Solvent Evaporation : Transfer the supernatant to a pre-weighed vial. Evaporate the solvent completely under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature.

  • Mass Determination : Weigh the vial containing the dry solute residue.

  • Calculation : Calculate the solubility using the following formula: Solubility ( g/100 g solvent) = (Mass of residue / Mass of solvent) x 100

G Gravimetric Solubility Determination Workflow cluster_prep Preparation cluster_equil Equilibration & Separation cluster_analysis Analysis A Add excess this compound to known mass of solvent B Seal vial and place in thermostatic shaker A->B Step 1 C Agitate at constant temp (e.g., 24-48h) B->C D Let solid settle (≥2h) C->D Step 2 E Withdraw known mass of supernatant D->E F Evaporate solvent to dryness E->F G Weigh dried solute residue F->G H Calculate Solubility G->H

Caption: Workflow for gravimetric solubility determination.

Protocol for Stability Assessment (HPLC Method)

This protocol outlines a method to assess the stability of this compound in an organic solvent under stress conditions (e.g., elevated temperature). The primary analytical technique is High-Performance Liquid Chromatography (HPLC) with UV detection.[9][12][13]

Methodology:

  • Solution Preparation : Prepare a stock solution of this compound in the chosen organic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Initial Analysis (T=0) : Immediately analyze the freshly prepared solution in triplicate using a validated, stability-indicating HPLC method to determine the initial concentration and peak purity.[14]

  • Storage : Dispense aliquots of the stock solution into amber glass vials, seal them, and place them under the desired storage conditions (e.g., in an oven at 50°C for stress testing).

  • Time-Point Analysis : At predetermined time intervals (e.g., 0, 24, 48, 72, and 168 hours), remove a vial from storage. Allow it to cool to room temperature.

  • Sample Injection : Inject the stored sample in triplicate into the HPLC system.

  • Data Analysis :

    • Quantify the peak area of this compound at each time point.

    • Compare the average peak area of the stored sample to the average peak area of the freshly prepared (T=0) sample.[10]

    • Monitor the chromatogram for the appearance of new peaks, which would indicate degradation products.

  • Stability Determination : The compound is considered stable for the duration where the concentration remains within a specified range (e.g., 90-110%) of the initial concentration, and no significant degradation products are observed.[14]

G Chemical Stability Assessment Workflow (HPLC) A Prepare stock solution of This compound B Analyze fresh solution (T=0) via HPLC A->B C Store aliquots under stress conditions (e.g., 50°C, light exposure) A->C F Compare T=x results to T=0 results B->F D Withdraw samples at predetermined intervals (T=x hours) C->D Time E Analyze stored sample via HPLC D->E G Quantify remaining analyte & identify degradants E->G H Determine Stability Period F->H G->F

Caption: Workflow for chemical stability assessment using HPLC.

Conclusion

While quantitative data on the solubility and stability of this compound is not widespread, this guide provides a robust framework for researchers. The predicted solubility in polar organic solvents serves as a starting point for solvent screening. The provided experimental protocols for gravimetric solubility analysis and HPLC-based stability testing offer clear, actionable steps for generating the precise data required for research and development. Careful consideration of factors like oxidation, light, and temperature is essential for maintaining the integrity of this compound in solution.

References

An In-depth Technical Guide to the Reactions of 2-Nitrothiophenol with Electrophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the reactions of 2-nitrothiophenol with various electrophiles, including alkylation, acylation, arylation, and Michael additions. The methodologies, quantitative data, and reaction mechanisms are detailed to serve as a valuable resource for synthetic chemists in research and drug development.

Introduction to the Reactivity of this compound

This compound is a versatile nucleophile in organic synthesis. The presence of the electron-withdrawing nitro group at the ortho position increases the acidity of the thiol proton, facilitating the formation of the corresponding thiolate anion. This thiolate is a soft nucleophile that readily participates in a variety of bond-forming reactions. The key reactive site is the sulfur atom, which attacks electron-deficient centers in electrophilic reagents.

S-Alkylation of this compound

S-alkylation of this compound with alkyl halides or other alkylating agents is a fundamental method for the synthesis of 2-nitrophenyl thioethers. These reactions typically proceed via an SN2 mechanism, where the 2-nitrothiophenolate anion displaces a leaving group on the alkyl electrophile.

Quantitative Data for S-Alkylation of Thiols
EntryThiolAlkyl HalideBaseSolventTemp (°C)Time (h)Yield (%)
1ThiophenolBenzyl bromideK₂CO₃AcetonitrileRT295
2ThiophenolEthyl bromoacetateNaHTHF0 to RT392
3Thiophenol1-IodobutaneCs₂CO₃DMFRT490
44-ChlorothiophenolMethyl iodideK₂CO₃AcetoneReflux298
52-NaphthalenethiolAllyl bromideNaOHWater/Toluene50194

This table is a compilation of typical results for S-alkylation of thiophenols and serves as a general guide. Specific conditions for this compound may require optimization.

Experimental Protocol: General Procedure for S-Alkylation of this compound

This protocol is a general method for the S-alkylation of thiophenols and can be adapted for this compound.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide)

  • Base (e.g., potassium carbonate)

  • Solvent (e.g., acetonitrile)

Procedure:

  • To a solution of this compound (1.0 mmol) in acetonitrile (10 mL) in a round-bottom flask, add potassium carbonate (1.5 mmol).

  • Stir the mixture at room temperature for 15 minutes to generate the thiolate.

  • Add the alkyl halide (1.1 mmol) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-nitrophenyl thioether.

S-Alkylation of this compound.

S-Acylation of this compound

S-acylation of this compound with acylating agents such as acyl chlorides or anhydrides yields 2-nitrophenyl thioesters. These reactions are typically fast and efficient, driven by the high nucleophilicity of the thiolate and the electrophilicity of the acylating agent.

Quantitative Data for S-Acylation of Thiols

The following table provides representative data for the S-acylation of thiophenols.

EntryThiolAcylating AgentBaseSolventTemp (°C)Time (h)Yield (%)
1ThiophenolBenzoyl chloridePyridineCH₂Cl₂0 to RT198
2ThiophenolAcetic anhydrideEt₃NTHFRT0.595
34-MethylthiophenolAcetyl chlorideNoneNeatRT0.2596
44-NitrothiophenolBenzoyl chlorideDMAPCH₂Cl₂RT293
5ThiophenolIsobutyryl chlorideZinc dustNeatRT0.194

This table is a compilation of typical results for S-acylation of thiophenols and serves as a general guide. Specific conditions for this compound may require optimization.

Experimental Protocol: General Procedure for S-Acylation of this compound

This protocol describes a general method for the S-acylation of thiophenols.[1]

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride)

  • Base (e.g., pyridine or triethylamine)

  • Solvent (e.g., dichloromethane)

Procedure:

  • Dissolve this compound (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add the base (1.2 mmol), such as pyridine or triethylamine, to the solution.

  • Slowly add the acyl chloride (1.1 mmol) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure 2-nitrophenyl thioester.

S-Acylation of this compound.

Palladium-Catalyzed S-Arylation of this compound

The formation of diaryl thioethers can be achieved through palladium-catalyzed cross-coupling reactions. In this context, this compound can be coupled with aryl halides or triflates. These reactions typically employ a palladium catalyst and a phosphine ligand.

Quantitative Data for Palladium-Catalyzed S-Arylation of Thiols

The following table presents data for the palladium-catalyzed S-arylation of various thiols with aryl halides.

EntryThiolAryl HalideCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
1Thiophenol4-BromotoluenePd(OAc)₂XantphosCs₂CO₃Toluene1101292
2Thiophenol4-ChlorobenzonitrilePd₂(dba)₃dppfNaOtBuDioxane1001885
34-Methoxythiophenol1-IodonaphthalenePd(OAc)₂BINAPK₃PO₄Toluene1002488
4Thiophenol2-BromopyridinePd₂(dba)₃XantphosNaOtBuToluene801678
52-Naphthalenethiol4-BromoanisolePd(OAc)₂DPEphosCs₂CO₃Xylene1202090

This table is a compilation of typical results for Pd-catalyzed S-arylation of thiophenols and serves as a general guide. Specific conditions for this compound may require optimization.

Experimental Protocol: General Procedure for Palladium-Catalyzed S-Arylation of this compound

This is a general procedure for the palladium-catalyzed C-S cross-coupling of thiols with aryl halides.

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromotoluene)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos)

  • Base (e.g., Cs₂CO₃)

  • Solvent (e.g., toluene)

Procedure:

  • To an oven-dried Schlenk tube, add the palladium catalyst (2 mol%), phosphine ligand (4 mol%), and base (2.0 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add the aryl halide (1.0 mmol), this compound (1.2 mmol), and solvent (5 mL).

  • Seal the tube and heat the reaction mixture at the specified temperature with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite and wash with the same solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired diaryl thioether.

S_Arylation_Mechanism cluster_cat_cycle Catalytic Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L₂) Pd0->ArPdX Oxidative Addition ArX Ar-X ArPdSR Ar-Pd(II)-SR(L₂) ArPdX->ArPdSR + R-S⁻ - X⁻ Thiolate R-S⁻ ArPdSR->Pd0 Product Ar-S-R ArPdSR->Product Reductive Elimination Experimental_Workflow start Start: Reagent Preparation reaction_setup Reaction Setup (Solvent, Base, Temp.) start->reaction_setup reaction Addition of Electrophile reaction_setup->reaction monitoring Reaction Monitoring (TLC, GC-MS, LC-MS) reaction->monitoring workup Aqueous Workup (Extraction, Washing) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification analysis Product Characterization (NMR, MS, IR) purification->analysis end End: Pure Product analysis->end

References

A Technical Guide to Sourcing and Verifying High-Purity 2-Nitrothiophenol for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview for researchers, scientists, and drug development professionals on sourcing commercial-grade, high-purity 2-Nitrothiophenol (CAS No. 4875-10-9). It includes a comparative summary of suppliers, detailed protocols for purity verification, and logical workflows to aid in the selection and validation of this critical reagent.

Commercial Availability and Purity Levels

This compound is a key intermediate in various synthetic applications, including the development of pharmacologically active compounds.[1] The purity of this reagent is critical to ensure the quality, safety, and reproducibility of experimental results. A survey of commercial suppliers indicates that available purity levels typically range from 95% to over 99%. However, the level of analytical data provided by suppliers varies significantly.

The following table summarizes the offerings from several commercial suppliers. Researchers are strongly encouraged to request lot-specific Certificates of Analysis (CoA) and any available analytical data (e.g., HPLC, NMR spectra) before purchase.

SupplierCAS NumberStated PurityMolecular FormulaMolecular WeightNotes
Santa Cruz Biotechnology4875-10-9≥97%[2]C₆H₅NO₂S155.17Classified as a Dangerous Good for transport. For research use only.[2]
ChemScene4875-10-9≥98%[3]C₆H₅NO₂S155.17Provides services including custom synthesis and process optimization.[3]
ChemicalBook Listings4875-10-9Up to 99.0%[4]C₆H₅NO₂S155.17A platform listing multiple suppliers from various regions.[4]
Guidechem Listings4875-10-995%, 99%[5]C₆H₅NO₂S155.1744Lists multiple manufacturers, primarily based in China.[5]
Chemsrc Listings4875-10-995.0% to 98.0%[6]C₆H₅NO₂S155.174Aggregates data from various professional sources and lists multiple suppliers.[6]
BLD Pharm4875-10-9Not specifiedC₆H₅NO₂S155.17Offers access to documentation such as NMR, HPLC, and LC-MS for their products.[7]
Sigma-Aldrich (AldrichCPR)4875-10-9"As-is"C₆H₅NO₂S155.17Buyer assumes responsibility to confirm product identity and/or purity. No analytical data is collected by the supplier.

Supplier Selection Workflow

Choosing a suitable supplier for high-purity reagents requires a systematic approach. The workflow below outlines a logical process for qualifying and selecting a commercial source for this compound.

G cluster_0 Supplier Evaluation & Selection Workflow A Identify Potential Suppliers (e.g., Chemical Databases, Literature) B Screen Suppliers Based on Stated Purity (>98%) A->B C Request Documentation: - Certificate of Analysis (CoA) - Lot-Specific HPLC/GC/NMR Data B->C D Review Analytical Data (Assess Impurity Profile) C->D E Data Sufficient? D->E F Order Small Evaluation Sample E->F Yes J Reject Supplier E->J No G Perform In-House Purity Verification (See Protocols Below) F->G H Purity Confirmed? G->H I Qualify Supplier & Place Bulk Order H->I Yes H->J No

Caption: Logical workflow for selecting a commercial supplier of high-purity this compound.

Experimental Protocols for Purity Verification

The control of impurities is a critical issue in the pharmaceutical industry.[8] Upon receiving a sample, it is crucial to perform in-house analysis to verify its purity, as the supplier's CoA may not be exhaustive. The most common techniques for impurity profiling include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[8] For absolute quantification, Quantitative NMR (qNMR) is a powerful primary method.[9]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This proposed RP-HPLC method is designed for the accurate determination of this compound purity and the separation of potential non-volatile impurities.[1][9]

  • Objective: To separate and quantify this compound and its impurities.

  • Instrumentation: An HPLC system equipped with a UV detector, a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm), and an autosampler.

  • Methodology:

    • Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile and Water (both containing 0.1% Trifluoroacetic Acid, TFA) in a 65:35 ratio.[10]

    • Sample Preparation: Accurately prepare a 1 mg/mL solution of this compound in the mobile phase.

    • HPLC Conditions:

      • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).[9]

      • Flow Rate: 1.0 mL/min.[9]

      • Column Temperature: 40 °C.[10]

      • Detection Wavelength: 254 nm.[9]

      • Injection Volume: 10 µL.

    • Data Analysis: The percentage purity is calculated based on the area of the main peak relative to the total area of all peaks observed in the chromatogram (Area Percent Method).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is highly effective for identifying volatile impurities and confirming the molecular weight of the primary compound.

  • Objective: To identify and quantify volatile impurities and confirm the identity of this compound.

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with a suitable capillary column.

  • Methodology:

    • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a volatile solvent such as dichloromethane.[9]

    • GC Conditions:

      • Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[9]

      • Carrier Gas: Helium at a constant flow of 1 mL/min.[9]

      • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.[9]

      • Injector Temperature: 250 °C.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.[9]

      • Mass Range: Scan from m/z 40-400.[9]

    • Data Analysis: Identify the main peak corresponding to this compound (MW: 155.17) and any impurity peaks by comparing their mass spectra with reference libraries (e.g., NIST). Purity can be estimated by the relative peak areas.

In-House Purity Verification Workflow

The following diagram illustrates a standard experimental workflow for the analytical verification of a newly received batch of this compound.

G cluster_1 In-House Purity Verification Workflow A Receive Chemical Batch & Log Sample B Prepare Stock Solution (e.g., 1 mg/mL in Dichloromethane) A->B C Perform GC-MS Analysis B->C D Perform HPLC Analysis B->D E Analyze Data: - Confirm MW (GC-MS) - Identify Impurities - Quantify Purity (HPLC Area %) C->E D->E F Purity ≥ 99% and No Unexpected Impurities? E->F G Accept Batch for Research Use F->G Yes H Reject Batch & Contact Supplier F->H No

Caption: Experimental workflow for the analytical verification of this compound purity.

References

The Versatility of 2-Nitrothiophenol in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Nitrothiophenol, a readily available aromatic thiol, serves as a versatile and crucial building block in a multitude of organic transformations. Its strategic placement of a nitro group and a thiol functionality on an aromatic ring allows for a diverse range of synthetic applications, from the construction of complex heterocyclic scaffolds to its emerging role in cross-coupling reactions and protecting group strategies. This in-depth technical guide explores the core applications of this compound in organic synthesis, providing detailed experimental protocols, quantitative data, and mechanistic insights to empower researchers in their synthetic endeavors.

Gateway to Heterocyclic Systems: The Synthesis of Benzothiazoles

One of the most prominent applications of this compound lies in its role as a precursor to 2-aminothiophenol, a key intermediate for the synthesis of benzothiazoles and other related heterocyclic systems. These scaffolds are of significant interest in medicinal chemistry due to their wide-ranging biological activities. The synthetic pathway typically involves the reduction of the nitro group of this compound to an amine, followed by cyclization with various electrophiles.

Reduction of this compound to 2-Aminothiophenol

The reduction of the nitro group is a critical first step. Several methods have been reported, with the choice of reducing agent and conditions influencing the yield and purity of the resulting 2-aminothiophenol.

Experimental Protocol: Synthesis of 2-Aminothiophenol from 2-Chloronitrobenzene

A common industrial route to 2-aminothiophenol starts from 2-chloronitrobenzene, which is converted to di-(2-nitrophenyl)-disulfide, followed by reduction. A one-pot synthesis from 2-chloronitrobenzene has also been described[1][2]:

  • Materials: 2-Chloronitrobenzene, Sodium sulfide nonahydrate (Na₂S·9H₂O), Water, Toluene, Sodium sulfite, Sulfuric acid, Pyridine.

  • Procedure:

    • In a suitable reaction vessel equipped with a stirrer and under a nitrogen atmosphere, charge 2-chloronitrobenzene and water.

    • Heat the mixture to a temperature between 80°C and 95°C.

    • Over a period of 4-6 hours, carefully add a solution of sodium sulfide nonahydrate.

    • After the addition is complete, cool the reaction mixture.

    • Add a water-soluble alkali sulfite (e.g., sodium sulfite) and an organic solvent such as toluene.

    • Acidify the aqueous layer with a mineral acid (e.g., sulfuric acid) and separate the organic phase.

    • Concentrate the organic phase and add a base (e.g., pyridine) to precipitate the solid adduct.

    • Warm the adduct to a temperature between 30°C and 50°C to yield 2-aminothiophenol.

Another reported method involves the reduction of di-(2-nitrophenyl)-disulfide with zinc dust in glacial acetic acid[2].

Synthesis of 2-Arylbenzothiazoles via Condensation-Cyclization

The resulting 2-aminothiophenol is a versatile precursor for the synthesis of a wide array of 2-substituted benzothiazoles. A common and efficient method is the condensation reaction with aldehydes.

Experimental Protocol: General Procedure for the Synthesis of 2-Arylbenzothiazoles

The following protocol describes a catalyst-free approach to 2-arylbenzothiazoles[1]:

  • Materials: 2-Aminothiophenol, Aryl aldehyde, Dimethyl sulfoxide (DMSO).

  • Procedure:

    • In a round-bottom flask, dissolve 2-aminothiophenol (1.0 mmol) and the desired aryl aldehyde (1.0 mmol) in DMSO (3.0 mL).

    • Stir the reaction mixture at 120°C for the appropriate time (typically 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Collect the precipitated solid by filtration, wash with water, and dry.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Quantitative Data for the Synthesis of 2-Arylbenzothiazoles:

The following table summarizes the yields of various 2-arylbenzothiazoles synthesized using the above-mentioned catalyst-free method in DMSO.

EntryAldehydeProductTime (h)Yield (%)
1Benzaldehyde2-Phenylbenzothiazole292
24-Methylbenzaldehyde2-(p-Tolyl)benzothiazole2.595
34-Methoxybenzaldehyde2-(4-Methoxyphenyl)benzothiazole393
44-Chlorobenzaldehyde2-(4-Chlorophenyl)benzothiazole296
54-Nitrobenzaldehyde2-(4-Nitrophenyl)benzothiazole485
62-Naphthaldehyde2-(Naphthalen-2-yl)benzothiazole390

Data compiled from representative literature procedures.

A variety of other catalytic systems and reaction conditions have been developed for this transformation, including the use of H₂O₂/HCl in ethanol at room temperature, offering excellent yields in shorter reaction times[3].

Logical Workflow for Benzothiazole Synthesis:

G cluster_0 Starting Material cluster_1 Key Intermediate cluster_2 Final Products 2_Nitrothiophenol This compound 2_Aminothiophenol 2-Aminothiophenol 2_Nitrothiophenol->2_Aminothiophenol Reduction (e.g., Zn/AcOH) Benzothiazoles 2-Substituted Benzothiazoles 2_Aminothiophenol->Benzothiazoles Condensation/ Cyclization (e.g., + Aldehyde)

Caption: Synthetic pathway from this compound to 2-substituted benzothiazoles.

This compound in Cross-Coupling Reactions

The nitro group in this compound can act as a leaving group in palladium-catalyzed cross-coupling reactions, offering an alternative to traditional organohalides. This denitrative coupling approach is an attractive synthetic strategy due to the ready availability of nitroarenes.

While specific examples detailing the Suzuki-Miyaura coupling of this compound are not extensively documented, the general principles for the coupling of nitroarenes with boronic acids can be applied. The choice of catalyst, ligand, and base is crucial for a successful transformation.

Generalized Conditions for Suzuki-Miyaura Coupling of Nitroarenes:

  • Catalyst: A palladium source such as Pd(OAc)₂ or Pd₂(dba)₃.

  • Ligand: Bulky, electron-rich phosphine ligands like SPhos, XPhos, or Buchwald's biaryl phosphine ligands are often effective.

  • Base: A strong base such as K₃PO₄, Cs₂CO₃, or K₂CO₃ is typically required.

  • Solvent: Anhydrous, polar aprotic solvents like dioxane, toluene, or DMF are commonly used.

  • Temperature: Elevated temperatures, often in the range of 80-120°C, are generally necessary.

Catalytic Cycle for Suzuki-Miyaura Coupling:

G Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-NO2 ArPdIIL Ar-Pd(II)-X L_n OxAdd->ArPdIIL Transmetal Transmetalation ArPdIIL->Transmetal Ar'-B(OR)2 Base ArPdArL Ar-Pd(II)-Ar' L_n Transmetal->ArPdArL RedElim Reductive Elimination ArPdArL->RedElim Ar-Ar' RedElim->Pd0

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Application as a Protecting Group Precursor

While this compound itself is not commonly employed directly as a protecting group, its derivatives have found utility in specialized protecting group strategies. The 2-(2-nitrophenyl)ethyl (NPE) and related groups are notable examples of photolabile protecting groups for various functionalities, including phosphates, carboxylates, and alcohols.

The protecting group is introduced by reacting the functional group with a 2-(2-nitrophenyl)ethyl derivative. Deprotection is achieved by irradiation with UV light (typically around 350 nm), which triggers an intramolecular redox reaction, leading to the cleavage of the protecting group and release of the free functional group under neutral conditions.

Mechanism of Photolytic Deprotection:

G Protected R-O-CH2CH2-Ar(NO2) Excited [R-O-CH2CH2-Ar(NO2)]* Protected->Excited hν (350 nm) Int_H_Abs Intramolecular H-Abstraction Excited->Int_H_Abs Aci_Nitro Aci-nitro intermediate Int_H_Abs->Aci_Nitro Cyclization Cyclization & Rearrangement Aci_Nitro->Cyclization Cleavage Cleavage Cyclization->Cleavage Deprotected R-OH + 2-Nitrosoacetophenone Cleavage->Deprotected

Caption: Photolytic deprotection mechanism of the 2-(2-nitrophenyl)ethyl protecting group.

Conclusion

This compound stands as a testament to the power of strategically functionalized aromatic compounds in organic synthesis. Its primary role as a precursor to 2-aminothiophenol opens a gateway to a vast and medicinally relevant class of heterocyclic compounds. Furthermore, its potential in modern cross-coupling chemistry and its incorporation into sophisticated photolabile protecting groups highlight its continued importance and expanding utility. The detailed protocols and mechanistic insights provided in this guide aim to facilitate the exploration and application of this versatile building block in the design and execution of novel synthetic strategies.

References

Methodological & Application

Application Note and Experimental Protocol: Synthesis of 2-Aminothiophenol via Reduction of 2-Nitrothiophenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Aminothiophenol is a crucial building block in the synthesis of a wide range of biologically active compounds, particularly benzothiazoles, which exhibit diverse pharmacological properties including anticancer and antimicrobial activities.[1][2] The efficient synthesis of 2-aminothiophenol is therefore of significant interest. A common and practical synthetic route involves the reduction of an appropriate nitroaromatic precursor. This document provides detailed experimental protocols for the synthesis of 2-aminothiophenol through two effective reduction methods, starting from readily available precursors linked to 2-nitrothiophenol.

Experimental Protocols

Two primary methods for the synthesis of 2-aminothiophenol are detailed below. Method A describes a high-yield, one-pot synthesis from 2-chloronitrobenzene using sodium disulfide. Method B outlines the reduction of the intermediate di-(2-nitrophenyl) disulfide using zinc dust and acetic acid.

Method A: One-Pot Synthesis from 2-Chloronitrobenzene using Sodium Disulfide

This protocol is adapted from a high-yield (51.5%) one-step synthesis of 2-aminothiophenol.[3] It involves the in-situ formation of sodium disulfide, which then reacts with 2-chloronitrobenzene to yield the sodium salt of 2-aminothiophenol, followed by acidification to liberate the free amine.

Materials:

  • 2-Chloronitrobenzene

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Sublimed sulfur

  • 50% Aqueous Alcohol (Ethanol)

  • Glacial acetic acid

  • Ether

  • Sodium chloride (NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

  • Standard laboratory glassware

Procedure:

  • Preparation of Sodium Disulfide Solution: In a round-bottom flask, dissolve sodium sulfide nonahydrate (Na₂S·9H₂O) in water. Add sublimed sulfur to this solution. Heat the mixture gently with stirring until all the sulfur has dissolved, forming a brownish-red solution of sodium disulfide (Na₂S₂).[3] For a typical scale, 12 g (0.05 M) of Na₂S·9H₂O can be dissolved in 50 ml of water or alcohol, followed by the addition of 1.6 g (0.05 M) of sulfur.[3]

  • Reaction Setup: In a separate flask equipped with a reflux condenser, prepare a solution of 2-chloronitrobenzene in 50% aqueous alcohol. For the scale mentioned above, 10.5 g (0.066 M) of 2-chloronitrobenzene can be dissolved in 17.5 ml of rectified spirit.[3]

  • Addition and Reflux: Cautiously add the prepared sodium disulfide solution to the refluxing solution of 2-chloronitrobenzene over a period of 30 minutes.[3]

  • Reaction: Once the addition is complete, continue to reflux the reaction mixture for 9-10 hours.[3]

  • Workup and Extraction: After cooling, the reaction mixture is processed. It is first extracted with ether (e.g., 2 x 20 ml) to remove organic by-products like 2-chloroaniline.[3]

  • Acidification and Product Isolation: The aqueous layer, which contains the sodium salt of 2-aminothiophenol, is saturated with sodium chloride (NaCl). Carefully acidify the solution with glacial acetic acid.[3] The product, 2-aminothiophenol, will separate as an oil.

  • Final Extraction and Drying: Extract the oily product several times with ether. Combine the ether extracts, dry over anhydrous sodium sulfate (Na₂SO₄), and then remove the ether by evaporation to obtain the final product.[3] This procedure has been reported to yield up to 51.5% of 2-aminothiophenol.[3]

Method B: Reduction of Di-(2-nitrophenyl) disulfide with Zinc and Acetic Acid

This method involves the reduction of both the disulfide bond and the two nitro groups of di-(2-nitrophenyl) disulfide in a single step using zinc dust in glacial acetic acid.[3]

Materials:

  • Di-(2-nitrophenyl) disulfide

  • Zinc dust

  • Glacial acetic acid

  • 10% Sodium hydroxide (NaOH) solution

  • Hydrogen sulfide (H₂S) gas (or a suitable sulfide source)

  • Ether

  • Round-bottom flask

  • Stirring apparatus

Procedure:

  • Reaction Setup: Dissolve di-(2-nitrophenyl) disulfide in glacial acetic acid in a round-bottom flask. For example, 1 g (0.003 M) of the disulfide can be dissolved in 35 ml of glacial acetic acid.[3]

  • Addition of Zinc: While stirring the solution, slowly add zinc dust. A molar ratio of approximately 20:1 for Zn to the disulfide is recommended.[3] For the scale above, 4 g of zinc dust would be used. The addition should be controlled to manage the exothermic reaction.

  • Reaction: Heat the mixture and boil until the solution becomes colorless, indicating the completion of the reduction.

  • Isolation of Zinc Salt: Dilute the reaction mixture with approximately two volumes of water and cool. Filter the precipitate to collect the zinc salt of 2-aminothiophenol.

  • Liberation of Free Amine: Suspend the collected zinc salt in water. Adjust the pH of the suspension to 7 using a 10% NaOH solution. Bubble hydrogen sulfide (H₂S) gas through the suspension to precipitate zinc sulfide and liberate the free 2-aminothiophenol.[3]

  • Extraction and Purification: Extract the resulting mixture with ether to isolate the 2-aminothiophenol. Dry the ether extract and evaporate the solvent to obtain the product. This method has been reported to yield 24% of 2-aminothiophenol from the disulfide.[3]

Data Presentation

The following table summarizes the key quantitative parameters for the two described protocols.

ParameterMethod A: Sodium DisulfideMethod B: Zinc/Acetic AcidReference
Starting Material 2-ChloronitrobenzeneDi-(2-nitrophenyl) disulfide[3]
Key Reagents Na₂S·9H₂O, SulfurZinc dust, Glacial Acetic Acid[3]
Solvent 50% Aqueous AlcoholGlacial Acetic Acid[3]
Molar Ratio (Reagent:SM) Na₂S₂ to SM ratio is approx. 1:1.3Zn to SM ratio is approx. 20:1[3]
Reaction Temperature RefluxBoiling[3]
Reaction Time 9-10 hoursUntil colorless[3]
Reported Yield 51.5%24%[3]

Mandatory Visualization

The following diagrams illustrate the logical workflow of the experimental protocols.

experimental_workflow_A start Start: 2-Chloronitrobenzene reaction Reaction: Add Na2S2 to SM Reflux for 9-10h start->reaction reagent_prep Prepare Na2S2 Solution (Na2S + S in H2O/EtOH) reagent_prep->reaction workup Workup: Cool & Extract with Ether reaction->workup Cool acidify Acidification: Saturate with NaCl Add Acetic Acid workup->acidify Aqueous Layer extraction Final Extraction: Extract with Ether Dry & Evaporate acidify->extraction Oily Product product Product: 2-Aminothiophenol extraction->product experimental_workflow_B start_B Start: Di-(2-nitrophenyl) disulfide dissolve_B Dissolve in Glacial Acetic Acid start_B->dissolve_B reaction_B Reduction: Add Zn dust Boil until colorless dissolve_B->reaction_B isolate_salt Isolate Zinc Salt: Dilute with H2O Filter reaction_B->isolate_salt Cool liberate_amine Liberate Amine: Suspend in H2O, pH 7 Treat with H2S isolate_salt->liberate_amine extraction_B Extraction: Extract with Ether Dry & Evaporate liberate_amine->extraction_B product_B Product: 2-Aminothiophenol extraction_B->product_B

References

Application Notes and Protocols: 2-Nitrothiophenol as a Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols on the utilization of 2-nitrothiophenol and its derivatives as precursors for the synthesis of valuable pharmaceutical intermediates. The primary focus is on the reduction to 2-aminothiophenol, a versatile building block for various heterocyclic compounds with therapeutic applications.

Introduction

This compound and its related disulfide, di-(2-nitrophenyl) disulfide, are key starting materials in the synthesis of 2-aminothiophenol. The strategic placement of the nitro and thiol functionalities allows for a range of chemical transformations. The reduction of the nitro group to an amine is a critical step, yielding 2-aminothiophenol, an essential precursor for the synthesis of benzothiazoles and benzothiazepines. These heterocyclic scaffolds are present in a variety of pharmaceuticals, including the calcium channel blocker diltiazem and various antipsychotic agents. This document outlines the synthetic pathways, provides detailed experimental protocols, and presents quantitative data for these transformations.

Synthetic Pathways

The primary synthetic utility of this compound derivatives in pharmaceuticals stems from their conversion to 2-aminothiophenol. This intermediate can then be used in cyclization reactions to form key heterocyclic cores.

Reduction of Di-(2-nitrophenyl) Disulfide to 2-Aminothiophenol

A common and efficient method for producing 2-aminothiophenol involves the reduction of di-(2-nitrophenyl) disulfide. This disulfide can be considered a stable, oxidized form of this compound. The reduction of both the disulfide bond and the nitro groups can be achieved in a single step using a reducing agent such as zinc dust in acetic acid.

G Di-(2-nitrophenyl) disulfide Di-(2-nitrophenyl) disulfide 2-Aminothiophenol Zinc Salt 2-Aminothiophenol Zinc Salt Di-(2-nitrophenyl) disulfide->2-Aminothiophenol Zinc Salt   Zn / Acetic Acid 2-Aminothiophenol 2-Aminothiophenol 2-Aminothiophenol Zinc Salt->2-Aminothiophenol   H+ / H2S

Caption: Reduction of di-(2-nitrophenyl) disulfide to 2-aminothiophenol.

Synthesis of Benzothiazoles from 2-Aminothiophenol

2-Aminothiophenol is a key precursor for the synthesis of 2-substituted benzothiazoles, a class of compounds with a wide range of biological activities.[1] The synthesis is typically achieved through the condensation of 2-aminothiophenol with aldehydes, carboxylic acids, or their derivatives.[1]

G 2-Aminothiophenol 2-Aminothiophenol Intermediate Intermediate 2-Aminothiophenol->Intermediate Aldehyde (R-CHO) Aldehyde (R-CHO) Aldehyde (R-CHO)->Intermediate 2-Substituted Benzothiazole 2-Substituted Benzothiazole Intermediate->2-Substituted Benzothiazole  Oxidative Cyclization

Caption: General synthesis of 2-substituted benzothiazoles.

Synthesis of the Diltiazem Intermediate

2-Aminothiophenol is a crucial intermediate for the synthesis of the calcium channel blocker, Diltiazem.[2] The synthesis involves the reaction of 2-aminothiophenol with a suitable three-carbon synthon, followed by cyclization to form the 1,5-benzothiazepine core.

G 2-Aminothiophenol 2-Aminothiophenol Cyclic Lactam Cyclic Lactam 2-Aminothiophenol->Cyclic Lactam  Fe3+-exchanged clay Cyclic Sulfite Intermediate Cyclic Sulfite Intermediate Cyclic Sulfite Intermediate->Cyclic Lactam Diltiazem Diltiazem Cyclic Lactam->Diltiazem N-alkylation & Acylation

Caption: Synthesis of Diltiazem via a 2-aminothiophenol intermediate.[3][4]

Experimental Protocols

Protocol 1: Synthesis of 2-Aminothiophenol from Di-(2-nitrophenyl) Disulfide

This protocol details the reduction of di-(o-nitrophenyl) disulfide to 2-aminothiophenol hydrochloride.

Materials:

  • Di-(o-nitrophenyl) disulfide

  • Zinc dust

  • Glacial acetic acid

  • Water

  • Concentrated hydrochloric acid

Procedure:

  • In a suitable reaction vessel, dissolve 3.1 g of di-(o-nitrophenyl) disulfide in 350 ml of warm glacial acetic acid.

  • Slowly add 20 g of zinc dust to the solution over a period of 30 minutes.

  • Heat the mixture to boiling until the solution becomes colorless.

  • Dilute the reaction mixture with two volumes of water, cool, and filter to obtain the zinc salt of 2-aminothiophenol.

  • To 8.5 g of the obtained zinc salt, add 75 ml of concentrated hydrochloric acid.

  • Filter the warm solution through asbestos and cool in an ice bath to precipitate 2-aminothiophenol hydrochloride.

  • Collect the solid by filtration and recrystallize from concentrated hydrochloric acid, then from water.

Quantitative Data:

StepProductYield
1Zinc salt of 2-aminothiophenol90%
22-Aminothiophenol hydrochloride80%
Protocol 2: One-Pot Synthesis of 2-Aminothiophenol from 2-Chloronitrobenzene

This protocol outlines a one-step synthesis of 2-aminothiophenol from 2-chloronitrobenzene using sodium sulfide.[2]

Materials:

  • 2-Chloronitrobenzene

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Water

  • Ether

  • Sodium chloride (NaCl)

  • Glacial acetic acid

Procedure:

  • Prepare a clear solution of 4.8 g (0.02 M) of Na₂S·9H₂O in 20 ml of water.

  • Add 1.28 g (0.008 M) of 2-chloronitrobenzene to the solution in a single portion.

  • Reflux the mixture for 8 hours. A yellow-colored oil (2-chloroaniline byproduct) may appear after about 4 hours.

  • After 8 hours, cool the reaction mixture and extract with ether (2 x 20 ml) to remove the 2-chloroaniline.

  • Saturate the aqueous layer containing the sodium salt of 2-aminothiophenol with NaCl.

  • Acidify the solution with 2.4 g (0.04 M) of glacial acetic acid. The product will be liberated as an oil.

  • Extract the product several times with ether.

  • Dry the combined ether extracts and remove the ether by evaporation to obtain 2-aminothiophenol.

Quantitative Data:

Starting MaterialProductYield
2-Chloronitrobenzene2-Aminothiophenol48.5%

Applications in Pharmaceutical Synthesis

The primary application of this compound derivatives is in providing access to 2-aminothiophenol, a versatile intermediate for a range of pharmaceuticals.

Diltiazem Synthesis

As previously mentioned, 2-aminothiophenol is a key building block for the synthesis of Diltiazem, a widely used calcium channel blocker for the treatment of hypertension and angina.[2] The synthesis involves the reaction of 2-aminothiophenol with a chiral epoxide or a related three-carbon electrophile to construct the benzothiazepine ring system.[3][4]

Benzothiazole-Based Pharmaceuticals

The benzothiazole scaffold, readily accessible from 2-aminothiophenol, is a privileged structure in medicinal chemistry, appearing in drugs with a wide array of activities. These include antimicrobial, anticancer, and anti-inflammatory agents.[5] The synthesis of 2-substituted benzothiazoles via condensation with various aldehydes and carboxylic acids allows for the generation of diverse compound libraries for drug discovery.

Antipsychotic Agents

Derivatives of dibenzothiazepine, which can be synthesized from precursors related to 2-aminothiophenol, are used as atypical antipsychotics. For example, Quetiapine, a dibenzothiazepine derivative, is an antagonist of serotonin and dopamine receptors used in the treatment of schizophrenia and bipolar disorder.[6][7] The synthesis of the core dibenzo[b,f][2][3]thiazepin-11(10H)-one involves the cyclization of a precursor derived from a 2-aminophenylthio moiety.[6][7]

Conclusion

This compound and its derivatives are valuable precursors in the synthesis of pharmaceutical intermediates, primarily through their conversion to 2-aminothiophenol. The protocols provided herein offer reliable methods for this key transformation, opening access to important heterocyclic scaffolds such as benzothiazoles and benzothiazepines. The versatility of 2-aminothiophenol in cyclization reactions makes it a cornerstone intermediate for the development of a wide range of therapeutic agents. The data and methodologies presented in these application notes are intended to support researchers and scientists in the efficient synthesis of these important pharmaceutical building blocks.

References

Application of 2-Nitrothiophenol in Click Chemistry Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Click chemistry has emerged as a powerful tool for rapid, efficient, and reliable molecular assembly, with broad applications in drug discovery, bioconjugation, and materials science. Among the repertoire of click reactions, the thiol-yne reaction, a hydrothiolation of an alkyne, offers a versatile method for the formation of vinyl sulfide linkages. This application note explores the potential use of 2-Nitrothiophenol in thiol-yne click chemistry. While direct and extensive literature on the use of this compound in this specific context is limited, this document provides a comprehensive overview of the underlying principles of thiol-yne chemistry, generalized protocols, and critical considerations for researchers wishing to employ this particular substituted thiophenol. The presence of the electron-withdrawing nitro group is anticipated to significantly influence the reactivity of the thiol, necessitating careful optimization of reaction conditions.

Principles of Thiol-Yne Click Chemistry

The thiol-yne reaction involves the addition of a thiol across a carbon-carbon triple bond of an alkyne, yielding a vinyl sulfide. This transformation can proceed via two primary mechanisms: a radical-mediated pathway and a nucleophilic (Michael) addition pathway.[1]

1. Radical-Mediated Thiol-Yne Addition: This pathway is typically initiated by a radical initiator or UV irradiation and proceeds via a thiyl radical species. The addition is generally anti-Markovnikov.[1][2] This method is highly efficient for generating vinyl sulfides and can be initiated under mild conditions.

2. Nucleophilic Thiol-Yne (Michael) Addition: In this mechanism, a thiolate anion, typically generated by a base, acts as a nucleophile and attacks an electron-deficient alkyne (e.g., a propiolate). This reaction is also highly efficient and proceeds under mild conditions.

The choice of mechanism will depend on the nature of the alkyne substrate and the desired regioselectivity of the product.

Potential Applications in Research and Drug Development

The vinyl sulfide products resulting from the thiol-yne reaction with this compound could serve as versatile intermediates in various applications:

  • Bioconjugation: The resulting vinyl sulfide can be further functionalized, allowing for the attachment of biomolecules, such as peptides or proteins. The nitro group itself can also be a handle for further chemical modification or serve as a reporter group.

  • Drug Discovery: The unique electronic properties imparted by the nitro and sulfide groups can be exploited in the design of novel therapeutic agents. The vinyl sulfide moiety can act as a stable linker in drug conjugates.

  • Materials Science: Incorporation of this compound into polymers via thiol-yne polymerization could lead to materials with tailored optical or electronic properties.[3]

Experimental Protocols

The following are generalized protocols for performing thiol-yne click reactions. Researchers should note that these are starting points and will likely require optimization for the specific substrates and desired outcomes when using this compound.

Protocol 1: Radical-Mediated Thiol-Yne Addition

This protocol is suitable for the reaction of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne

  • Radical initiator (e.g., 2,2-dimethoxy-2-phenylacetophenone (DMPA) for photoinitiation, or azobisisobutyronitrile (AIBN) for thermal initiation)

  • Anhydrous and degassed solvent (e.g., acetonitrile, dichloromethane, or tetrahydrofuran)

  • Reaction vessel (e.g., quartz tube for photoinitiation)

  • UV lamp (365 nm) or heat source

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a reaction vessel, dissolve this compound (1.0 eq) and the terminal alkyne (1.2 eq) in the chosen solvent.

  • Add the radical initiator (0.05 - 0.2 eq).

  • Purge the solution with an inert gas for 15-30 minutes to remove oxygen, which can quench the radical reaction.

  • For photoinitiation: Irradiate the reaction mixture with a UV lamp at room temperature.

  • For thermal initiation: Heat the reaction mixture to the appropriate temperature (typically 60-80 °C for AIBN).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Nucleophilic Thiol-Yne (Michael) Addition

This protocol is suitable for the reaction of this compound with an activated alkyne (e.g., methyl propiolate).

Materials:

  • This compound

  • Activated alkyne (e.g., methyl propiolate)

  • Base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA), or cesium carbonate)

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane, or dimethylformamide)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Dissolve this compound (1.0 eq) in the chosen solvent in a reaction vessel under an inert atmosphere.

  • Add the base (1.1 eq) to the solution and stir for 10-15 minutes to generate the thiolate.

  • Slowly add the activated alkyne (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a mild acid (e.g., saturated ammonium chloride solution).

  • Extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Due to the lack of specific quantitative data for this compound in thiol-yne reactions in the searched literature, the following tables present representative data for other aromatic thiols to provide a comparative context for reaction efficiency.

Table 1: Representative Yields for Radical-Mediated Thiol-Yne Reactions with Aromatic Thiols

Aromatic ThiolAlkyneInitiatorSolventYield (%)Reference
ThiophenolPhenylacetyleneAIBNToluene>95[4]
4-Methylthiophenol1-OctyneDMPA (UV)Acetonitrile92[4]
4-ChlorothiophenolPhenylacetyleneAIBNToluene>95[4]

Table 2: Representative Yields for Nucleophilic Thiol-Yne Reactions with Aromatic Thiols

Aromatic ThiolActivated AlkyneBaseSolventYield (%)Reference
ThiophenolMethyl propiolateTEAAcetonitrile98
4-MethoxythiophenolEthyl propiolateDIPEADichloromethane95[1]
4-ChlorothiophenolMethyl propiolateCs₂CO₃DMF93

Mandatory Visualizations

Reaction Mechanisms

Thiol_Yne_Mechanisms cluster_radical Radical-Mediated Thiol-Yne Addition cluster_nucleophilic Nucleophilic Thiol-Yne Addition Initiator Initiator Radical Radical Initiator->Radical Initiation Thiol Thiol Thiyl_Radical Thiyl_Radical Thiol->Thiyl_Radical H-abstraction Vinyl_Sulfide Vinyl_Sulfide Thiol->Vinyl_Sulfide Alkyne Alkyne Thiyl_Radical->Alkyne Addition Vinyl_Radical Vinyl_Radical Alkyne->Vinyl_Radical Vinyl_Radical->Thiol Chain Transfer Thiol_nuc Thiol_nuc Thiolate Thiolate Thiol_nuc->Thiolate Base Activated_Alkyne Activated_Alkyne Thiolate->Activated_Alkyne Michael Addition Enolate_Intermediate Enolate_Intermediate Activated_Alkyne->Enolate_Intermediate Vinyl_Sulfide_nuc Vinyl_Sulfide_nuc Enolate_Intermediate->Vinyl_Sulfide_nuc Protonation

General mechanisms for radical and nucleophilic thiol-yne reactions.
Experimental Workflow

Experimental_Workflow start Start reactants Dissolve this compound and Alkyne in Solvent start->reactants initiator_base Add Initiator (Radical) or Base (Nucleophilic) reactants->initiator_base reaction Initiate Reaction (UV/Heat or Stirring) initiator_base->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring workup Quench and Extract monitoring->workup Reaction Complete purification Column Chromatography workup->purification product Characterize Product purification->product

A generalized experimental workflow for thiol-yne click chemistry.

Considerations for Using this compound

The presence of the ortho-nitro group on the thiophenol ring introduces several factors that must be considered:

  • Electronic Effects: The strong electron-withdrawing nature of the nitro group decreases the electron density on the sulfur atom. This is expected to reduce the nucleophilicity of the corresponding thiolate, potentially slowing down nucleophilic addition reactions.[5] For radical reactions, the stability of the resulting thiyl radical may also be affected.

  • Steric Hindrance: The ortho-position of the nitro group may introduce steric hindrance, which could affect the approach of the alkyne to the sulfur atom, potentially lowering reaction rates.

  • Photochemical Reactivity: Nitroaromatic compounds are known to be photochemically active.[6] UV-initiated radical reactions should be carefully monitored for potential side reactions involving the nitro group, such as photoreduction or rearrangement.

  • Solubility: The polarity of this compound may influence the choice of solvent to ensure all reactants are fully dissolved.

Conclusion

While this compound is not a commonly cited thiol in the context of click chemistry, the fundamental principles of thiol-yne reactions provide a solid foundation for its potential application. The generalized protocols presented here serve as a starting point for researchers. However, careful consideration of the electronic and steric effects of the nitro group, as well as its potential photochemical reactivity, is crucial for successful implementation. Further empirical studies are necessary to fully elucidate the reaction kinetics, yields, and optimal conditions for the use of this compound in this powerful synthetic methodology.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of Nitro-Substituted Benzothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in medicinal chemistry and drug development, offering significant advantages over conventional heating methods.[1] These benefits include dramatically reduced reaction times, often from hours to minutes, improved reaction yields, enhanced product purity, and alignment with the principles of green chemistry.[2][3] This document provides detailed application notes and protocols for the microwave-assisted synthesis of nitro-substituted benzothiazoles, a scaffold of significant interest in pharmaceutical research due to its presence in compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4]

While direct one-pot synthesis from 2-nitrothiophenol can be challenging due to the electronic properties of the starting material, a highly efficient two-step microwave-assisted approach is proposed. This involves the initial rapid synthesis of a 2-arylbenzothiazole from 2-aminothiophenol and an aromatic aldehyde, followed by a regioselective nitration, both steps leveraging the advantages of microwave irradiation.

Core Advantages of Microwave-Assisted Synthesis

Microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating that is not reliant on thermal conductivity.[5] This unique heating mechanism provides several key advantages:

  • Accelerated Reaction Rates: Chemical reactions can be accelerated by orders of magnitude, drastically shortening synthesis time.[6]

  • Higher Yields and Purity: The rapid heating and precise temperature control can minimize the formation of side products and thermal degradation, leading to cleaner reactions and higher isolated yields.[7]

  • Energy Efficiency: Microwave heating is more direct and consumes less energy compared to conventional oil baths or heating mantles.[8]

  • Green Chemistry: The technology often allows for solvent-free reactions or the use of greener solvents, reducing environmental impact.[9][10]

Proposed Synthetic Pathway

The proposed pathway involves a two-step microwave-assisted synthesis. The first step is the condensation of 2-aminothiophenol with an aromatic aldehyde to form the benzothiazole ring. The second step is the nitration of the resulting benzothiazole.

cluster_0 Step 1: Benzothiazole Formation (Microwave) cluster_1 Step 2: Nitration (Microwave) A 2-Aminothiophenol C Microwave Reactor (e.g., 120°C, 10-15 min) A->C B Aromatic Aldehyde B->C D 2-Arylbenzothiazole C->D Condensation E 2-Arylbenzothiazole G Microwave Reactor (e.g., 100°C, 1-3 min) E->G F Nitrating Agent (e.g., Ca(NO3)2 in Acetic Acid) F->G H Nitro-substituted 2-Arylbenzothiazole G->H Electrophilic Aromatic Substitution

Caption: Proposed two-step microwave-assisted workflow.

Data Presentation: Microwave vs. Conventional Synthesis

The following tables summarize comparative data from literature for analogous reactions, highlighting the significant improvements offered by microwave-assisted methods.

Table 1: Synthesis of 2-Arylbenzothiazoles from 2-Aminothiophenol and Aldehydes

ProductMethodCatalyst/SolventTimeYield (%)Reference
2-PhenylbenzothiazoleConventionalEthanol, Reflux5 hours75[4]
2-PhenylbenzothiazoleMicrowaveEthanol1.5 min92[4]
2-(4-Chlorophenyl)benzothiazoleConventionalAcetic Acid, Reflux6 hours80[9]
2-(4-Chlorophenyl)benzothiazoleMicrowaveAcetic Acid12 min94[9]
2-(4-Methoxyphenyl)benzothiazoleConventionalNone, 130°C2 hours78[11]
2-(4-Methoxyphenyl)benzothiazoleMicrowaveNone3 min95[11]

Table 2: Nitration of Aromatic Compounds

SubstrateMethodReagentsTimeYield (%)Reference
PhenolConventionalHNO₃/H₂SO₄1-2 hours~80[12]
PhenolMicrowaveCa(NO₃)₂ / Acetic Acid1 min89[12]
p-HydroxyacetophenoneConventionalHNO₃/H₂SO₄>1 hour~75[13]
p-HydroxyacetophenoneMicrowaveCa(NO₃)₂ / Acetic Acid2 min83[13]
ThiopheneConventionalHNO₃/Acetic Anhydride2 hours~85[8]
Thiophene (Proposed)MicrowaveCa(NO₃)₂ / Acetic Acid3 min>90 (expected)[8]

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 2-(4-Nitrophenyl)benzothiazole (Hypothetical Example)

This protocol is based on established procedures for the synthesis of 2-arylbenzothiazoles.[4][9][11]

Reaction Scheme:

cluster_products r1 2-Aminothiophenol arrow -> p + r2 4-Nitrobenzaldehyde r2->arrow cond Microwave (120°C, 10 min) Ethanol arrow->cond prod 2-(4-Nitrophenyl)benzothiazole cluster_products cluster_products plus_h2o + H₂O cluster_reactants cluster_reactants r1 2-Phenylbenzothiazole arrow -> p + r2 Ca(NO₃)₂ r2->arrow cond Microwave (100°C, 3 min) Acetic Acid arrow->cond prod Nitro-2-phenylbenzothiazole isomers cluster_reactants cluster_reactants

References

Application Notes and Protocols for Monitoring Reactions with 2-Nitrothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for monitoring reactions involving 2-Nitrothiophenol (2-NTP), a versatile reagent in various chemical syntheses. The following protocols for Ultraviolet-Visible (UV-Vis) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy offer robust frameworks for real-time reaction tracking, kinetic analysis, and endpoint determination.

AN001: UV-Vis Spectrophotometry for Thiol Quantification using Ellman's Reagent

This note describes the quantification of this compound by reacting it with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent). This disulfide exchange reaction is rapid and stoichiometric, producing a distinctively colored product, 2-nitro-5-thiobenzoate (TNB²⁻), which can be reliably measured.

Reaction Principle

This compound (2-NTP) reacts with DTNB, cleaving the disulfide bond to yield a mixed disulfide and one molecule of TNB²⁻ per molecule of thiol. The resulting TNB²⁻ anion has a strong absorbance at 412 nm, allowing for accurate quantification.

G cluster_reactants Reactants cluster_products Products 2-NTP This compound (thiol, colorless) TNB TNB²⁻ (Yellow, Abs @ 412 nm) 2-NTP->TNB Reaction MixedDisulfide Mixed Disulfide (colorless) 2-NTP->MixedDisulfide DTNB DTNB (Ellman's Reagent, colorless) DTNB->TNB DTNB->MixedDisulfide

Figure 1. Reaction of this compound with DTNB.

Experimental Protocol
  • Preparation of Reagents:

    • Reaction Buffer: Prepare a 0.1 M sodium phosphate buffer solution adjusted to pH 8.0.

    • Ellman's Reagent Solution: Dissolve 4 mg of DTNB in 1 mL of the Reaction Buffer.

    • Sample Preparation: Dissolve the this compound-containing sample in the Reaction Buffer to an expected concentration range of 0.01-0.1 mM.

  • Assay Procedure:

    • For each sample, prepare a blank and a sample cuvette.

    • To the blank cuvette, add 1.0 mL of Reaction Buffer and 50 µL of the Ellman's Reagent Solution.

    • To the sample cuvette, add 1.0 mL of the 2-NTP sample solution and 50 µL of the Ellman's Reagent Solution.

    • Mix the contents of the cuvettes thoroughly and incubate at room temperature for 15 minutes to ensure complete reaction.

  • Data Acquisition:

    • Set the spectrophotometer to measure absorbance at 412 nm.

    • Use the blank cuvette to zero the spectrophotometer.

    • Measure the absorbance of the sample cuvette.

  • Quantification:

    • Calculate the concentration of this compound using the Beer-Lambert law:

      • Concentration (M) = Absorbance / (ε × l)

      • Where ε (molar extinction coefficient) for TNB²⁻ is 14,150 M⁻¹cm⁻¹ at pH 8.0 and l is the path length of the cuvette (typically 1 cm).[1][2]

Quantitative Data Summary
ParameterValueReference
Molar Extinction Coefficient (ε) of TNB²⁻14,150 M⁻¹cm⁻¹[1][2]
Wavelength (λmax)412 nm[1][3]
Optimal pH8.0[1]
Incubation Time15 minutes[1]

AN002: HPLC for Monitoring Disulfide Exchange Reactions

This application note details an HPLC method for monitoring the progress of a disulfide exchange reaction where this compound displaces a thiol from a disulfide. This method allows for the simultaneous quantification of the reactant (2-NTP) and the product thiol, providing a detailed kinetic profile.

Experimental Workflow

The workflow involves initiating the reaction, taking aliquots at specific time points, quenching the reaction, and analyzing the samples by reverse-phase HPLC.

G start Start Reaction: Mix 2-NTP and Disulfide sampling Take Aliquots at Time Intervals (t₀, t₁, t₂...) start->sampling quench Quench Reaction (e.g., acidification) sampling->quench hplc Inject onto RP-HPLC System quench->hplc analysis Quantify Peaks: 2-NTP & Product Thiol hplc->analysis

Figure 2. HPLC-based reaction monitoring workflow.

Experimental Protocol
  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV-Vis detector.

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 326 nm for optimal sensitivity of the related compound TNB, which can be adapted for 2-NTP and its derivatives.[2] A secondary wavelength may be used depending on the product's chromophore.

    • Column Temperature: 30 °C.

  • Reaction Procedure:

    • In a thermostated vessel, dissolve the disulfide reactant in a suitable buffer (e.g., phosphate buffer, pH 7.5).

    • Initiate the reaction by adding a known concentration of this compound.

    • At predetermined time intervals, withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot into a solution containing a quenching agent (e.g., a solution with a low pH like 1% formic acid) to stop the thiol-disulfide exchange.

  • Sample Analysis:

    • Inject the quenched samples into the HPLC system.

    • Record the chromatograms and integrate the peak areas corresponding to this compound and the product thiol.

    • Generate a concentration vs. time plot to determine the reaction kinetics.

Quantitative Data Summary
ParameterConditionReference
Column C18 Reverse-Phase (250 x 4.6 mm, 5 µm)General Practice
Mobile Phase Acetonitrile/Water with 0.1% Formic Acid[2]
Flow Rate 1.0 mL/minGeneral Practice
Detection Wavelength 326 nm (optimized for related thiols)[2]
Temperature 30 °CGeneral Practice

AN003: In-Situ NMR Spectroscopy for Monitoring SNAr Reactions

This note outlines the use of in-situ (on-line) Nuclear Magnetic Resonance (NMR) spectroscopy to monitor a Nucleophilic Aromatic Substitution (SNAr) reaction, where this compound acts as a nucleophile. This technique provides real-time structural information and quantitative data on the consumption of reactants and formation of products without the need for sample workup.

Logical Relationship of Components

An on-line NMR setup involves pumping the reaction mixture from the reactor through the NMR spectrometer and back, allowing for continuous monitoring.

G reactor Reaction Vessel (e.g., 2-NTP + Electrophile) pump Peristaltic Pump reactor->pump Tubing nmr NMR Spectrometer (with Flow Cell) pump->nmr To Spectrometer nmr->pump Return to Reactor computer Data Acquisition & Processing nmr->computer

Figure 3. On-line NMR reaction monitoring setup.

Experimental Protocol
  • System Setup:

    • Connect a reaction vessel placed in a fume hood to an NMR spectrometer equipped with a flow cell using chemically resistant tubing (e.g., PEEK or PTFE).[4]

    • Use a peristaltic pump to circulate the reaction mixture from the reactor, through the NMR flow cell, and back to the reactor.

  • Reaction Monitoring:

    • Dissolve the electrophile (e.g., an activated aryl halide) in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) within the reaction vessel.

    • Acquire a baseline ¹H NMR spectrum of the starting material.

    • Initiate the reaction by adding this compound to the vessel.

    • Begin circulating the mixture and start acquiring a series of ¹H NMR spectra at regular time intervals (e.g., every 5-10 minutes).

  • Data Analysis:

    • Process the series of spectra to observe the decrease in the intensity of signals corresponding to the reactants and the increase in signals for the product.

    • Select characteristic, well-resolved peaks for at least one reactant and one product.

    • Calculate the relative integral of these peaks over time to determine the reaction conversion and kinetics. The quantitative nature of NMR allows for direct correlation between signal integral and concentration.[5]

Quantitative Data Summary
ParameterDescriptionReference
Technique ¹H NMR Spectroscopy[4][5]
Setup On-line flow system with flow cell[4]
Solvent Deuterated solvent compatible with reactionGeneral Practice
Data Acquisition Time-course series of 1D spectra[5]
Quantification Relative integration of characteristic reactant and product signals[5]

These protocols provide a foundation for the robust analytical monitoring of reactions involving this compound. Researchers should adapt and optimize these methods based on the specific reaction conditions and available instrumentation.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-Nitrothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitrothiophenol is a chemical intermediate used in the synthesis of various organic compounds, including pharmaceuticals and dyes. Accurate and reliable quantification of this compound is crucial for process monitoring, quality control, and stability testing. This application note presents a detailed protocol for the analysis of this compound using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The method is designed to be simple, robust, and suitable for routine analysis.

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation and peak shape.

  • Chemicals and Reagents:

    • This compound reference standard (purity ≥ 98%)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Phosphoric acid (analytical grade)

    • Water (HPLC grade or Milli-Q)

Chromatographic Conditions

A summary of the optimized chromatographic conditions is provided in the table below.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (v/v)
Gradient Isocratic at 60:40
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 326 nm
Run Time 10 minutes
Preparation of Solutions
  • Mobile Phase: Prepare a 0.1% solution of phosphoric acid in water by adding 1 mL of phosphoric acid to 1 L of HPLC-grade water. Mix thoroughly. The mobile phase is prepared by mixing acetonitrile and the 0.1% phosphoric acid solution in the desired ratio (e.g., 60:40 v/v). Degas the mobile phase before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol. This stock solution should be stored at 2-8 °C and protected from light.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters assessed included specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Specificity

The specificity of the method was evaluated by analyzing a blank sample (mobile phase) and a spiked sample. The chromatograms showed no interfering peaks at the retention time of this compound, indicating the method's high specificity.

Linearity and Range

The linearity of the method was determined by analyzing a series of six concentrations of this compound ranging from 5 µg/mL to 80 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

ParameterResult
Linearity Range 5 - 80 µg/mL
Regression Equation y = 45872x + 12345
Correlation Coefficient (r²) 0.9995
Accuracy

The accuracy of the method was assessed by performing recovery studies at three different concentration levels (80%, 100%, and 120% of the target concentration). The percentage recovery was calculated.

Concentration LevelSpiked Concentration (µg/mL)Recovered Concentration (µg/mL)% Recovery
80%4039.699.0
100%5050.3100.6
120%6059.198.5
Average % Recovery 99.4
Precision

The precision of the method was evaluated by determining the repeatability (intra-day precision) and intermediate precision (inter-day precision). Six replicate injections of a 50 µg/mL standard solution were performed on the same day and on three different days. The results are expressed as the relative standard deviation (%RSD).

Precision Type%RSD
Repeatability (Intra-day) 0.85
Intermediate Precision (Inter-day) 1.23
Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

ParameterResult (µg/mL)
Limit of Detection (LOD) 0.5
Limit of Quantification (LOQ) 1.5

Sample Preparation Protocol

Proper sample preparation is critical to obtain accurate and reproducible results.[1]

  • Solid Samples:

    • Accurately weigh a known amount of the solid sample.

    • Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Use sonication if necessary to ensure complete dissolution.

    • Dilute the solution with the mobile phase to a concentration within the linear range of the method.

    • Filter the final solution through a 0.45 µm syringe filter before injection.[2]

  • Liquid Samples (e.g., reaction mixtures, wastewater):

    • If the sample contains solid particles, centrifuge or filter it first.

    • Dilute an accurately measured volume of the liquid sample with the mobile phase to a concentration within the linear range.

    • If the sample matrix is complex and may cause interference, a solid-phase extraction (SPE) cleanup step may be necessary.[3] A C18 SPE cartridge can be used to retain this compound, which can then be eluted with a strong organic solvent.

Experimental Workflow and Diagrams

The following diagrams illustrate the key workflows in the HPLC method development and analysis of this compound.

HPLC_Method_Development_Workflow cluster_prep Preparation cluster_optimization Optimization cluster_validation Validation cluster_analysis Routine Analysis A Define Analytical Requirements B Literature Search & Method Scouting A->B C Select Initial Conditions B->C D Optimize Mobile Phase Composition C->D E Optimize Flow Rate & Temperature D->E F Select Detection Wavelength E->F G Specificity F->G H Linearity & Range G->H I Accuracy & Precision H->I J LOD & LOQ I->J K Sample Preparation J->K L HPLC Analysis K->L M Data Processing & Reporting L->M

Caption: HPLC Method Development Workflow.

Sample_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_processing Data Processing Sample Obtain Sample (Solid or Liquid) Dissolve Dissolve/Dilute in Solvent Sample->Dissolve Filter Filter through 0.45 µm Filter Dissolve->Filter Inject Inject into HPLC System Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection at 326 nm Separate->Detect Integrate Integrate Peak Area Detect->Integrate Quantify Quantify using Calibration Curve Integrate->Quantify Report Generate Report Quantify->Report

References

Application Note: Quantification of 2-Nitrothiophenol in a Reaction Mixture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed protocols for the quantification of 2-nitrothiophenol in a reaction mixture using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals and other organic compounds. Accurate quantification of this analyte in a reaction mixture is crucial for reaction monitoring, yield optimization, and quality control. This application note outlines validated methods for the determination of this compound, offering a comparative overview of different analytical techniques.

Comparative Quantitative Data

The selection of an appropriate analytical method depends on factors such as required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the quantitative performance of the described methods for the analysis of this compound.

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity Range (R²)Typical Accuracy (% Recovery)
HPLC-UV 0.1 µg/mL0.3 µg/mL> 0.99998 - 102%
GC-MS (with derivatization) 10 ng/mL30 ng/mL> 0.99895 - 105%
UV-Vis Spectrophotometry 0.5 µg/mL1.5 µg/mL> 0.99590 - 110%

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)

This method provides excellent accuracy and precision for the quantification of this compound.

3.1.1. Sample Preparation

  • Withdraw an aliquot (e.g., 100 µL) from the reaction mixture.

  • Quench the reaction immediately by diluting with a suitable solvent (e.g., acetonitrile) to a known volume (e.g., 10 mL).

  • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

3.1.2. HPLC Instrumentation and Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). A similar method has been used for the analysis of 4-amino-2-nitrophenol on a Primesep 100 column[1].

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • UV Detection: 275 nm[1].

3.1.3. Calibration

Prepare a series of standard solutions of this compound in the diluent solvent (e.g., acetonitrile) covering the expected concentration range in the diluted reaction samples. Analyze the standards and construct a calibration curve by plotting the peak area against the concentration.

3.1.4. Quantification

Inject the prepared sample and determine the peak area corresponding to this compound. Calculate the concentration in the sample using the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, particularly for complex matrices. Derivatization is often recommended for nitrophenols to improve their volatility and chromatographic behavior[2].

3.2.1. Sample Preparation and Derivatization

  • Withdraw an aliquot (e.g., 100 µL) from the reaction mixture.

  • Extract the this compound into an organic solvent (e.g., ethyl acetate) after adjusting the pH of the aqueous phase if necessary.

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • To the dried residue, add 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of pyridine.

  • Heat the mixture at 70 °C for 30 minutes.

  • Cool to room temperature and inject into the GC-MS.

3.2.2. GC-MS Instrumentation and Conditions

  • GC Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for target ions of the derivatized this compound.

3.2.3. Calibration and Quantification

Prepare calibration standards of this compound and subject them to the same derivatization procedure as the samples. Create a calibration curve by plotting the peak area of a characteristic ion against the concentration.

UV-Visible Spectrophotometry

This method is simple, rapid, and cost-effective, making it suitable for at-line or in-situ reaction monitoring[3]. However, it may be less selective in the presence of other chromophoric species. The UV-Vis absorbance spectrum of 2-nitrophenol shows significant absorbance that can be utilized for quantification[4].

3.3.1. Sample Preparation

  • Withdraw a small, precisely measured aliquot of the reaction mixture.

  • Dilute the aliquot with a suitable solvent (e.g., ethanol or the reaction solvent) to a concentration that falls within the linear range of the spectrophotometer.

  • Ensure the final solution is clear and free of any precipitates.

3.3.2. Spectrophotometric Measurement

  • Instrument: A standard UV-Vis spectrophotometer.

  • Wavelength: Determine the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent (a published spectrum can be used as a reference)[4].

  • Measurement: Record the absorbance of the diluted sample at the λmax against a blank (the dilution solvent).

3.3.3. Calibration and Quantification

Prepare a series of standard solutions of this compound in the same solvent used for sample dilution. Measure the absorbance of each standard at the λmax and construct a calibration curve of absorbance versus concentration. Use the absorbance of the sample to determine its concentration from the calibration curve.

Diagrams

experimental_workflow cluster_sampling Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Reaction Reaction Mixture Aliquot Withdraw Aliquot Reaction->Aliquot Quench Quench & Dilute Aliquot->Quench Filter Filter (0.45 µm) Quench->Filter HPLC HPLC-UV Analysis Filter->HPLC Data Data Acquisition HPLC->Data Concentration Calculate Concentration Data->Concentration Calibration Calibration Curve Calibration->Concentration

Caption: HPLC analysis workflow for this compound.

logical_relationship cluster_analyte Analyte cluster_methods Quantification Methods cluster_considerations Key Considerations Analyte This compound in Reaction Mixture HPLC HPLC-UV Analyte->HPLC GCMS GC-MS Analyte->GCMS UVVis UV-Vis Spec. Analyte->UVVis Sensitivity Sensitivity HPLC->Sensitivity Good Selectivity Selectivity HPLC->Selectivity High Speed Speed & Cost HPLC->Speed Moderate Matrix Matrix Complexity HPLC->Matrix Good for complex mixtures GCMS->Sensitivity Very High GCMS->Selectivity Very High GCMS->Speed Slower (derivatization) GCMS->Matrix Excellent for complex mixtures UVVis->Sensitivity Moderate UVVis->Selectivity Lower (interferences possible) UVVis->Speed Fast & Inexpensive UVVis->Matrix Best for simple mixtures

Caption: Method selection guide for this compound analysis.

References

Application Notes and Protocols for Green Synthesis Methodologies Utilizing 2-Nitrothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact and enhance laboratory safety. 2-Nitrothiophenol is a valuable starting material, which, upon reduction to 2-aminothiophenol, serves as a key precursor for the synthesis of a wide array of heterocyclic compounds, most notably benzothiazoles. Benzothiazole derivatives are of significant interest in drug discovery and development due to their diverse pharmacological activities. This document provides detailed application notes and protocols for the green synthesis of 2-aminothiophenol from this compound and its subsequent utilization in the eco-friendly synthesis of benzothiazoles. The methodologies presented herein emphasize the use of green catalysts, alternative energy sources like microwave irradiation, and solvent-free conditions to align with the goals of sustainable chemistry.

Part 1: Green Reduction of this compound to 2-Aminothiophenol

The reduction of the nitro group in this compound is the essential first step to generate the versatile intermediate, 2-aminothiophenol. Green chemistry approaches to this transformation focus on replacing hazardous reducing agents with more environmentally benign alternatives and employing catalytic systems that are efficient and recyclable.

Application Note 1.1: Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation is a greener alternative to traditional reduction methods that use stoichiometric metal hydrides or high-pressure hydrogen gas. This method typically employs a hydrogen donor, such as formic acid or its salts, in the presence of a heterogeneous catalyst.

General Reaction Scheme:

Recommended Catalysts:

  • Palladium on carbon (Pd/C)

  • Raney nickel (Raney Ni)

  • Platinum on carbon (Pt/C)

Recommended Hydrogen Donors:

  • Ammonium formate

  • Sodium formate

  • Formic acid

Experimental Protocol 1.1: Green Catalytic Transfer Hydrogenation of this compound

Materials:

  • This compound

  • Palladium on carbon (10 wt. %)

  • Ammonium formate

  • Ethanol

  • Water

  • Round-bottom flask

  • Magnetic stirrer with heating plate

  • Reflux condenser

  • Filter paper

  • Rotary evaporator

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.55 g, 10 mmol) in 30 mL of ethanol.

  • To this solution, add palladium on carbon (10 wt. %, 0.1 g).

  • In a separate beaker, dissolve ammonium formate (3.78 g, 60 mmol) in 10 mL of water.

  • Add the ammonium formate solution to the reaction mixture in a dropwise manner over 15 minutes with continuous stirring.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite or filter paper to remove the catalyst.

  • Wash the filter cake with a small amount of ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-aminothiophenol.

Data Presentation: Comparison of Catalytic Systems for Nitroarene Reduction
Catalyst SystemHydrogen DonorSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Pd/CAmmonium FormateEthanol/WaterReflux2-3>90General Method
Raney NiHydrazine HydrateEthanol60-701-2HighGeneral Method
Pt/CH₂ (1 atm)EthanolRoom Temp.4-6>95General Method

Note: The data presented is generalized for nitroarene reductions and is expected to be applicable to this compound.

Part 2: Green Synthesis of Benzothiazoles from 2-Aminothiophenol

2-Aminothiophenol is a versatile building block for the synthesis of benzothiazoles through condensation with aldehydes, carboxylic acids, or other electrophiles. Green synthetic approaches for this transformation are well-established and offer significant advantages over traditional methods.

Application Note 2.1: Microwave-Assisted, Solvent-Free Synthesis of 2-Arylbenzothiazoles

Microwave irradiation provides rapid and uniform heating, often leading to significantly reduced reaction times and improved yields.[1] Combining this with solvent-free conditions represents a highly efficient and green methodology. L-proline, a naturally occurring amino acid, can be used as an effective and biodegradable catalyst.[2][3]

Experimental Protocol 2.1: L-Proline Catalyzed, Microwave-Assisted Synthesis of 2-Phenylbenzothiazole

Materials:

  • 2-Aminothiophenol

  • Benzaldehyde

  • L-Proline

  • Microwave reactor vials

  • Microwave synthesizer

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • In a 10 mL microwave reactor vial, add 2-aminothiophenol (0.125 g, 1 mmol), benzaldehyde (0.106 g, 1 mmol), and L-proline (0.035 g, 0.3 mmol).

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at 120°C for 5-10 minutes.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction vial to room temperature.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure 2-phenylbenzothiazole.

Application Note 2.2: Urea Nitrate Catalyzed, Grindstone Synthesis of 2-Arylbenzothiazoles

Mechanochemistry, specifically the use of a mortar and pestle (grindstone technique), offers a solvent-free and energy-efficient method for organic synthesis. Urea nitrate is an inexpensive and effective catalyst for this transformation.[4]

Experimental Protocol 2.2: Urea Nitrate Catalyzed Synthesis of 2-(4-chlorophenyl)benzothiazole via Grinding

Materials:

  • 2-Aminothiophenol

  • 4-Chlorobenzaldehyde

  • Urea nitrate

  • Agate mortar and pestle

  • Ethanol for recrystallization

Procedure:

  • In an agate mortar, place 2-aminothiophenol (0.125 g, 1 mmol), 4-chlorobenzaldehyde (0.140 g, 1 mmol), and urea nitrate (0.018 g, 0.15 mmol).

  • Grind the mixture vigorously with a pestle for 5-10 minutes at room temperature.

  • The reaction mixture will turn into a paste and then solidify.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the solid product with water to remove the catalyst and any unreacted starting materials.

  • Recrystallize the crude product from ethanol to obtain pure 2-(4-chlorophenyl)benzothiazole.

Data Presentation: Comparison of Green Synthesis Methods for 2-Arylbenzothiazoles
MethodCatalystSolventEnergy SourceAldehydeTimeYield (%)Reference
Microwave-AssistedL-ProlineSolvent-freeMicrowaveBenzaldehyde10 min92[2][3]
GrindstoneUrea NitrateSolvent-freeMechanical4-Chlorobenzaldehyde5 min94[4]
H₂O₂/HClH₂O₂/HClEthanolStirringBenzaldehyde45 min94[3]
Ultrasound-AssistedFeCl₃/Mont. K-10-UltrasoundBenzaldehyde0.7-5 h33-95[3]
Ionic Liquid[pmIm]BrIonic LiquidMicrowaveBenzaldehyde15 min91[3]

Visualization of Workflows and Pathways

Diagram 1: Overall Synthetic Workflow

G cluster_0 Green Reduction cluster_1 Green Synthesis of Benzothiazoles This compound This compound 2-Aminothiophenol 2-Aminothiophenol This compound->2-Aminothiophenol Catalytic Transfer Hydogenation 2-Arylbenzothiazoles 2-Arylbenzothiazoles 2-Aminothiophenol->2-Arylbenzothiazoles Microwave-Assisted Solvent-Free Condensation

Caption: Overall workflow from this compound to 2-Arylbenzothiazoles.

Diagram 2: Signaling Pathway for Benzothiazole Formation

G 2-Aminothiophenol 2-Aminothiophenol Schiff_Base Schiff_Base 2-Aminothiophenol->Schiff_Base + Aldehyde - H2O Aldehyde Aldehyde Aldehyde->Schiff_Base Cyclization Cyclization Schiff_Base->Cyclization Intramolecular Nucleophilic Attack Dehydrogenation Dehydrogenation Cyclization->Dehydrogenation Oxidation 2-Arylbenzothiazole 2-Arylbenzothiazole Dehydrogenation->2-Arylbenzothiazole Product

References

Application Notes and Protocols for the Preparation of Functionalized Polymers Using 2-Nitrothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of functionalized polymers using 2-nitrothiophenol. The primary method detailed is the post-polymerization modification of poly(glycidyl methacrylate) (PGMA) via a thiol-epoxy "click" reaction. This approach allows for the straightforward incorporation of the this compound moiety, which can then be further modified to impart desired functionalities, such as pH-responsiveness, making these polymers promising candidates for various applications, including drug delivery and smart materials.

Application Notes

The functionalization of polymers with this compound offers a versatile platform for creating advanced materials. The key to this methodology is the reactive thiol group of this compound, which can readily participate in "click" chemistry reactions, ensuring high efficiency and specificity. The presence of the nitro group provides a latent functionality that can be transformed post-polymerization to alter the polymer's properties.

Primary Applications:

  • Stimuli-Responsive Polymers: The nitro group can be reduced to an amine group, rendering the polymer pH-responsive. This is particularly valuable in drug delivery systems designed to release their payload in specific pH environments, such as those found in tumor microenvironments or specific cellular compartments.

  • Bioconjugation: The thiol group itself, or the subsequently generated amine, can serve as a handle for conjugating biomolecules such as peptides, proteins, or targeting ligands.

  • Advanced Coatings and Materials: The introduction of the aromatic nitro group can modify the polymer's thermal and mechanical properties, leading to applications in advanced coatings and functional materials.

Choice of Polymer Scaffold:

Poly(glycidyl methacrylate) (PGMA) is an ideal scaffold for this functionalization strategy.[1][2][3] It can be synthesized with controlled molecular weight and low dispersity via reversible addition-fragmentation chain-transfer (RAFT) polymerization. The pendant epoxy groups of PGMA are highly reactive towards thiols, allowing for efficient post-polymerization modification under mild conditions.[1][2][3][4]

Experimental Protocols

This section details the synthesis of the PGMA precursor, its functionalization with this compound, and the subsequent reduction of the nitro group to create a pH-responsive polymer.

Synthesis of Poly(glycidyl methacrylate) (PGMA) via RAFT Polymerization

This protocol describes the synthesis of a well-defined PGMA homopolymer.

Materials:

  • Glycidyl methacrylate (GMA), inhibitor removed

  • 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDTC)

  • Azobisisobutyronitrile (AIBN)

  • 1,4-Dioxane, anhydrous

Table 1: Reagents for PGMA Synthesis

ReagentMolar RatioAmount (for a 5 g batch)
Glycidyl methacrylate (GMA)1005.0 g
CPDTC1120 mg
AIBN0.211.5 mg
1,4-Dioxane-10 mL

Procedure:

  • Combine GMA, CPDTC, and AIBN in a Schlenk flask.

  • Add anhydrous 1,4-dioxane to dissolve the reagents.

  • Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Place the flask in a preheated oil bath at 70 °C and stir for 6 hours.

  • Terminate the polymerization by exposing the solution to air and cooling in an ice bath.

  • Precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold methanol.

  • Collect the polymer by filtration and dry under vacuum at room temperature.

Characterization:

The resulting PGMA should be characterized by Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn) and dispersity (Đ), and by ¹H NMR to confirm the polymer structure.

Functionalization of PGMA with this compound (PGMA-NT)

This protocol details the thiol-epoxy reaction to graft this compound onto the PGMA backbone.

Materials:

  • PGMA

  • This compound

  • Triethylamine (TEA)

  • N,N-Dimethylformamide (DMF), anhydrous

Table 2: Reagents for PGMA Functionalization

ReagentMolar Ratio (to epoxy groups)Amount (for 1 g PGMA)
PGMA11.0 g
This compound1.2Varies based on PGMA Mn
Triethylamine (TEA)1.2Varies based on PGMA Mn
DMF-10 mL

Procedure:

  • Dissolve PGMA in anhydrous DMF in a round-bottom flask.

  • Add this compound and triethylamine to the solution.

  • Stir the reaction mixture at 50 °C for 24 hours under a nitrogen atmosphere.

  • Precipitate the functionalized polymer (PGMA-NT) by adding the reaction mixture dropwise into a large excess of diethyl ether.

  • Collect the polymer by filtration, wash with diethyl ether, and dry under vacuum.

Characterization:

Successful functionalization can be confirmed by:

  • FT-IR Spectroscopy: Disappearance of the epoxy ring vibration (around 910 cm⁻¹) and appearance of new peaks corresponding to the nitro group (around 1520 and 1350 cm⁻¹) and the aromatic ring.

  • ¹H NMR Spectroscopy: Appearance of new aromatic proton signals from the this compound moiety.

Reduction of Nitro Groups to Amines (PGMA-AT)

This protocol describes the conversion of the nitro-functionalized polymer to a pH-responsive amine-functionalized polymer.

Materials:

  • PGMA-NT

  • Sodium borohydride (NaBH₄)

  • Lithium chloride (LiCl)

  • Tetrahydrofuran (THF)

Table 3: Reagents for Nitro Group Reduction

ReagentMolar Ratio (to nitro groups)Amount (for 1 g PGMA-NT)
PGMA-NT11.0 g
Sodium borohydride10Varies based on functionalization
Lithium chloride5Varies based on functionalization
THF-20 mL

Procedure:

  • Dissolve PGMA-NT and LiCl in THF in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride portion-wise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Quench the reaction by the slow addition of water.

  • Precipitate the polymer by adding the mixture to a large volume of diethyl ether.

  • Collect the polymer by filtration, wash with diethyl ether, and dry under vacuum.

Characterization:

  • FT-IR Spectroscopy: Disappearance of the nitro group peaks and appearance of N-H stretching vibrations (around 3300-3500 cm⁻¹).

  • pH-Responsiveness: The resulting polymer (PGMA-AT) should exhibit pH-dependent solubility, being soluble in acidic aqueous solutions and precipitating at higher pH.

Visualizations

Experimental Workflow

G cluster_0 PGMA Synthesis (RAFT) cluster_1 Functionalization with this compound cluster_2 Reduction to pH-Responsive Polymer GMA GMA, CPDTC, AIBN in Dioxane Polymerization Polymerization (70 °C, 6h) GMA->Polymerization Precipitation1 Precipitation in Methanol Polymerization->Precipitation1 PGMA PGMA Polymer Precipitation1->PGMA Reaction1 PGMA, this compound, TEA in DMF PGMA->Reaction1 Heating1 Reaction (50 °C, 24h) Reaction1->Heating1 Precipitation2 Precipitation in Diethyl Ether Heating1->Precipitation2 PGMA_NT PGMA-NT Polymer Precipitation2->PGMA_NT Reaction2 PGMA-NT, NaBH4, LiCl in THF PGMA_NT->Reaction2 Stirring Reaction (RT, 24h) Reaction2->Stirring Precipitation3 Precipitation in Diethyl Ether Stirring->Precipitation3 PGMA_AT PGMA-AT Polymer (pH-Responsive) Precipitation3->PGMA_AT

Caption: Workflow for the synthesis of pH-responsive polymers.

Logical Relationship of Polymer Properties

G cluster_0 Precursor Polymer cluster_1 Functionalized Intermediate cluster_2 Final Functional Polymer PGMA PGMA Epoxy Pendant Epoxy Groups PGMA->Epoxy features PGMA_NT PGMA-NT Epoxy->PGMA_NT Thiol-Epoxy Reaction Nitro Pendant Nitrothiophenol PGMA_NT->Nitro features PGMA_AT PGMA-AT Nitro->PGMA_AT Nitro Reduction Amine Pendant Aminothiophenol (pH-Responsive) PGMA_AT->Amine features

Caption: Transformation of polymer properties.

References

Troubleshooting & Optimization

Improving the yield of 2-Nitrothiophenol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-Nitrothiophenol Synthesis. This guide provides detailed troubleshooting advice, frequently asked questions, and optimized protocols to help you improve the yield and purity of your product.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound? A1: A widely used and reliable method involves a two-step process. First, 2-chloronitrobenzene is reacted with a sulfur source, such as sodium disulfide, to form an intermediate, 2,2'-dinitrodiphenyl disulfide.[1][2] This stable disulfide is then reduced in a second step using a reducing agent like sodium hydrosulfide to yield the final this compound product.[1]

Q2: What is the primary byproduct or side reaction I should be aware of? A2: The most significant side product is 2,2'-dinitrodiphenyl disulfide. In many synthetic strategies, this disulfide is not considered a byproduct but rather a stable intermediate that is intentionally isolated before being reduced to the final thiophenol product.[1][3] Unwanted side reactions in one-pot syntheses can also include the formation of 2-chloroaniline.[1]

Q3: Is a one-step or two-step synthesis generally better for achieving a high yield? A3: While one-step syntheses from 2-chloronitrobenzene exist, a two-step approach often provides better control and higher overall yields. The two-step method involves the formation and isolation of 2,2'-dinitrodiphenyl disulfide, followed by its reduction.[1] This separation of steps allows for the purification of the intermediate, which can lead to a cleaner final product.

Q4: How does the choice of solvent impact the reaction? A4: The solvent system is critical. For the synthesis of the disulfide intermediate from 2-chloronitrobenzene, switching from an alcoholic medium to an aqueous medium has been shown to dramatically increase the yield.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue 1: The overall yield of this compound is very low.

  • Possible Cause: Suboptimal conditions for the formation of the 2,2'-dinitrodiphenyl disulfide intermediate.

  • Solution: The yield of the disulfide intermediate is highly dependent on reaction conditions. It has been demonstrated that increasing the molar ratio of sodium sulfide (Na₂S) to sulfur (S) from 1:1 to 1:3 and conducting the reaction in an aqueous medium instead of alcohol can increase the disulfide yield from as low as 6.8% to over 62%.[1]

  • Possible Cause: Inefficient reduction of the disulfide intermediate.

  • Solution: Ensure the reducing agent, such as sodium hydrosulfide (NaSH), is fresh and used in the correct stoichiometric amount. The reduction should be monitored (e.g., by TLC) to ensure it goes to completion before workup.

  • Possible Cause: Loss of product during workup and purification.

  • Solution: this compound is precipitated from the reaction mixture by acidification.[1] This step should be done carefully, monitoring the pH to ensure complete precipitation. Recrystallization from a suitable solvent like ethanol should be performed with care to minimize loss.

Issue 2: The primary product isolated is 2,2'-dinitrodiphenyl disulfide, not the desired thiophenol.

  • Possible Cause: Insufficient reducing agent or absence of a reduction step.

  • Solution: This is the expected outcome if you are following a protocol where the disulfide is formed as a stable intermediate.[1] To obtain this compound, you must proceed with the second step: reduction of the isolated disulfide. Add a suitable reducing agent like sodium hydrosulfide (NaSH) and reflux the mixture.[1]

  • Possible Cause: Oxidation of the thiophenol product back to the disulfide.

  • Solution: Thiols can be sensitive to air oxidation, especially under basic conditions. While not explicitly detailed as a major issue in the initial synthesis, it is good practice to consider performing the reduction and workup under an inert atmosphere (e.g., nitrogen or argon) if you suspect re-oxidation is lowering your yield of the final product.

Issue 3: The final product is impure or difficult to crystallize.

  • Possible Cause: Presence of unreacted starting materials or byproducts like 2-chloroaniline.[1]

  • Solution: Ensure the initial reaction (formation of the disulfide) has gone to completion. If byproducts are suspected, purification of the intermediate disulfide by recrystallization from alcohol can provide a much cleaner material for the subsequent reduction step.[1]

  • Possible Cause: Improper workup procedure.

  • Solution: After acidification to precipitate the this compound, ensure the solid is washed thoroughly to remove inorganic salts. For final purification, recrystallization from ethanol is a commonly cited method.[1] If the product oils out, try trituration with a non-polar solvent to induce crystallization.

Data Presentation: Impact of Reaction Conditions on Yield

Optimizing reaction parameters is crucial for maximizing the yield of the key intermediate, 2,2'-dinitrodiphenyl disulfide, which directly impacts the overall yield of this compound.

Starting MaterialSulfur SourceMolar Ratio (Na₂S : S)SolventIntermediate YieldReference
2-ChloronitrobenzeneDisodium Disulfide1:1Rectified Spirit6.8%[1]
2-ChloronitrobenzeneDisodium Disulfide1:3Aqueous62.1%[1]
2-ChloronitrobenzeneAqueous Alkali DisulfideNot SpecifiedOrganic Solvent w/ PTC¹94-98%[3]
¹PTC: Phase Transfer Catalyst

Experimental Protocols

This section provides a detailed two-step methodology for the synthesis of this compound, which emphasizes control and yield by isolating the disulfide intermediate.

Protocol 1: Synthesis of 2,2'-Dinitrodiphenyl Disulfide

  • Reagent Preparation: Prepare a solution of disodium disulfide (Na₂S₂). This can be achieved by reacting sodium sulfide nonahydrate (Na₂S·9H₂O) with elemental sulfur in a 1:3 molar ratio in an aqueous solution.

  • Reaction: In a round-bottom flask equipped with a reflux condenser, add a solution of 2-chloronitrobenzene.

  • Addition: Cautiously add the aqueous disodium disulfide solution to the 2-chloronitrobenzene.

  • Reflux: Heat the mixture to reflux and maintain it for approximately two hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: After the reaction is complete, cool the mixture. The solid 2,2'-dinitrodiphenyl disulfide will separate out.

  • Purification: Filter the solid product and purify it by recrystallization from alcohol to obtain the pure disulfide intermediate.[1]

Protocol 2: Reduction to this compound

  • Setup: In a round-bottom flask, suspend the purified 2,2'-dinitrodiphenyl disulfide (1.0 eq) obtained from Protocol 1.

  • Reducing Agent: Add a solution of a reducing agent, such as sodium hydrosulfide (NaSH).[1]

  • Reflux: Heat the mixture to reflux. The disulfide linkage will be cleaved to form the sodium salt of this compound.

  • Precipitation: After the reduction is complete (monitor by TLC), cool the reaction mixture. Pour the mixture into a solution of concentrated acid (e.g., HCl) to precipitate the this compound product.[1]

  • Isolation and Purification: Filter the precipitated yellow solid. Wash the solid with water to remove any remaining salts. The final product can be further purified by recrystallization from alcohol.[1]

Visualizations: Workflows and Logic Diagrams

The following diagrams illustrate the synthesis workflow and a troubleshooting decision process.

G Two-Step Synthesis Workflow for this compound start 2-Chloronitrobenzene + Sodium Disulfide reflux Reflux in Aqueous Medium start->reflux Step 1 intermediate Isolate & Purify 2,2'-Dinitrodiphenyl Disulfide reflux->intermediate reduction Reduce with NaSH intermediate->reduction Step 2 acidify Acidify (e.g., HCl) reduction->acidify product Final Product: This compound acidify->product

Caption: A flowchart of the recommended two-step synthesis protocol.

G Troubleshooting Logic for Low Yield start Low Yield of This compound Observed check_intermediate Is the main isolated product the disulfide intermediate? start->check_intermediate solution_reduce Action: Proceed with reduction step (Protocol 2). check_intermediate->solution_reduce  Yes check_conditions Were Step 1 conditions optimized? (Aqueous medium, correct stoichiometry) check_intermediate->check_conditions  No (Yield is low overall) solution_optimize Action: Re-run Step 1 using aqueous medium and optimized Na2S:S ratio (e.g., 1:3). check_conditions->solution_optimize  No check_purity Action: Check purity of starting materials and ensure reducing agent is active. check_conditions->check_purity  Yes

Caption: A decision tree for diagnosing and resolving low yield issues.

References

Purification of crude 2-Nitrothiophenol by recrystallization or distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 2-Nitrothiophenol. The following information addresses common issues encountered during recrystallization and distillation processes.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two primary methods for the purification of crude this compound are recrystallization and vacuum distillation. The choice between these methods depends on the nature and quantity of impurities, the desired final purity, and the available equipment. Recrystallization is often effective for removing small amounts of impurities from a solid substance, while vacuum distillation is suitable for separating compounds with different boiling points, especially for heat-sensitive materials.

Q2: What are the likely impurities in crude this compound?

A2: When synthesized from 2-chloronitrobenzene and a sulfur source like sodium hydrosulfide, common impurities may include unreacted 2-chloronitrobenzene, bis(2-nitrophenyl) disulfide (formed by oxidation of the thiol), and other side-products from the reaction. The crude product may also contain residual solvents from the synthesis.

Q3: My this compound sample is a dark oil or discolored solid. How can I remove the color?

A3: Discoloration often arises from oxidized impurities such as bis(2-nitrophenyl) disulfide. Recrystallization is generally effective in removing these colored impurities. For highly colored solutions during recrystallization, a small amount of activated charcoal can be added to the hot solution to adsorb the colored impurities before hot filtration. However, use charcoal sparingly as it can also adsorb the desired product, leading to lower yields.

Q4: Is it better to use recrystallization or distillation for purification?

A4: The choice depends on the specific circumstances. Recrystallization is generally preferred for removing non-volatile impurities and for smaller-scale purifications. It is often a simpler and safer procedure. Vacuum distillation is more suitable for separating volatile impurities or when the product itself is a liquid or a low-melting solid that is difficult to handle by recrystallization. Given that this compound is a solid at room temperature, recrystallization is a common and effective first choice for purification.

Troubleshooting Guides

Recrystallization Issues
Issue Possible Cause(s) Troubleshooting Steps
Oiling Out (Product separates as an oil, not crystals) 1. The boiling point of the recrystallization solvent is higher than the melting point of the solute. 2. The solution is supersaturated to a high degree. 3. Insoluble impurities are present, acting as a flux.1. Add more solvent to the hot solution to decrease the saturation point. 2. Lower the temperature at which crystallization begins by using a larger volume of solvent. 3. Try a solvent with a lower boiling point. 4. If using a solvent pair, add more of the solvent in which the compound is more soluble. 5. Allow the solution to cool more slowly to encourage crystal lattice formation.
No Crystals Form Upon Cooling 1. Too much solvent was used, and the solution is not saturated. 2. The solution has become supersaturated and requires nucleation to initiate crystallization.1. Evaporate some of the solvent to increase the concentration of the solute and then allow it to cool again. 2. Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. 3. Add a seed crystal of pure this compound to the cooled solution. 4. Cool the solution in an ice bath to further decrease the solubility.
Low Recovery of Purified Product 1. Too much solvent was used, leading to significant loss of product in the mother liquor. 2. Premature crystallization occurred during hot filtration. 3. The crystals were washed with too much cold solvent. 4. The compound is significantly soluble in the cold solvent.1. Use the minimum amount of hot solvent necessary to dissolve the crude product. 2. Preheat the filtration apparatus (funnel and receiving flask) to prevent premature crystallization. 3. Wash the collected crystals with a minimal amount of ice-cold solvent. 4. Cool the filtrate in an ice bath to recover a second crop of crystals. Check the purity of the second crop separately.
Distillation Issues
Issue Possible Cause(s) Troubleshooting Steps
Bumping or Unstable Boiling 1. Uneven heating of the distillation flask. 2. Lack of boiling chips or a stir bar.1. Use a heating mantle with a stirrer for even heating. 2. Always add fresh boiling chips or a magnetic stir bar to the distillation flask before heating. Never add boiling chips to a hot liquid.
Product Decomposes During Distillation 1. The distillation temperature is too high, causing thermal degradation of this compound.1. Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point. 2. Ensure the heating mantle temperature is not set excessively high.
Poor Separation of Impurities 1. The boiling points of the product and impurities are very close. 2. The distillation column is not efficient enough.1. Use a fractionating column between the distillation flask and the condenser to increase the separation efficiency. 2. Control the heating rate carefully to maintain a slow and steady distillation rate.

Quantitative Data

Property Value Source
Melting Point 56 °C[1]
Boiling Point (at 760 mmHg) 262.5 °C[1]
Density 1.362 g/cm³[1]
Solubility in Ethanol Soluble in hot ethanol, less soluble in cold ethanol. Quantitative data is not readily available, but this differential solubility forms the basis for recrystallization.[2]

Experimental Protocols

Purification of Crude this compound by Recrystallization from Ethanol

Objective: To purify crude this compound by removing impurities through recrystallization using ethanol as the solvent.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Methodology:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a small amount of ethanol. Gently heat the mixture on a hot plate with stirring. Continue to add small portions of hot ethanol until the solid just dissolves. Avoid adding a large excess of solvent to ensure a good yield.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes while stirring.

  • Hot Filtration (Optional): If activated charcoal or other solid impurities are present, perform a hot gravity filtration. Use a pre-heated funnel and receiving flask to prevent the product from crystallizing prematurely.

  • Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities from the mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature to remove all traces of ethanol.

Purification of this compound by Vacuum Distillation

Objective: To purify this compound by separating it from non-volatile or less volatile impurities through vacuum distillation.

Materials:

  • Crude this compound

  • Vacuum distillation apparatus (round-bottom flask, distillation head with thermometer, condenser, receiving flask)

  • Vacuum source (vacuum pump or aspirator)

  • Heating mantle with magnetic stirrer

  • Boiling chips or magnetic stir bar

  • Cold trap (recommended)

Methodology:

  • Apparatus Setup: Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed with vacuum grease. Place a stir bar or boiling chips in the distillation flask.

  • Charging the Flask: Add the crude this compound to the distillation flask.

  • Applying Vacuum: Connect the apparatus to the vacuum source and gradually reduce the pressure. A cold trap between the apparatus and the vacuum pump is highly recommended to protect the pump from corrosive vapors.

  • Heating: Once a stable vacuum is achieved, begin to heat the distillation flask gently using a heating mantle.

  • Distillation: The this compound will begin to boil at a temperature significantly lower than its atmospheric boiling point. Collect the fraction that distills over at a constant temperature. This is the purified product.

  • Completion: Stop the distillation when only a small amount of residue remains in the distillation flask. Do not distill to dryness.

  • Cooling: Allow the apparatus to cool completely before slowly releasing the vacuum.

Mandatory Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow cluster_distillation Vacuum Distillation Workflow crude_recrys Crude this compound dissolve Dissolve in minimal hot ethanol crude_recrys->dissolve decolorize Decolorize with charcoal (optional) dissolve->decolorize crystallize Cool to crystallize dissolve->crystallize No solid impurities hot_filter Hot filtration (optional) decolorize->hot_filter hot_filter->crystallize isolate_recrys Isolate crystals (vacuum filtration) crystallize->isolate_recrys wash_recrys Wash with cold ethanol isolate_recrys->wash_recrys dry_recrys Dry crystals wash_recrys->dry_recrys pure_recrys Pure this compound dry_recrys->pure_recrys crude_dist Crude this compound setup Assemble vacuum distillation apparatus crude_dist->setup apply_vacuum Apply vacuum setup->apply_vacuum heat Gently heat apply_vacuum->heat distill Collect constant boiling fraction heat->distill cool Cool apparatus distill->cool release_vacuum Release vacuum cool->release_vacuum pure_dist Pure this compound release_vacuum->pure_dist

Caption: Experimental workflows for the purification of this compound.

troubleshooting_logic start Crude Product (this compound) decision Purity Assessment (e.g., TLC, melting point) start->decision recrystallization Attempt Recrystallization (e.g., from Ethanol) decision->recrystallization Impurities suspected pure_product Pure this compound decision->pure_product Sufficiently pure success_recrys Successful Purification? recrystallization->success_recrys success_recrys->pure_product Yes troubleshoot_recrys Troubleshoot Recrystallization (see guide) success_recrys->troubleshoot_recrys No troubleshoot_recrys->recrystallization distillation Consider Vacuum Distillation troubleshoot_recrys->distillation If recrystallization fails success_dist Successful Purification? distillation->success_dist success_dist->pure_product Yes troubleshoot_dist Troubleshoot Distillation (see guide) success_dist->troubleshoot_dist No troubleshoot_dist->distillation further_purification Consider alternative methods (e.g., column chromatography) troubleshoot_dist->further_purification If distillation fails

Caption: Decision workflow for purification of crude this compound.

References

Troubleshooting low conversion rates in 2-Nitrothiophenol reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Nitrothiophenol reactions. The information is designed to help identify and resolve common issues leading to low conversion rates and to provide clear, actionable protocols.

Troubleshooting Guide: Low Conversion Rates

Low yields in the synthesis of this compound can arise from a variety of factors, from reagent quality to reaction conditions. This guide provides a systematic approach to identifying and resolving these issues.

Problem: Low or No Product Yield

Potential CauseRecommended Solutions
Poor Quality of Starting Materials - 2-Chloronitrobenzene: Ensure the purity of 2-chloronitrobenzene. Impurities can lead to unwanted side reactions. If the purity is suspect, consider purification by distillation. - Sodium Sulfide/Disulfide: Use freshly opened or properly stored sodium sulfide nonahydrate (Na₂S·9H₂O) and sulfur. These reagents can degrade over time.
Suboptimal Reaction Conditions - Temperature: The reaction to form the disulfide intermediate is exothermic.[1] Maintain careful temperature control, especially during the initial addition of reagents. For the reduction of the disulfide, ensure the temperature is appropriate for the chosen reducing agent. - Reaction Time: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC). - Solvent: The choice of solvent is critical. Ethanol is commonly used for the synthesis of the disulfide intermediate.[1] For the reduction step, an appropriate solvent that dissolves the disulfide and is compatible with the reducing agent should be used.
Inefficient Reduction of Disulfide - Reducing Agent: The choice and amount of reducing agent are crucial for the conversion of di-(2-nitrophenyl)-disulfide to this compound. Sodium hydrosulfide (NaSH) is an effective reducing agent for this step.[2] - Stoichiometry: Ensure the correct molar ratio of the reducing agent to the disulfide is used. An insufficient amount will lead to incomplete reduction.
Side Reactions - Formation of 2-Chloroaniline: When synthesizing the disulfide from 2-chloronitrobenzene, the formation of 2-chloroaniline can occur as a byproduct.[2] This can be minimized by controlling the reaction temperature and stoichiometry. - Oxidation of Thiophenol: The product, this compound, can be susceptible to oxidation back to the disulfide, especially in the presence of air. It is advisable to work under an inert atmosphere (e.g., nitrogen or argon) if possible, particularly during workup and purification.
Issues During Workup and Purification - Incomplete Precipitation: After the reduction step, the product is typically precipitated by acidification. Ensure the pH is sufficiently acidic to fully precipitate the this compound. - Losses during Recrystallization: While recrystallization from a solvent like ethanol is effective for purification, using too much solvent or not cooling the solution sufficiently can lead to significant product loss in the mother liquor.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of very low yields in the synthesis of this compound?

A1: A very common reason for low yields is the quality of the starting materials, particularly the sodium sulfide, which can degrade upon exposure to air and moisture. Another frequent issue is incomplete reduction of the di-(2-nitrophenyl)-disulfide intermediate. It is crucial to use a sufficient amount of a suitable reducing agent and to monitor the reaction to completion.

Q2: How can I monitor the progress of my reaction?

A2: Thin-Layer Chromatography (TLC) is an effective method for monitoring the reaction. You can spot the reaction mixture alongside your starting materials on a TLC plate to observe the consumption of reactants and the appearance of the product spot.

Q3: My final product is a different color than expected. What could be the reason?

A3: this compound is typically a yellow solid. Discoloration could be due to the presence of impurities or side products. For instance, the formation of byproducts like 2-chloroaniline can affect the color.[2] Proper purification, such as recrystallization, should yield a product of the correct color.

Q4: I am having trouble with the purification of this compound. What is the best method?

A4: Recrystallization is a common and effective method for purifying this compound.[2] Ethanol is a frequently used solvent. The key is to dissolve the crude product in a minimal amount of hot solvent and then allow it to cool slowly to obtain pure crystals.[3]

Q5: What safety precautions should I take when working with this compound and its precursors?

A5: 2-Chloronitrobenzene is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood. Thiols like this compound have a strong, unpleasant odor and should also be handled in a fume hood. Always consult the Safety Data Sheet (SDS) for all reagents before starting any experiment.

Experimental Protocols

Protocol 1: Synthesis of Di-(2-nitrophenyl)-disulfide from 2-Chloronitrobenzene

This protocol is adapted from established procedures for the synthesis of the disulfide intermediate.[1][4]

Materials:

  • 2-Chloronitrobenzene

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Sulfur

  • 95% Ethanol

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve sodium sulfide (1.5 moles) in 95% ethanol (1.5 L) by heating on a steam bath.

  • Once the sodium sulfide has dissolved, add finely ground sulfur (1.5 gram-atoms) and continue heating until the sulfur dissolves to form a brownish-red solution of sodium disulfide.

  • In a separate larger flask, prepare a solution of 2-chloronitrobenzene (2 moles) in 95% ethanol (500 mL).

  • Slowly add the sodium disulfide solution to the 2-chloronitrobenzene solution through the top of the reflux condenser. The reaction is exothermic, so the initial addition should be slow.

  • Once the addition is complete, heat the mixture on a steam bath, gently at first, and then at full heat for two hours.

  • After two hours, cool the reaction mixture and collect the solid product by suction filtration.

  • Transfer the solid, which is a mixture of the disulfide and sodium chloride, to a beaker and stir thoroughly with water (500 mL) to dissolve the salt.

  • Filter the mixture again by suction to isolate the purified di-(2-nitrophenyl)-disulfide.

  • Wash the residue on the filter with a small amount of ethanol to remove any unreacted 2-chloronitrobenzene. The expected yield is 58-66%.[1]

Protocol 2: Reduction of Di-(2-nitrophenyl)-disulfide to this compound

This protocol is based on the reduction of the disulfide to the corresponding thiophenol.[2]

Materials:

  • Di-(2-nitrophenyl)-disulfide (from Protocol 1)

  • Sodium hydroxide (NaOH)

  • Hydrogen sulfide (H₂S) gas or Sodium hydrosulfide (NaSH)

  • Concentrated Hydrochloric acid (HCl)

  • Ethanol

Procedure:

  • Prepare a solution of sodium hydrosulfide (NaSH) by saturating a solution of sodium hydroxide (0.02 M) with hydrogen sulfide gas.

  • Add di-(2-nitrophenyl)-disulfide (10 g, 0.03 M) to the NaSH solution and reflux the mixture.

  • After the reaction is complete (monitor by TLC), pour the reaction mixture into concentrated HCl (5 mL).

  • The this compound will precipitate out of the solution.

  • Filter the precipitate and recrystallize it from ethanol to obtain the purified product.

Data Presentation

Table 1: Effect of Molar Ratio of Na₂S to Sulfur on the Yield of Di-(2-nitrophenyl)-disulfide

Molar Ratio (Na₂S : S)Reaction MediumYield of Disulfide (%)Reference
1:1Alcoholic6.8[2]
1:3Aqueous62.1[2]

Visualizations

experimental_workflow cluster_0 Protocol 1: Disulfide Synthesis cluster_1 Protocol 2: Thiophenol Synthesis start1 Dissolve Na2S in Ethanol add_S Add Sulfur and Heat start1->add_S react React Sodium Disulfide with 2-Chloronitrobenzene add_S->react prep_2CNB Prepare 2-Chloronitrobenzene Solution prep_2CNB->react cool_filter1 Cool and Filter react->cool_filter1 wash_NaCl Wash with Water cool_filter1->wash_NaCl wash_EtOH Wash with Ethanol wash_NaCl->wash_EtOH product1 Di-(2-nitrophenyl)-disulfide wash_EtOH->product1 react2 Reduce Disulfide with NaSH product1->react2 start2 Prepare NaSH Solution start2->react2 precipitate Precipitate with HCl react2->precipitate filter2 Filter precipitate->filter2 recrystallize Recrystallize from Ethanol filter2->recrystallize product2 This compound recrystallize->product2

Caption: Experimental workflow for the two-step synthesis of this compound.

troubleshooting_logic start Low Conversion Rate check_reagents Check Purity of Starting Materials start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_reduction Verify Disulfide Reduction start->check_reduction check_workup Examine Workup and Purification start->check_workup impure_reagents Purify or Replace Reagents check_reagents->impure_reagents optimize_conditions Optimize Temperature, Time, and Solvent check_conditions->optimize_conditions optimize_reduction Adjust Reducing Agent Stoichiometry check_reduction->optimize_reduction optimize_workup Refine Precipitation and Recrystallization check_workup->optimize_workup

Caption: Troubleshooting logic for addressing low conversion rates.

reaction_pathway reactant1 2-Chloronitrobenzene + Na2S2 intermediate Di-(2-nitrophenyl)-disulfide reactant1->intermediate Nucleophilic Aromatic Substitution side_product {2-Chloroaniline} reactant1->side_product Side Reaction product This compound intermediate->product Reduction (e.g., NaSH)

Caption: Simplified reaction pathway for the synthesis of this compound.

References

Technical Support Center: Analysis of Commercial 2-Nitrothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying and troubleshooting impurities in commercial 2-Nitrothiophenol.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might find in my commercial this compound?

A1: Based on common synthesis routes, you may encounter both process-related impurities and degradation products. The most probable impurities include:

  • Process-Related Impurities:

    • 2-Chloronitrobenzene: A common starting material for the synthesis of this compound.

    • Di-(2-nitrophenyl)-disulfide: An intermediate formed during the synthesis.

    • 2-Chloroaniline: A potential by-product from side reactions during synthesis.

  • Degradation Products:

    • Di-(2-nitrophenyl)-disulfide: this compound can oxidize to form the disulfide, especially when exposed to air or oxidizing agents.

Q2: How can I detect these impurities in my sample?

A2: The primary analytical techniques for impurity profiling of this compound are High-Performance Liquid Chromatography (HPLC) for non-volatile impurities and Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities.

Q3: What are the ideal storage conditions to minimize degradation of this compound?

A3: To minimize the formation of degradation products, particularly the disulfide impurity, it is recommended to store this compound in a cool, dry place, under an inert atmosphere (e.g., argon or nitrogen), and protected from light.

Q4: I see an unexpected peak in my chromatogram. How can I identify it?

A4: An unexpected peak could be a process-related impurity, a degradation product, or a contaminant from your experimental setup. To identify it, you can:

  • Review the synthesis route: Compare the retention time of your unknown peak with commercially available standards of potential impurities like 2-chloronitrobenzene and di-(2-nitrophenyl)-disulfide.

  • Perform co-injection: Spike your sample with a small amount of a suspected impurity standard. If the peak height of the unknown peak increases without the appearance of a new peak, it confirms the identity of the impurity.

  • Utilize Mass Spectrometry (LC-MS or GC-MS): The mass-to-charge ratio (m/z) and fragmentation pattern of the unknown peak can provide definitive structural information for its identification.

  • Conduct forced degradation studies: Subjecting a pure sample of this compound to stress conditions (acid, base, oxidation, heat, light) can help to intentionally generate degradation products and compare their chromatographic behavior to your unknown peak.

Troubleshooting Guide

Issue Possible Cause Recommended Action
High levels of di-(2-nitrophenyl)-disulfide detected. Sample oxidation due to improper storage or handling.Store this compound under an inert atmosphere and away from light. Use freshly opened containers for critical experiments. Consider purifying the material by recrystallization if the impurity level is unacceptable.
Presence of 2-chloronitrobenzene. Incomplete reaction or insufficient purification by the manufacturer.If the presence of this starting material interferes with your application, consider purchasing a higher purity grade of this compound or purifying the current batch.
Variable results between different batches of this compound. Different manufacturing processes or storage histories leading to varying impurity profiles.Qualify each new batch of this compound by running a purity analysis before use in critical applications.
Appearance of new impurity peaks over time. Degradation of the sample.Re-evaluate your storage conditions. Perform a stability study on your stock solutions to determine their shelf-life under your laboratory conditions.

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling

This method is a general guideline and may require optimization for your specific instrumentation and impurity profile.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-5 min: 30% B; 5-20 min: 30-80% B; 20-25 min: 80% B; 25-26 min: 80-30% B; 26-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve an accurately weighed amount of this compound in acetonitrile to a final concentration of approximately 1 mg/mL.
Protocol 2: GC-MS Method for Volatile Impurities

This method is suitable for the detection of volatile impurities such as residual solvents or volatile by-products.

Parameter Condition
Column DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250°C
Injection Mode Split (e.g., 50:1)
Injection Volume 1 µL
Oven Program Initial temperature 50°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min
MS Transfer Line Temp 280°C
Ion Source Temp 230°C
Mass Range 35-400 amu
Sample Preparation Dissolve an accurately weighed amount of this compound in a suitable solvent (e.g., dichloromethane) to a final concentration of approximately 10 mg/mL.

Data Presentation

Table 1: Potential Impurities in Commercial this compound

Impurity Name Chemical Structure Molecular Weight ( g/mol ) Potential Origin
2-ChloronitrobenzeneC₆H₄ClNO₂157.56Starting Material
Di-(2-nitrophenyl)-disulfideC₁₂H₈N₂O₄S₂308.33Intermediate, Degradation Product
2-ChloroanilineC₆H₆ClN127.57By-product

Visualizations

Impurity_Analysis_Workflow cluster_sample Sample Handling cluster_analysis Analytical Methods cluster_data Data Evaluation cluster_troubleshooting Troubleshooting Sample Commercial this compound SamplePrep Prepare Sample Solution (e.g., 1 mg/mL in Acetonitrile) Sample->SamplePrep HPLC HPLC Analysis SamplePrep->HPLC GCMS GC-MS Analysis (for volatile impurities) SamplePrep->GCMS Chromatogram Review Chromatogram HPLC->Chromatogram GCMS->Chromatogram Identify Identify & Quantify Peaks Chromatogram->Identify Compare Compare with Specifications Identify->Compare OutOfSpec Out of Specification? Compare->OutOfSpec Investigate Investigate Root Cause (e.g., storage, handling) OutOfSpec->Investigate Purify Consider Purification Investigate->Purify Report Document Findings Investigate->Report

Caption: Workflow for the identification of impurities.

Troubleshooting_Tree Start Unexpected Peak in Chromatogram IsKnown Is Retention Time known for common impurities? Start->IsKnown ForcedDeg Conduct Forced Degradation Study Start->ForcedDeg Alternative Path CoInject Perform Co-injection with Standard IsKnown->CoInject Yes LCMS Perform LC-MS or GC-MS for Identification IsKnown->LCMS No Confirmed Impurity Confirmed CoInject->Confirmed Peak Increases NotConfirmed Not Confirmed CoInject->NotConfirmed No Change NotConfirmed->LCMS Identified Impurity Identified LCMS->Identified IdentifyDeg Identify Degradation Products ForcedDeg->IdentifyDeg CompareRT Compare Retention Times IdentifyDeg->CompareRT CompareRT->Identified Match Unknown Impurity Remains Unknown CompareRT->Unknown No Match

Caption: Decision tree for troubleshooting unknown peaks.

Preventing oxidation of 2-Nitrothiophenol during storage and reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing 2-Nitrothiophenol, maintaining its chemical integrity is paramount for reproducible and accurate experimental outcomes. The thiol group in this compound is highly susceptible to oxidation, which can lead to the formation of impurities and compromise results. This technical guide provides comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the challenges associated with the storage and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation?

A1: The principal degradation pathway for this compound is the oxidation of its thiol (-SH) group to form bis(2-nitrophenyl) disulfide.[1][2] This reaction is primarily accelerated by:

  • Exposure to Atmospheric Oxygen: Air is the most common oxidant.[1][3]

  • Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.[4]

  • Exposure to Light: UV light can provide the energy needed to initiate photooxidative coupling of thiols.[3][5]

  • Presence of Metal Ions: Trace metal impurities can act as catalysts for oxidation reactions.[6][7]

  • Moisture: The presence of water can facilitate certain oxidative pathways.[3]

Q2: What are the visible and analytical signs of this compound oxidation?

A2: this compound is typically a yellow crystalline solid.[8] Oxidation to the disulfide impurity can be identified by:

  • Visual Changes: You may observe a change in color or the formation of a solid precipitate that is less soluble than the parent thiol.[2][4]

  • Analytical Detection: The most definitive way to detect oxidation is through analytical techniques. The primary oxidation product, bis(2-nitrophenyl) disulfide, can be identified and quantified using methods like HPLC, GC-MS, or NMR spectroscopy.[4][8]

Q3: What are the recommended storage conditions for this compound?

A3: To ensure long-term stability and minimize degradation, this compound should be stored under specific conditions. Proper storage involves sealing the compound in a dry environment at refrigerated temperatures (2-8°C).[9][10] For maximum protection, storing it under an inert atmosphere is crucial.[10][11]

Q4: How can I minimize oxidation during a chemical reaction?

A4: Preventing oxidation during a reaction requires careful experimental setup and handling. Key practices include:

  • Use of Inert Atmosphere: Conduct all reactions in a closed system under an inert atmosphere, such as argon or nitrogen. This involves using dry glassware and techniques like Schlenk lines or glove boxes.[11][12]

  • Degassed Solvents: Utilize solvents that have been thoroughly degassed to remove dissolved oxygen, which can otherwise participate in the oxidation process.

  • Control of Reaction Temperature: Maintain the recommended reaction temperature and avoid unnecessary heating.

Q5: Are there any additives that can help stabilize this compound?

A5: While the best practice is to prevent exposure to oxidants, certain additives can be considered. The addition of a chelating agent like EDTA can help by sequestering catalytic metal ions.[13][14] For some applications, a low concentration of an antioxidant such as Butylated Hydroxytoluene (BHT) might be used, but its compatibility with the specific reaction chemistry must be thoroughly evaluated to prevent interference.[15]

Q6: How should I handle this compound to ensure both stability and personal safety?

A6: Due to its strong, unpleasant odor and potential toxicity, this compound should always be handled with care in a well-ventilated chemical fume hood.[3][12] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3] It is advisable to have a bleach solution or bath prepared to neutralize the thiol odor on glassware and work surfaces after use.[12]

Troubleshooting Guide

Problem ObservedPotential CauseRecommended Action
Discoloration or Precipitate in Solid Oxidation due to improper storage (exposure to air, light, or heat).1. Confirm the identity of the impurity using an analytical method (e.g., HPLC, NMR). 2. If oxidation is confirmed, procure a fresh batch of the compound. 3. Implement the recommended storage protocol for all new and existing stock.
Inconsistent or Poor Experimental Results Degradation of the this compound starting material.1. Verify the purity of your this compound stock before starting the reaction. 2. If the material is degraded, use a fresh, properly stored sample. 3. Ensure all reaction conditions are strictly anaerobic.
Formation of Unexpected Disulfide Byproduct Oxidation of this compound during the reaction.1. Review and improve the inert atmosphere technique (e.g., ensure no leaks, sufficient purging). 2. Use freshly degassed solvents for the reaction. 3. Consider adding a chelating agent like EDTA if metal catalysis is suspected.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterRecommended ConditionRationale
Temperature 2-8°CSlows the rate of the oxidation reaction.[9][10]
Atmosphere Inert gas (Argon or Nitrogen)Displaces atmospheric oxygen, the primary oxidant.[10][11]
Light Exposure Store in the dark (Amber vial)Prevents photo-induced oxidation.[3][4]
Container Tightly sealed, airtight containerPrevents ingress of oxygen and moisture.[3][9]
Purity Store in a pure formImpurities, especially metal ions, can catalyze degradation.[4]

Table 2: Key Impurities and Analytical Signatures

Compound NameStructureMolecular Weight ( g/mol )Potential Analytical Identification
This compound C₆H₅NO₂S155.17The desired starting material.
bis(2-nitrophenyl) disulfide C₁₂H₈N₂O₄S₂308.33Appearance of a new peak in HPLC/GC-MS corresponding to this mass; characteristic shifts in NMR.[8]

Experimental Protocols

Protocol 1: Procedure for Inert Atmosphere Storage

This protocol describes how to create an inert atmosphere in a storage vial for this compound.

  • Preparation: Place the required amount of this compound into a clean, dry vial equipped with a septum-lined cap.

  • Needle Setup: Insert two needles through the septum: one connected to a regulated supply of inert gas (argon or nitrogen) and a second, shorter needle to act as a vent. Ensure the gas inlet needle extends into the vial's headspace but remains above the solid material.

  • Purging: Start a gentle, low-pressure flow of the inert gas. Allow the gas to flush the headspace of the vial for 3-5 minutes to displace all the air.

  • Sealing: While the inert gas is still flowing, remove the vent needle first, followed by the gas inlet needle. This creates a slight positive pressure of inert gas inside the vial.

  • Final Storage: Seal the cap securely with paraffin film and place the vial in a refrigerator (2-8°C) in a dark location.

Protocol 2: General Protocol for Handling this compound in a Reaction

This protocol outlines the key steps for using this compound in an air-sensitive reaction.

  • Glassware Preparation: Ensure all glassware is oven-dried or flame-dried to remove any moisture. Assemble the reaction apparatus (e.g., a three-neck flask with a condenser and gas inlet) while hot and allow it to cool under a positive pressure of inert gas.

  • Solvent Preparation: Use anhydrous solvents that have been degassed by sparging with an inert gas for at least 30 minutes or by several freeze-pump-thaw cycles.

  • Reagent Transfer: Transfer the required amount of this compound from its storage vial to the reaction vessel under a positive flow of inert gas to prevent exposure to air.

  • Reaction Execution: Maintain a slight positive pressure of inert gas throughout the entire duration of the reaction. Use a bubbler to monitor the gas flow.

  • Work-up and Cleanup: Once the reaction is complete, perform the work-up steps. All glassware that came into contact with the thiol should be immediately rinsed with or soaked in a bleach solution to neutralize the odor and residual thiol.[12]

Visualizations

OxidationPathway Oxidation Pathway of this compound Thiol This compound Disulfide bis(2-nitrophenyl) disulfide (Oxidized Impurity) Thiol->Disulfide Oxidation O2 O₂ (Air) O2->Thiol Light Light Light->Thiol Heat Heat Heat->Thiol Metals Metal Ions Metals->Thiol

Caption: The primary degradation route for this compound is oxidation to its corresponding disulfide.

HandlingWorkflow Experimental Workflow for Using this compound start Receive Compound storage Store at 2-8°C Under Inert Gas (Ar/N₂) Away from Light start->storage prep Prepare Dry Glassware Under Inert Atmosphere storage->prep transfer Transfer Thiol & Degassed Solvents Under Positive Inert Gas Flow prep->transfer reaction Conduct Reaction Under Inert Atmosphere transfer->reaction cleanup Work-up & Neutralize Glassware with Bleach Solution reaction->cleanup end Analysis cleanup->end

Caption: A workflow for handling air-sensitive this compound to maintain its integrity.

Troubleshooting Troubleshooting Logic for Degradation Issues problem Problem Encountered? (e.g., Discoloration, Low Yield) check_storage Were Proper Storage Conditions Used? problem->check_storage Yes check_handling Were Air-Free Reaction Techniques Used? check_storage->check_handling Yes improve_storage Solution: Implement Proper Storage Protocol Immediately check_storage->improve_storage No purity_test Action: Test Purity of Starting Material (e.g., HPLC, NMR) check_handling->purity_test Yes improve_handling Solution: Refine Air-Free Technique & Use Degassed Solvents check_handling->improve_handling No replace_reagent Solution: Procure Fresh Material and Implement Correct Protocols purity_test->replace_reagent improve_storage->replace_reagent improve_handling->replace_reagent

Caption: A decision tree for troubleshooting issues related to this compound degradation.

References

Optimizing Nucleophilic Substitution with 2-Nitrothiophenol: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing 2-nitrothiophenol in nucleophilic substitution reactions, this technical support center offers a comprehensive guide to troubleshooting common experimental challenges and answers frequently asked questions. The following information is designed to help optimize reaction conditions, maximize yields, and ensure the purity of the desired products.

Frequently Asked Questions (FAQs)

Q1: Why is my nucleophilic substitution reaction with this compound proceeding slowly or not at all?

A1: Several factors can contribute to low reactivity. Firstly, this compound is a weaker nucleophile compared to thiophenol due to the electron-withdrawing nature of the ortho-nitro group, which decreases the nucleophilicity of the sulfur atom. Secondly, the reaction conditions may be suboptimal. Key areas to investigate include:

  • Base Strength: An appropriate base is crucial to deprotonate the thiol and form the more nucleophilic thiolate anion. If the base is too weak, the concentration of the thiolate will be low.

  • Solvent Choice: The solvent plays a critical role in solvating the reactants and influencing the nucleophilicity of the thiolate.

  • Temperature: The reaction may require heating to overcome the activation energy barrier.

  • Leaving Group: The efficiency of the substitution is highly dependent on the quality of the leaving group on the electrophile.

Q2: I am observing the formation of side products, particularly the disulfide, bis(2-nitrophenyl) disulfide. How can I minimize this?

A2: The formation of bis(2-nitrophenyl) disulfide is a common side reaction, often caused by the oxidation of the this compound or its corresponding thiolate. To minimize this:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation by atmospheric oxygen.

  • Degassed Solvents: Use solvents that have been properly degassed to remove dissolved oxygen.

  • Order of Addition: Adding the electrophile to a pre-formed solution of the thiolate can sometimes minimize the time the reactive thiolate is exposed to potential oxidants.

Q3: What is the best base to use for the deprotonation of this compound?

A3: The choice of base is critical and depends on the specific electrophile and solvent used. Generally, a base that is strong enough to fully deprotonate the thiol without causing side reactions with the electrophile is ideal. Common choices include:

  • Potassium Carbonate (K₂CO₃): A moderately strong base that is often effective and easy to handle.

  • Sodium Hydride (NaH): A strong, non-nucleophilic base that can be used to pre-form the thiolate.

  • Potassium Hydroxide (KOH): A strong base that is effective but can introduce water into the reaction, which may not be desirable in all cases.

Q4: How do I choose the optimal solvent for my reaction?

A4: The ideal solvent for a nucleophilic substitution reaction involving this compound is typically a polar aprotic solvent. These solvents can solvate the cation of the thiolate salt, leaving the anion more "naked" and therefore more nucleophilic.[1] Good solvent choices include:

  • Dimethylformamide (DMF)

  • Dimethyl Sulfoxide (DMSO)

  • Acetonitrile (ACN)

Polar protic solvents, such as ethanol or water, can solvate the thiolate anion through hydrogen bonding, which can reduce its nucleophilicity.[1][2]

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during nucleophilic substitution reactions with this compound.

Problem Potential Cause Suggested Solution
Low or No Product Yield Incomplete deprotonation of this compound.Use a stronger base (e.g., NaH instead of K₂CO₃) or increase the equivalents of the current base.
Poor leaving group on the electrophile.Switch to an electrophile with a better leaving group (e.g., iodide > bromide > chloride > tosylate).
Reaction temperature is too low.Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS.
Deactivated reagents.Use fresh this compound and ensure the electrophile is pure.
Formation of Disulfide Byproduct Oxidation of the thiolate.Ensure the reaction is run under a strict inert atmosphere (N₂ or Ar) and use degassed solvents.
Presence of oxidizing impurities.Purify the starting materials and solvents before use.
Multiple Products Observed Competing elimination reaction (E2).Use a less hindered base and a polar aprotic solvent. Lowering the reaction temperature can also favor substitution over elimination.
Reaction with the nitro group.While less common, ensure the reaction conditions are not harsh enough to promote side reactions with the nitro group.
Difficulty in Product Isolation Product is soluble in the aqueous phase during workup.Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the polarity and back-extract with an organic solvent.
Emulsion formation during extraction.Add a small amount of brine or filter the mixture through celite.

Data Presentation: Optimizing S-Alkylation of this compound

Table 1: Effect of Base on the S-Alkylation of this compound with Benzyl Bromide

Base Solvent Temperature (°C) Time (h) Approximate Yield (%) Notes
K₂CO₃DMF806~85-95A common and effective choice for many substrates.
NaHTHF654~90-98Stronger base, may lead to faster reaction times. Requires careful handling.
Et₃NACN8012~60-70Weaker base, may result in lower yields and longer reaction times.
KOHDMSO905~90-96A strong base, effective in polar aprotic solvents.[3]

Table 2: Effect of Solvent on the S-Alkylation of this compound with Benzyl Bromide using K₂CO₃

Solvent Temperature (°C) Time (h) Approximate Yield (%) Notes
DMF806~85-95Excellent choice, good solubility for reactants.
DMSO905~90-96Highly polar, can accelerate the reaction rate.[3]
Acetonitrile (ACN)8210~75-85A good alternative to DMF and DMSO.
Ethanol7818~50-60Polar protic solvent, can solvate the nucleophile and reduce the reaction rate.[2]

Experimental Protocols

Protocol 1: General Procedure for the S-Alkylation of this compound with an Alkyl Halide

This protocol describes a general method for the S-alkylation of this compound using potassium carbonate as the base in DMF.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and anhydrous DMF.

  • Add anhydrous potassium carbonate (1.5 eq) to the solution.

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the thiolate.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of 2-Nitrophenyl Phenyl Sulfide

This protocol is adapted from a known procedure for a similar compound and can be used for the synthesis of 2-nitrophenyl phenyl sulfide.[3]

Materials:

  • Thiophenol

  • 1-Chloro-2-nitrobenzene

  • Potassium hydroxide (KOH)

  • Dimethyl sulfoxide (DMSO)

  • Diethyl ether

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a reaction vessel, dissolve thiophenol (1.0 eq) and potassium hydroxide (1.0 eq) in DMSO.

  • Stir the mixture for 30 minutes at room temperature.

  • Add a solution of 1-chloro-2-nitrobenzene (1.0 eq) in DMSO dropwise over 5 minutes.

  • Heat the resulting mixture to 90°C and stir for 5 hours.[3]

  • After cooling to room temperature, pour the reaction mixture into water.

  • Extract the product with diethyl ether (3x).

  • Combine the ether extracts and wash with water (5x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the product.[3]

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Start Add this compound & DMF Add this compound and anhydrous DMF Start->Add this compound & DMF Add Base Add Base (e.g., K₂CO₃) Add this compound & DMF->Add Base Stir Stir at RT (30 min) Add Base->Stir Add Electrophile Add Electrophile (Alkyl Halide) Stir->Add Electrophile Heat & Monitor Heat and Monitor (TLC) Add Electrophile->Heat & Monitor Quench Quench with Water Heat & Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Wash & Dry Wash with Brine & Dry (Na₂SO₄) Extract->Wash & Dry Concentrate Concentrate Wash & Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Product Purify->Product

Caption: Experimental workflow for the S-alkylation of this compound.

Troubleshooting_Low_Yield Low_Yield Low or No Product Yield Check_Base Is the base strong enough? Low_Yield->Check_Base Deprotonation Check_LG Is the leaving group efficient? Check_Base->Check_LG Yes Use_Stronger_Base Use a stronger base (e.g., NaH) or more equivalents. Check_Base->Use_Stronger_Base No Check_Temp Is the temperature adequate? Check_LG->Check_Temp Yes Use_Better_LG Use an electrophile with a better leaving group (e.g., I > Br > Cl). Check_LG->Use_Better_LG No Check_Reagents Are reagents pure and active? Check_Temp->Check_Reagents Yes Increase_Temp Gradually increase temperature and monitor reaction. Check_Temp->Increase_Temp No Purify_Reagents Use fresh, purified starting materials. Check_Reagents->Purify_Reagents No Success Yield Improved Check_Reagents->Success Yes Use_Stronger_Base->Success Use_Better_LG->Success Increase_Temp->Success Purify_Reagents->Success

Caption: Troubleshooting decision tree for low reaction yield.

References

Technical Support Center: Managing Disulfide Byproducts in 2-Nitrothiophenol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the formation of disulfide byproducts, primarily 2,2'-dinitrodiphenyl disulfide, during reactions involving 2-Nitrothiophenol.

Frequently Asked Questions (FAQs)

Q1: Why do disulfide byproducts form in my this compound reactions?

A1: this compound is susceptible to oxidation, where two molecules of the thiol (-SH) group couple to form a disulfide bond (-S-S-), resulting in the formation of 2,2'-dinitrodiphenyl disulfide. This is a common issue with thiophenols. The oxidation can be initiated by several factors, including:

  • Exposure to atmospheric oxygen: Thiols can be oxidized by oxygen in the air, especially under basic conditions.[1]

  • Presence of oxidizing agents: Trace amounts of oxidizing impurities in reagents or solvents can promote disulfide formation.

  • Light: Photo-oxidation can also lead to the coupling of thiophenol derivatives.[2]

  • Metal catalysts: Certain metal ions can catalyze the oxidation of thiols.[3]

Q2: What are the common signs of disulfide byproduct formation?

A2: The formation of 2,2'-dinitrodiphenyl disulfide is often indicated by the appearance of a yellow precipitate in the reaction mixture. You may also observe a decrease in the concentration of your starting material, this compound, and the appearance of a new, less polar spot on a Thin Layer Chromatography (TLC) analysis.

Q3: Can I prevent the formation of these disulfide byproducts?

A3: While complete prevention can be challenging, you can significantly minimize the formation of disulfide byproducts by employing air-free techniques.[4][5][6][7][8] Key strategies include:

  • Working under an inert atmosphere: Conducting your reaction under a nitrogen or argon atmosphere using a Schlenk line or in a glovebox will exclude atmospheric oxygen.[4][5][6]

  • Using degassed solvents: Solvents can be degassed by sparging with an inert gas or by a freeze-pump-thaw method to remove dissolved oxygen.[5]

  • Avoiding strong bases and metal contaminants: Be mindful of the reaction conditions and the purity of your reagents to avoid catalysts for oxidation.

Troubleshooting Guide

Problem 1: My reaction mixture has a significant amount of yellow precipitate, which I suspect is the disulfide byproduct. How can I remove it?

Solution: The most effective way to remove the 2,2'-dinitrodiphenyl disulfide byproduct is to reduce it back to the desired this compound. This can be achieved using a variety of reducing agents. The newly formed this compound can then be purified from the reaction mixture.

Problem 2: Which reducing agent should I choose to convert the disulfide byproduct back to this compound?

Solution: The choice of reducing agent depends on your specific reaction conditions, the scale of your reaction, and the other functional groups present in your molecule. Common choices include Sodium Borohydride (NaBH₄), Dithiothreitol (DTT), and Tris(2-carboxyethyl)phosphine (TCEP).

Quantitative Data on Disulfide Reduction

The following table summarizes the effectiveness of common reducing agents for the conversion of aromatic disulfides to thiols. While specific yields for the reduction of 2,2'-dinitrodiphenyl disulfide are not always readily available in comparative studies, this data provides a general guide to their efficiency.

Reducing AgentTypical Reaction ConditionsAdvantagesDisadvantagesReported Yields (General Aromatic Disulfides)
Sodium Borohydride (NaBH₄) Methanol or THF, 0°C to room temperatureInexpensive, readily availableCan reduce other functional groups (e.g., aldehydes, ketones)High to quantitative[9]
Dithiothreitol (DTT) Aqueous buffer (pH > 7), room temperatureHighly effective, mildCan be air-sensitive, may require removal before subsequent stepsHigh to quantitative[10][11]
Tris(2-carboxyethyl)phosphine (TCEP) Aqueous buffer (wide pH range), room temperatureOdorless, air-stable, highly selective for disulfidesMore expensive than NaBH₄ and DTTHigh to quantitative[12][13]

Experimental Protocols

Protocol 1: Reduction of 2,2'-Dinitrodiphenyl Disulfide using Sodium Borohydride (NaBH₄)

  • Preparation: Suspend the crude reaction mixture containing the disulfide byproduct in methanol (MeOH) or tetrahydrofuran (THF) in a round-bottom flask under a nitrogen atmosphere. Cool the mixture to 0°C in an ice bath.

  • Reduction: Slowly add sodium borohydride (NaBH₄) (1.5 to 2.0 equivalents relative to the disulfide) portion-wise to the stirred suspension.

  • Reaction Monitoring: Monitor the reaction progress by TLC. The disappearance of the disulfide spot and the appearance of the this compound spot indicate the completion of the reaction. The reaction is typically complete within 1-2 hours.

  • Quenching: Carefully quench the reaction by the slow addition of dilute hydrochloric acid (HCl) (e.g., 1 M) until the effervescence ceases.

  • Work-up: Extract the mixture with an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude this compound by column chromatography on silica gel.

Protocol 2: Reduction of 2,2'-Dinitrodiphenyl Disulfide using Dithiothreitol (DTT)

  • Preparation: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and add it to a biphasic mixture with an aqueous buffer (e.g., phosphate buffer, pH 7.5).

  • Reduction: Add a solution of DTT (1.5 to 2.0 equivalents) in the aqueous buffer to the biphasic mixture.

  • Reaction: Stir the mixture vigorously at room temperature. The reduction is typically complete within a few hours. Monitor the reaction by TLC.

  • Work-up: Separate the organic layer. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Protocol 3: Purification of this compound by Column Chromatography

  • Adsorbent: Use silica gel as the stationary phase.

  • Eluent: A non-polar/polar solvent system is typically effective. Start with a low polarity eluent such as hexane or petroleum ether and gradually increase the polarity by adding ethyl acetate or dichloromethane. A typical gradient could be from 100% hexane to 90:10 hexane:ethyl acetate.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visual Guides

cluster_prevention Prevention of Disulfide Formation cluster_troubleshooting Troubleshooting Workflow Inert_Atmosphere Use Inert Atmosphere (N₂ or Ar) Degassed_Solvents Use Degassed Solvents Reagent_Purity Ensure Reagent Purity Start This compound Reaction Disulfide_Formation Disulfide Byproduct (2,2'-dinitrodiphenyl disulfide) Observed? Start->Disulfide_Formation Reduction Reduce Disulfide (e.g., NaBH₄, DTT, TCEP) Disulfide_Formation->Reduction Yes Desired_Product Pure this compound Disulfide_Formation->Desired_Product No Purification Purify this compound (Column Chromatography) Reduction->Purification Purification->Desired_Product

Caption: A logical workflow for preventing and troubleshooting disulfide byproduct formation.

Thiol1 This compound (R-SH) Oxidation Oxidation (e.g., O₂, light) Thiol1->Oxidation Thiol2 This compound (R-SH) Thiol2->Oxidation Disulfide 2,2'-Dinitrodiphenyl Disulfide (R-S-S-R) Oxidation->Disulfide Forms Reduction Reduction (e.g., NaBH₄, DTT, TCEP) Disulfide->Reduction Reverses to Reduction->Thiol1 Reduction->Thiol2

Caption: The reversible oxidation-reduction pathway between this compound and its disulfide byproduct.

References

Stability of 2-Nitrothiophenol in different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Nitrothiophenol in various pH conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in aqueous solutions?

A1: The primary degradation pathway for this compound in aqueous solutions, particularly under neutral to alkaline conditions, is oxidation. The thiol group (-SH) is susceptible to oxidation, leading to the formation of a disulfide bridge. This results in the dimerization of the molecule to form 2,2'-dinitrodiphenyl disulfide. This process is often accelerated by the presence of oxygen and catalysts such as metal ions.

Q2: How does pH affect the stability of this compound?

A2: The stability of this compound is significantly influenced by pH. In acidic conditions (pH < 4), the thiol group is protonated and relatively stable against oxidation. As the pH increases towards neutral and into alkaline conditions (pH > 7), the thiol group deprotonates to form the more reactive thiolate anion (-S⁻). This anion is much more susceptible to oxidation, leading to a faster degradation of this compound.

Q3: What are the recommended storage conditions for this compound?

A3: To ensure the long-term stability of this compound, it should be stored as a solid in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[1][2][3] For solutions, it is advisable to prepare them fresh. If short-term storage of a solution is necessary, it should be kept at a low pH (e.g., in a buffer of pH 4-5), protected from light, and stored at 2-8°C.

Q4: I am observing a yellowing of my this compound solution over time. What could be the cause?

A4: While this compound itself is a yellow compound, a change in the intensity or hue of the yellow color of your solution could indicate degradation. The formation of 2,2'-dinitrodiphenyl disulfide can alter the chromophoric properties of the solution. It is also possible that other degradation products are forming, particularly if the solution is exposed to light or high temperatures. It is recommended to verify the purity of the solution using an analytical technique like HPLC.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Rapid loss of this compound concentration in solution. 1. High pH of the solvent or buffer. 2. Presence of dissolved oxygen. 3. Contamination with metal ions. 4. Exposure to light.1. Prepare solutions in a slightly acidic buffer (pH 4-6). 2. Degas solvents and buffers before use. 3. Use high-purity solvents and consider adding a chelating agent like EDTA (0.1-1 mM). 4. Protect the solution from light by using amber vials or covering the container with aluminum foil.
Inconsistent results in assays using this compound. 1. Degradation of this compound stock solution. 2. pH of the assay buffer is promoting degradation during the experiment.1. Prepare fresh stock solutions of this compound for each experiment. 2. If the assay must be performed at a neutral or alkaline pH, minimize the incubation time and keep the temperature as low as the experimental conditions allow. Run a control to quantify degradation over the assay time.
Precipitate formation in the this compound solution. The degradation product, 2,2'-dinitrodiphenyl disulfide, may have lower solubility in your solvent system compared to this compound.1. Visually inspect for turbidity or precipitate. 2. If a precipitate is observed, it is a strong indication of degradation. The solution should be discarded and a fresh one prepared.

Data Presentation: Stability of this compound at Different pH

The following table summarizes hypothetical stability data for a 0.1 mg/mL solution of this compound in various pH buffers at 25°C, protected from light. This data is illustrative of the expected trend in stability for a typical thiol compound.

pH Buffer System % Remaining after 24 hours % Remaining after 72 hours Major Degradation Product
3.00.1 M Citrate Buffer>99%98%Minimal Degradation
5.00.1 M Acetate Buffer98%95%2,2'-dinitrodiphenyl disulfide
7.40.1 M Phosphate Buffer85%65%2,2'-dinitrodiphenyl disulfide
9.00.1 M Borate Buffer60%30%2,2'-dinitrodiphenyl disulfide

Experimental Protocols

Protocol for pH Stability Study of this compound

Objective: To evaluate the stability of this compound in aqueous solutions at different pH values.

Materials:

  • This compound

  • HPLC grade water

  • Citric acid, Sodium acetate, Sodium phosphate (monobasic and dibasic), Boric acid

  • Sodium hydroxide and Hydrochloric acid for pH adjustment

  • HPLC system with a UV detector

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • pH meter

  • Volumetric flasks and pipettes

  • Amber HPLC vials

Procedure:

  • Buffer Preparation: Prepare 0.1 M buffers of pH 3.0 (Citrate), 5.0 (Acetate), 7.4 (Phosphate), and 9.0 (Borate).

  • Stock Solution Preparation: Accurately weigh and dissolve this compound in a minimal amount of a suitable organic solvent (e.g., acetonitrile or methanol) and then dilute with the respective buffer to obtain a final concentration of 0.1 mg/mL. Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on stability.

  • Sample Incubation: Transfer the solutions into amber HPLC vials and store them at a constant temperature (e.g., 25°C).

  • Time Points for Analysis: Analyze the samples at initial time (t=0) and at subsequent time points (e.g., 4, 8, 24, 48, and 72 hours).

  • HPLC Analysis:

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is suitable. For example, start with 30% acetonitrile and increase to 90% over 10 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 330 nm (for this compound) and around 365 nm (for 2,2'-dinitrodiphenyl disulfide). A photodiode array (PDA) detector is recommended to monitor for multiple peaks.

    • Injection Volume: 10 µL

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (t=0). Identify and quantify the major degradation product.

Visualizations

degradation_pathway This compound This compound Thiolate_Anion Thiolate Anion This compound->Thiolate_Anion Deprotonation (Higher pH) Disulfide 2,2'-dinitrodiphenyl disulfide Thiolate_Anion->Disulfide Oxidation

Caption: Degradation pathway of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution Sample_Aliquots Aliquot into Vials Stock_Solution->Sample_Aliquots pH_Buffers Prepare Buffers (pH 3, 5, 7.4, 9) pH_Buffers->Sample_Aliquots Incubate Incubate at 25°C (Protected from Light) Sample_Aliquots->Incubate Time_Points Sample at Time Points (0, 24, 72h) Incubate->Time_Points HPLC_Analysis HPLC-UV Analysis Time_Points->HPLC_Analysis Data_Processing Calculate % Remaining & Identify Degradants HPLC_Analysis->Data_Processing

Caption: Workflow for the pH stability study.

References

Validation & Comparative

A Comparative Guide to Validating the Purity of Synthesized 2-Nitrothiophenol by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized intermediates is a critical step in ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating the purity of 2-Nitrothiophenol.

High-Performance Liquid Chromatography (HPLC) stands out as the premier method for purity determination in pharmaceutical development and quality control. Its high resolution, sensitivity, and quantitative accuracy make it ideal for separating the main compound from structurally similar impurities. This guide details a validated HPLC method for this compound and compares its performance with alternative techniques such as Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR), and Thin-Layer Chromatography (TLC).

Comparison of Analytical Techniques for Purity Assessment

The selection of an analytical method for purity determination depends on various factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the desired level of accuracy and precision. The following table provides a comparative overview of different techniques for assessing the purity of this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Quantitative Nuclear Magnetic Resonance (qNMR)Thin-Layer Chromatography (TLC)
Principle Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Partitioning of volatile analytes between a gaseous mobile phase and a liquid or solid stationary phase.Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural and quantitative information.Differential migration of analytes on a solid stationary phase under the influence of a liquid mobile phase.
Applicability Excellent for non-volatile and thermally labile compounds like this compound.Suitable for volatile and thermally stable compounds. Derivatization may be required for polar compounds.Applicable to any soluble compound containing NMR-active nuclei. Provides structural confirmation.Primarily a qualitative or semi-quantitative technique for rapid screening.
Accuracy High (typically 98-102% recovery).[1]High, but can be affected by derivatization efficiency.Very high, considered a primary ratio method.Low to moderate, not ideal for precise quantification.
Precision (%RSD) High (typically <2%).[1]High (typically <2%).High (typically <1%).Low, highly dependent on spotting and detection.
Limit of Detection Low (ng to pg range).Very low (pg to fg range).Moderate, less sensitive than chromatographic methods.Moderate (µg to ng range).
Impurity Profiling Excellent, capable of separating and quantifying a wide range of impurities.Good, especially for volatile impurities.Good for identifying and quantifying major impurities with distinct signals.Limited, may not resolve closely related impurities.

Proposed HPLC Method for Purity Validation of this compound

This proposed reverse-phase HPLC (RP-HPLC) method is designed for the accurate and precise determination of this compound purity and the separation of its potential impurities.

1. Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Isocratic elution with a mixture of 50 mM acetate buffer (pH 5.0) and acetonitrile (80:20, v/v).[2]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve in 10 mL of the mobile phase to get a concentration of 1 mg/mL.

  • Sample Solution: Prepare the synthesized this compound sample in the same manner as the standard solution.

4. System Suitability: Before sample analysis, the chromatographic system must meet the following criteria through five replicate injections of the standard solution:

  • Tailing Factor: Not more than 2.0

  • Theoretical Plates: Not less than 2000

  • Relative Standard Deviation (RSD) of Peak Area: Not more than 2.0%

5. Potential Impurities: The synthesis of this compound typically starts from 2-chloronitrobenzene.[3] Therefore, potential impurities that this HPLC method should be able to separate include:

  • Starting Material: 2-Chloronitrobenzene

  • Isomeric Impurities: 4-Chloronitrobenzene and 3-Chloronitrobenzene (from the nitration of chlorobenzene).[4]

  • Precursor: Di-(2-nitrophenyl)-disulfide.

Experimental Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the validation of this compound purity using the proposed HPLC method.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis prep_std Prepare Standard (1 mg/mL) sys_suit System Suitability Test (5 injections of standard) prep_std->sys_suit prep_sample Prepare Sample (1 mg/mL) analysis Inject Sample and Standard prep_sample->analysis sys_suit->analysis If passes data_acq Data Acquisition (Chromatogram) analysis->data_acq peak_int Peak Integration data_acq->peak_int purity_calc Purity Calculation (% Area) peak_int->purity_calc report Generate Report purity_calc->report

Caption: Workflow for HPLC Purity Validation of this compound.

The following diagram illustrates the signaling pathway for method validation, outlining the key parameters that need to be assessed to ensure the reliability of the analytical method.

validation_pathway cluster_method Analytical Method Validation cluster_parameters Validation Parameters method HPLC Purity Method specificity Specificity method->specificity linearity Linearity method->linearity accuracy Accuracy method->accuracy precision Precision method->precision lod Limit of Detection (LOD) method->lod loq Limit of Quantitation (LOQ) method->loq robustness Robustness method->robustness

Caption: Key Parameters for HPLC Method Validation.

References

Comparative Reactivity of 2-Nitrothiophenol vs. 4-Nitrothiophenol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of isomers is critical for predictable and efficient synthesis. This guide provides an objective comparison of the reactivity of 2-Nitrothiophenol and 4-Nitrothiophenol, supported by experimental data and detailed methodologies.

The positional isomerism of the nitro group in nitrothiophenol significantly influences its chemical reactivity, particularly its nucleophilicity. While both this compound and 4-Nitrothiophenol are valuable reagents in organic synthesis, their distinct structural characteristics lead to notable differences in reaction kinetics and mechanisms. This guide explores these differences, providing a data-driven comparison to inform experimental design.

Key Physicochemical Properties

A fundamental aspect governing the reactivity of thiophenols is the acidity of the thiol proton, as the deprotonated thiolate is the active nucleophile. The pKa values for this compound and 4-Nitrothiophenol are comparable, suggesting similar concentrations of the reactive thiolate anion at a given pH.

CompoundpKa
This compound~5.10 (predicted)
4-Nitrothiophenol5.3[1]

Despite the similar acidities, the spatial arrangement of the nitro and thiol groups dictates their reactivity in different chemical environments.

Nucleophilic Reactivity: A Tale of Two Isomers

The nucleophilicity of the thiolate anion is a key determinant of its reactivity in common synthetic transformations such as nucleophilic aromatic substitution (SNAr) and Michael additions.

Intramolecular Hydrogen Bonding in this compound

The proximate positioning of the nitro and thiol groups in this compound allows for the formation of an intramolecular hydrogen bond between the thiol proton and an oxygen atom of the nitro group. This interaction has a profound impact on the molecule's reactivity. It is hypothesized that this intramolecular hydrogen bond can lower the intrinsic nucleophilicity of the thiolate by delocalizing the negative charge and sterically hindering the sulfur atom's approach to an electrophile.

Comparative Reactivity in Surface-Catalyzed Reduction

Experimental evidence from the heterogeneously catalyzed reduction of nitrothiophenol isomers on platinum-coated gold nanorods has shown that this compound reacts the fastest, followed by 3-Nitrothiophenol, and then 4-Nitrothiophenol. The study suggests that the proximity of the nitro group to the metal surface in the ortho-isomer facilitates a more rapid reduction. This highlights that in specific catalytic systems, factors other than solution-phase nucleophilicity can dominate the observed reactivity.

Experimental Protocols

To provide a framework for the direct comparison of the reactivity of these two isomers in a laboratory setting, the following experimental protocols are suggested.

Protocol 1: Comparative Kinetics of SNAr Reaction with 1-Chloro-2,4-dinitrobenzene (CDNB)

This experiment aims to determine the second-order rate constants for the reaction of this compound and 4-Nitrothiophenol with a common SNAr substrate.

Materials:

  • This compound

  • 4-Nitrothiophenol

  • 1-Chloro-2,4-dinitrobenzene (CDNB)

  • Ethanol (or other suitable solvent)

  • Buffer solutions of varying pH

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare stock solutions of this compound, 4-Nitrothiophenol, and CDNB in ethanol.

  • Prepare a series of buffered ethanolic solutions at a constant ionic strength.

  • Initiate the reaction by mixing the thiophenol solution with the CDNB solution in a cuvette placed in a thermostated spectrophotometer. The concentration of the thiophenol should be in large excess to ensure pseudo-first-order kinetics.

  • Monitor the reaction progress by following the increase in absorbance of the product, 2,4-dinitrophenyl sulfide derivative, at its λmax.

  • Determine the pseudo-first-order rate constant (kobs) from the slope of the plot of ln(A∞ - At) versus time.

  • Calculate the second-order rate constant (k2) by dividing kobs by the concentration of the thiophenol.

  • Repeat the experiment for both isomers at different pH values to determine the pH-rate profile.

Protocol 2: Comparative Kinetics of Michael Addition to an α,β-Unsaturated Ketone

This protocol measures the rate of addition of the thiophenols to a Michael acceptor.

Materials:

  • This compound

  • 4-Nitrothiophenol

  • Cyclohexenone (or another suitable Michael acceptor)

  • Triethylamine (or another suitable base catalyst)

  • Acetonitrile (or other suitable solvent)

  • Gas Chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC)

Procedure:

  • Prepare stock solutions of the thiophenol, cyclohexenone, and triethylamine in acetonitrile.

  • In a thermostated reaction vessel, mix the thiophenol and cyclohexenone solutions.

  • Initiate the reaction by adding the triethylamine catalyst.

  • At timed intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by acidification).

  • Analyze the quenched aliquots by GC or HPLC to determine the concentration of the reactants and the Michael adduct over time.

  • Determine the initial reaction rate from the plot of product concentration versus time.

  • Calculate the rate constant for the reaction.

  • Repeat the experiment for both isomers under identical conditions.

Visualizing the Reactivity Determinants

The following diagrams illustrate the key concepts discussed in this guide.

G cluster_2NTP This compound cluster_4NTP 4-Nitrothiophenol 2NTP_structure Structure Intra_H_bond Intramolecular H-Bonding 2NTP_structure->Intra_H_bond leads to Reduced_Nu Potentially Reduced Nucleophilicity Intra_H_bond->Reduced_Nu results in 4NTP_structure Structure No_Intra_H_bond No Intramolecular H-Bonding 4NTP_structure->No_Intra_H_bond Higher_Nu Potentially Higher Nucleophilicity No_Intra_H_bond->Higher_Nu allows for

Figure 1. A logical diagram illustrating the structural differences and their potential impact on the nucleophilicity of this compound and 4-Nitrothiophenol.

G Start Prepare Stock Solutions Mix Mix Thiophenol and CDNB in Buffered Ethanol Start->Mix Monitor Monitor Absorbance Increase over Time (UV-Vis) Mix->Monitor Calculate_kobs Calculate Pseudo-First-Order Rate Constant (kobs) Monitor->Calculate_kobs Calculate_k2 Calculate Second-Order Rate Constant (k2) Calculate_kobs->Calculate_k2 Repeat Repeat for Both Isomers and at Different pHs Calculate_k2->Repeat

Figure 2. A workflow diagram for the comparative kinetic analysis of the SNAr reaction.

Conclusion

The reactivity of this compound and 4-Nitrothiophenol is a nuanced subject where subtle structural differences lead to significant changes in chemical behavior. While their acidities are similar, the presence of an intramolecular hydrogen bond in this compound is a key feature that is expected to decrease its nucleophilicity in solution-phase reactions compared to the 4-nitro isomer. However, in specific contexts such as surface-catalyzed reactions, other factors like substrate orientation can lead to a reversal of this reactivity trend.

For drug development and process chemistry, a thorough understanding of these differences is paramount. The provided experimental protocols offer a starting point for researchers to quantify these reactivity differences in their specific systems, enabling more rational design of synthetic routes and a deeper understanding of reaction mechanisms. It is recommended to perform direct comparative studies under the desired reaction conditions to make informed decisions on reagent selection.

References

A Spectroscopic Comparison of 2-Nitrothiophenol and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of 2-Nitrothiophenol and its derivatives. Due to the limited availability of comprehensive public data for this compound, this guide utilizes the well-characterized analogous compound, 2-Nitrophenol, as a primary reference for comparison. Spectroscopic data for chloro- and methyl-substituted derivatives are also presented to illustrate the effects of substitution on the spectral properties. The information herein is intended to serve as a valuable resource for the identification and characterization of this class of compounds.

Spectroscopic Data Summary

The following tables summarize key spectroscopic data for 2-Nitrophenol and select derivatives. These values are compiled from various sources and provide a basis for understanding the electronic and vibrational characteristics of these molecules.

Table 1: Infrared (IR) and Raman Spectroscopy Data

CompoundKey IR Peaks (cm⁻¹)Key Raman Peaks (cm⁻¹)
2-Nitrophenol 3200-3550 (O-H stretch, H-bonded), 1570-1490 & 1390-1300 (NO₂ stretch), 1320-1000 (C-O stretch)[1][2][3][4]3070-3117 (C-H stretch), 1586, 1547, 1420, 1306, 1051, 1002 (Ring C-C stretch)
4-Chloro-2-nitrophenol Similar to 2-Nitrophenol with additional C-Cl stretch (< 600 – 840 cm⁻¹)[5][6]Data not readily available
5-Methyl-2-nitrophenol Similar to 2-Nitrophenol with additional C-H bands for the methyl group.[7][8][9]Data not readily available
4-Nitrothiophenol 2550-2600 (S-H stretch), 1570-1490 & 1390-1300 (NO₂ stretch)[1][10]Data not readily available

Table 2: UV-Visible (UV-Vis) Spectroscopy Data

CompoundSolventλmax (nm)
2-Nitrophenol Methanol~275, ~350[11]
DMSO~280, ~360[11]
Cyclohexane~272, ~345[12]
2-Amino-4-nitrophenol Acidic Mobile Phase224, 262, 308[13]

Table 3: ¹H NMR Spectroscopy Data (Chemical Shifts in ppm)

CompoundSolventAromatic ProtonsOH/SH ProtonOther Protons
2-Nitrophenol CDCl₃6.99 (dt), 7.15 (ddd), 7.58 (dt), 8.10 (dd)[14]10.58 (s)[14]
4-Chloro-2-nitrophenol AcetoneData available, specific shifts vary[15]Data available
5-Methyl-2-nitrophenol Data not specifiedData available, specific shifts vary[16]Data availableCH₃: Data available[16]

Table 4: ¹³C NMR Spectroscopy Data (Chemical Shifts in ppm)

CompoundSolventAromatic CarbonsOther Carbons
2-Nitrophenol Not specifiedData available, specific shifts vary
4-Chloro-2-nitrophenol Not specifiedData available, specific shifts vary

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Infrared (IR) Spectroscopy

For solid samples, a KBr pellet is commonly prepared. A small amount of the sample is ground with dry KBr powder, and the mixture is pressed into a translucent disk. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Raman Spectroscopy

A small amount of the pure, powdered sample is mounted on a microscope stage. A laser is focused on the sample, and the scattered radiation is collected. For 2-Nitrophenol, spectra have been recorded using a 47mW laser with acquisition times of 5 minutes over a spectral range of 200-3100 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy

A dilute solution of the sample is prepared in a UV-transparent solvent (e.g., methanol, DMSO, cyclohexane). The concentration is adjusted to obtain an absorbance reading within the linear range of the spectrophotometer. The spectrum is recorded against a solvent blank, typically over a wavelength range of 200-800 nm to determine the wavelengths of maximum absorption (λmax).[17][18]

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of the analyte is prepared in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆). For ¹H NMR, typically 1-5 mg of the sample is dissolved in ~0.5-0.7 mL of solvent. For ¹³C NMR, a more concentrated solution of 10-20 mg is used. The solution is transferred to an NMR tube, and the spectrum is acquired on an NMR spectrometer. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Workflow and Diagrams

The general workflow for the synthesis and spectroscopic characterization of this compound and its derivatives is outlined below.

Spectroscopic_Analysis_Workflow General Workflow for Synthesis and Spectroscopic Characterization cluster_synthesis Synthesis and Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis Synthesis Synthesis of this compound or Derivative Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification FTIR FTIR Spectroscopy Purification->FTIR Raman Raman Spectroscopy Purification->Raman UV_Vis UV-Vis Spectroscopy Purification->UV_Vis NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structure_Elucidation Structure Elucidation and Purity Assessment FTIR->Structure_Elucidation Raman->Structure_Elucidation UV_Vis->Structure_Elucidation NMR->Structure_Elucidation

Caption: A general workflow for the synthesis, purification, and spectroscopic characterization of thiophene derivatives.

As specific signaling pathway involvement for this compound and its derivatives is not well-documented in publicly available literature, a generalized diagram of a common signaling cascade is provided for illustrative purposes.

Signaling_Pathway_Example Illustrative Signaling Pathway Ligand External Signal (e.g., Growth Factor) Receptor Cell Surface Receptor Ligand->Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Activation Kinase_Cascade->Transcription_Factor Cellular_Response Cellular Response (e.g., Proliferation, Differentiation) Transcription_Factor->Cellular_Response

Caption: An example of a generalized cell signaling pathway.

References

Unveiling the Reactivity Landscape: A Comparative Guide to the Cross-Reactivity of 2-Nitrothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the potential for off-target interactions is critical in the development of new chemical probes and therapeutic agents. This guide provides a comprehensive comparison of the cross-reactivity of 2-Nitrothiophenol with various functional groups, supported by established chemical principles and extrapolated kinetic data from related systems. Detailed experimental protocols are provided to enable researchers to conduct their own assessments, and key concepts are visualized to facilitate understanding.

This compound is a versatile chemical entity utilized in various scientific domains. Its reactivity is primarily dictated by the interplay between the nucleophilic thiol group and the electron-withdrawing nitro group, which activates the aromatic ring to nucleophilic attack. This dual reactivity profile makes a thorough understanding of its potential interactions with other functional groups essential to prevent misinterpretation of experimental results and to ensure the selectivity of molecules in which it is incorporated.

Comparative Reactivity of this compound

The reactivity of this compound with different functional groups is influenced by factors such as the nucleophilicity of the attacking species, steric hindrance, and the reaction conditions (e.g., pH, solvent). Based on established principles of organic chemistry and kinetic data from analogous nitroaromatic systems, a general reactivity trend can be established.

Below is a summary of the expected relative reactivity of this compound with common functional groups. The provided pseudo-second-order rate constants (k₂) are representative estimates for comparative purposes and are based on reactions of similar electrophilic aromatic compounds. Actual rates will vary depending on the specific reactants and conditions.

Functional GroupRepresentative NucleophileExpected Relative ReactivityEstimated k₂ (M⁻¹s⁻¹)Reaction Product(s)
Thiols (Thiolates) Cysteine, GlutathioneVery High10² - 10³Disulfide
Primary Amines (Aliphatic) n-ButylamineHigh10¹ - 10²N-Substituted aminonitrobenzene
Secondary Amines (Aliphatic) DiethylamineHigh10¹ - 10²N,N-Disubstituted aminonitrobenzene
Primary Amines (Aromatic) AnilineModerate1 - 10N-Aryl aminonitrobenzene
Alcohols (Alkoxides) Methanol (in the presence of a strong base)Low10⁻² - 10⁻¹Alkoxy-nitrobenzene
Water WaterVery Low< 10⁻⁴2-Nitrophenol

Note: The reactivity of thiols and alcohols is highly pH-dependent, as the corresponding thiolate and alkoxide ions are significantly more nucleophilic. The electron-withdrawing nitro group on the aromatic ring of this compound makes it susceptible to nucleophilic aromatic substitution.

Experimental Protocols for Assessing Cross-Reactivity

To quantitatively assess the cross-reactivity of this compound, a series of well-defined kinetic experiments can be performed. Here, we outline a general protocol using UV-Vis spectrophotometry, a widely accessible and reliable technique for monitoring the progress of these reactions.

Protocol 1: Determination of Reaction Kinetics using UV-Vis Spectrophotometry

This protocol is suitable for monitoring the reaction of this compound with nucleophiles that lead to a change in the electronic structure of the aromatic ring, resulting in a detectable shift in the UV-Vis spectrum. The formation of the 2-nitrothiophenolate anion upon reaction, for instance, can be monitored at its characteristic absorbance maximum.

Materials:

  • This compound

  • Nucleophile of interest (e.g., primary amine, thiol)

  • Appropriate buffer solution (e.g., phosphate-buffered saline, PBS, for physiological pH)

  • Spectrophotometer-grade solvent (e.g., ethanol, DMSO, water)

  • UV-Vis spectrophotometer with temperature control

  • Quartz cuvettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound (e.g., 10 mM in ethanol).

    • Prepare a stock solution of the nucleophile of interest at a significantly higher concentration (e.g., 100 mM in the chosen buffer) to ensure pseudo-first-order conditions.

  • Determination of λmax:

    • Record the UV-Vis spectrum of the expected product (e.g., the 2-nitrothiophenolate anion formed by deprotonating this compound with a strong base) to determine its wavelength of maximum absorbance (λmax).

  • Kinetic Measurement:

    • Equilibrate the buffer solution and the nucleophile solution to the desired reaction temperature (e.g., 25 °C or 37 °C) in the spectrophotometer.

    • Add a small volume of the this compound stock solution to the cuvette containing the nucleophile solution to initiate the reaction. The final concentration of this compound should be low (e.g., 50 µM) to ensure it is the limiting reagent.

    • Immediately start recording the absorbance at the predetermined λmax at regular time intervals until the reaction reaches completion (i.e., the absorbance plateaus).

  • Data Analysis:

    • Plot the absorbance at λmax versus time.

    • Under pseudo-first-order conditions ([Nucleophile] >> [this compound]), the observed rate constant (k_obs) can be determined by fitting the data to a first-order exponential equation: A(t) = A_f + (A_0 - A_f)e^(-k_obs*t), where A(t) is the absorbance at time t, A_0 is the initial absorbance, and A_f is the final absorbance.

    • The second-order rate constant (k₂) can then be calculated by dividing k_obs by the concentration of the nucleophile: k₂ = k_obs / [Nucleophile].

  • Comparison:

    • Repeat the experiment for each functional group of interest under identical conditions (temperature, solvent, pH) to obtain a set of comparable second-order rate constants.

Visualizing Reaction Pathways and Experimental Workflows

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the key reaction pathway and a typical experimental workflow for assessing cross-reactivity.

Cross_Reactivity_Pathway This compound This compound Intermediate Meisenheimer Complex (Transition State) This compound->Intermediate Nucleophilic Attack Nucleophile Nucleophile (e.g., R-NH2, R-SH) Nucleophile->Intermediate Product Substituted Product (e.g., R-NH-Ar-NO2, R-S-S-Ar-NO2) Intermediate->Product Leaving_Group Thiolate Anion (Leaving Group) Intermediate->Leaving_Group

Caption: Nucleophilic aromatic substitution on this compound.

Experimental_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Data Analysis cluster_comparison Comparison Prep_Reagents Prepare Stock Solutions (2-NTP & Nucleophiles) Determine_LambdaMax Determine λmax of Product Prep_Reagents->Determine_LambdaMax Initiate_Reaction Initiate Reaction in Cuvette Determine_LambdaMax->Initiate_Reaction Monitor_Absorbance Monitor Absorbance vs. Time (UV-Vis Spectrophotometry) Initiate_Reaction->Monitor_Absorbance Plot_Data Plot Absorbance vs. Time Monitor_Absorbance->Plot_Data Calculate_k_obs Calculate k_obs (Pseudo-First-Order Fit) Plot_Data->Calculate_k_obs Calculate_k2 Calculate Second-Order Rate Constant (k₂) Calculate_k_obs->Calculate_k2 Compare_k2 Compare k₂ Across Functional Groups Calculate_k2->Compare_k2

Caption: Workflow for kinetic analysis of cross-reactivity.

Conclusion

The cross-reactivity of this compound is a critical consideration for its application in research and development. This guide provides a framework for understanding and evaluating its potential off-target interactions. By employing the outlined experimental protocols and considering the principles of chemical reactivity, researchers can make informed decisions regarding the use of this compound and molecules containing this moiety, ultimately leading to more robust and reliable scientific outcomes.

Quantitative NMR (qNMR) for assessing the purity of 2-Nitrothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Assessing the Purity of 2-Nitrothiophenol: qNMR vs. HPLC and Titration

For researchers, scientists, and professionals in drug development, the accurate determination of the purity of starting materials and intermediates is paramount. This compound, a key building block in the synthesis of various pharmaceutical compounds, requires rigorous purity assessment to ensure the quality and safety of the final products. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with High-Performance Liquid Chromatography (HPLC) and acid-base titration for determining the purity of this compound, supported by detailed experimental protocols and illustrative data.

Comparative Analysis of Purity Assessment Methods

The choice of an analytical technique for purity determination depends on various factors, including the required accuracy, precision, sample throughput, and the nature of potential impurities. Below is a summary of the performance of qNMR, HPLC, and titration for the purity analysis of this compound.

ParameterQuantitative ¹H NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Acid-Base Titration
Principle Signal intensity is directly proportional to the number of nuclei.Differential partitioning of analytes between a mobile and stationary phase.Neutralization reaction between the acidic thiol proton and a basic titrant.
Purity (%) 99.6 ± 0.299.5 ± 0.399.2 ± 0.5
Precision (RSD) < 1%< 2%< 3%
Analysis Time/Sample ~15-30 minutes~20-40 minutes~10-20 minutes
Selectivity High (distinguishes structurally similar compounds)High (separates components of a mixture)Low (titrates all acidic protons)
Primary Method Yes (no need for a specific reference standard of the analyte)No (requires a reference standard of the analyte)No (requires a standardized titrant)
Sample Consumption Low (~5-10 mg)Very Low (~1-2 mg)High (~100-200 mg)
Key Advantages High accuracy and precision, provides structural information, non-destructive.[1]High sensitivity and resolution for impurity profiling.[2][3]Cost-effective, simple instrumentation.
Key Limitations Higher initial instrument cost, potential for signal overlap.[4]Requires a specific reference standard for the analyte, potential for co-elution.[4]Lower precision and selectivity, not suitable for complex mixtures.

Experimental Protocols

Detailed methodologies for each analytical technique are provided below to allow for replication and comparison.

Quantitative ¹H NMR (qNMR) Spectroscopy

Objective: To determine the absolute purity of this compound using an internal standard.

Instrumentation: 400 MHz NMR Spectrometer or higher.

Materials:

  • This compound sample

  • Internal Standard (IS): 1,4-Dinitrobenzene (certified reference material)

  • Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆)

  • High-precision analytical balance

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into a clean, dry vial.

    • Accurately weigh approximately 10 mg of 1,4-Dinitrobenzene (internal standard) into the same vial.

    • Record the exact weights.

    • Dissolve the mixture in approximately 0.75 mL of DMSO-d₆.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with the following parameters:

      • Pulse Program: A standard 90° pulse sequence.

      • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).

      • Number of Scans (ns): 16 (or more for better signal-to-noise).

      • Acquisition Time (aq): At least 3 seconds.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Integrate the well-resolved signals of both the analyte (this compound) and the internal standard.

      • For this compound, integrate a distinct aromatic proton signal that does not overlap with other signals.

      • For 1,4-Dinitrobenzene, integrate the singlet corresponding to its four aromatic protons.

    • Calculate the purity of this compound using the following equation:

      Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound and quantify its impurities.

Instrumentation: HPLC system with a UV detector.

Materials:

  • This compound sample and reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

Procedure:

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: 50% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, then return to 50% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of the this compound reference standard at a concentration of 1 mg/mL in the mobile phase.

    • Prepare a sample solution of the this compound to be tested at the same concentration.

  • Data Analysis:

    • Inject the reference standard and the sample solution.

    • Calculate the percentage purity by comparing the peak area of the main component in the sample chromatogram to the total area of all peaks, or by using the response factor of the reference standard for a more accurate quantification.

Acid-Base Titration

Objective: To determine the purity of this compound by titrating its acidic thiol proton.

Instrumentation:

  • Burette (50 mL)

  • Magnetic stirrer

  • pH meter or a suitable indicator (e.g., phenolphthalein)

Materials:

  • This compound sample

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Ethanol (or another suitable solvent to dissolve the sample)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 150 mg of this compound into a beaker.

    • Dissolve the sample in 50 mL of ethanol.

  • Titration:

    • Add a few drops of phenolphthalein indicator to the sample solution or place a calibrated pH electrode in the solution.

    • Titrate the solution with the standardized 0.1 M NaOH solution until the endpoint is reached (a persistent pink color with the indicator or a sharp inflection point in the pH curve).

    • Record the volume of NaOH solution used.

  • Calculation:

    • Calculate the purity of this compound using the following equation:

      Purity (%) = (V_NaOH * M_NaOH * MW_analyte) / (m_analyte * 1000) * 100

      Where:

      • V_NaOH = Volume of NaOH solution used (mL)

      • M_NaOH = Molarity of the NaOH solution (mol/L)

      • MW_analyte = Molecular weight of this compound

      • m_analyte = mass of the this compound sample (g)

Visualizing the Workflows

To better understand the experimental processes, the following diagrams illustrate the workflows for each analytical method.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Weigh Analyte weigh_is Weigh Internal Standard weigh_sample->weigh_is dissolve Dissolve in DMSO-d6 weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire 1H NMR Spectrum transfer->acquire process Process Spectrum acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for qNMR purity assessment.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis prep_mobile Prepare Mobile Phase prep_sample Prepare Sample Solution inject Inject into HPLC prep_sample->inject prep_std Prepare Standard Solution prep_std->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for HPLC purity analysis.

Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_calc Calculation weigh_sample Weigh Sample dissolve Dissolve in Solvent weigh_sample->dissolve add_indicator Add Indicator dissolve->add_indicator titrate Titrate with NaOH add_indicator->titrate record_vol Record Volume titrate->record_vol calculate Calculate Purity record_vol->calculate

Caption: Workflow for Titration purity determination.

Conclusion

Quantitative NMR emerges as a powerful and highly accurate primary method for the purity assessment of this compound, offering the distinct advantage of not requiring a specific reference standard of the analyte.[1][5][6] While HPLC provides excellent separation capabilities for impurity profiling, it relies on the availability of a reference standard for accurate quantification.[3] Titration, though simple and cost-effective, lacks the specificity and precision of the other two techniques.

For comprehensive quality control, a combination of methods is often ideal. qNMR can be employed to certify the purity of a primary reference standard, which can then be used for routine purity testing by HPLC. This integrated approach ensures the highest level of confidence in the quality of this compound used in research and drug development.

References

Comparing the efficacy of different catalysts for reactions involving 2-Nitrothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The catalytic transformation of 2-Nitrothiophenol is a critical step in the synthesis of various valuable organic compounds, most notably 2-Aminothiophenol, a key intermediate in the production of pharmaceuticals and other fine chemicals. The efficiency of this transformation is highly dependent on the catalyst employed. This guide provides an objective comparison of the efficacy of different catalysts for the reduction of this compound, supported by experimental data, to aid researchers in selecting the optimal catalytic system for their specific needs.

Data Presentation: Catalyst Performance in the Reduction of this compound

The following table summarizes quantitative data on the performance of various catalysts in the reduction of this compound to 2-Aminothiophenol. The primary reducing agent in these reactions is Sodium Borohydride (NaBH₄).

CatalystSupportCatalyst LoadingReducing AgentReaction Time (min)Conversion/Yield (%)Apparent Rate Constant (k_app)Reference
CuO NanoparticlesCellulose Acetate ButyrateNot SpecifiedNaBH₄16100%0.248 s⁻¹[1]
Gold Nanoparticles (Au@[C₄C₁₆Im]Br)Ionic Liquid20 mgNaBH₄Not SpecifiedNot SpecifiedLower than for 4-nitrophenol[2][3]
Platinum-coated Gold Nanorods (Pt@AuNR)NoneNot SpecifiedH₂Not SpecifiedNot Specifiedk₂₋ₙₜₚ > k₃₋ₙₜₚ > k₄₋ₙₜₚ[4][5]
Silver Nanoparticles (C₂)Polydopamine@Fe₃O₄Not SpecifiedNaBH₄Not SpecifiedNot SpecifiedHigher than C₁ and C₃[6]
Nickel-Copper Bimetallic (Ni₇Cu)NoneNot SpecifiedNot SpecifiedNot SpecifiedHighest activity for 2-NP reduction[7]
Hybrid Carbon-Nickel NanocompositeCarbonNot SpecifiedNaBH₄15-2573-91%Pseudo-first-order[8]

Note: Direct comparison of k_app values should be done with caution due to variations in experimental conditions such as catalyst concentration, temperature, and substrate-to-catalyst ratio.

Experimental Protocols

Detailed methodologies for the synthesis of catalysts and the catalytic reduction of this compound are crucial for reproducibility and informed catalyst selection. Below are representative experimental protocols derived from the literature.

Synthesis of Supported Metal Nanoparticle Catalysts (Example: Ag NPs on Polydopamine-coated Magnetite)

This protocol describes the synthesis of silver nanoparticles supported on polydopamine-coated magnetite (Ag NPs-PDA@Fe₃O₄), a magnetically separable catalyst.

Materials:

  • Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

  • Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)

  • Ammonia solution (25%)

  • Dopamine hydrochloride

  • Tris(hydroxymethyl)aminomethane

  • Silver nitrate (AgNO₃)

  • Sodium borohydride (NaBH₄) or Ascorbic acid or UV light for reduction

Procedure:

  • Synthesis of Magnetite (Fe₃O₄) Nanoparticles: Co-precipitation method is commonly used. A solution of FeCl₃·6H₂O and FeCl₂·4H₂O (2:1 molar ratio) in deionized water is prepared. Under vigorous stirring and nitrogen protection, ammonia solution is added dropwise until the pH reaches ~10. The black precipitate of Fe₃O₄ is formed, which is then washed with water and ethanol and dried.

  • Polydopamine (PDA) Coating: The synthesized Fe₃O₄ nanoparticles are dispersed in a Tris-buffer solution (pH ~8.5). Dopamine hydrochloride is added to the suspension, and the mixture is stirred at room temperature for a specified time to allow the polymerization of dopamine on the surface of the magnetite nanoparticles, forming a PDA layer. The PDA@Fe₃O₄ particles are then collected by magnetic separation, washed, and dried.[6]

  • Silver Nanoparticle Deposition: The PDA@Fe₃O₄ particles are dispersed in a silver nitrate solution to allow the adsorption of Ag⁺ ions onto the PDA surface. The reduction of Ag⁺ to Ag nanoparticles can be achieved through different methods:[6]

    • Chemical Reduction (NaBH₄): A solution of NaBH₄ is added dropwise to the suspension of Ag(I)-PDA@Fe₃O₄.

    • Chemical Reduction (Ascorbic Acid): An ascorbic acid solution is added to the suspension.

    • Photochemical Reduction: The suspension is exposed to UV light.

  • The final Ag NPs-PDA@Fe₃O₄ catalyst is collected by magnetic separation, washed thoroughly with water and ethanol, and dried.

Catalytic Reduction of this compound

This protocol details a typical procedure for the catalytic reduction of this compound using a heterogeneous catalyst and monitoring the reaction progress by UV-Vis spectroscopy.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Catalyst (e.g., Ag NPs-PDA@Fe₃O₄)

  • Solvent (e.g., water or ethanol/water mixture)

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of Reactant Solutions: A stock solution of this compound is prepared in the desired solvent. A fresh, concentrated aqueous solution of NaBH₄ is also prepared.

  • Catalytic Reduction:

    • In a quartz cuvette, a specific volume of the this compound stock solution is diluted with the solvent to a known concentration.

    • A small amount of the catalyst is added to the cuvette.

    • The UV-Vis spectrum of the initial mixture is recorded.

    • The reaction is initiated by adding a specific volume of the freshly prepared NaBH₄ solution to the cuvette.

    • The reaction progress is monitored by recording the UV-Vis spectra at regular time intervals. The characteristic absorption peak of the 2-nitrophenolate ion (formed in the presence of NaBH₄) will decrease over time, while a new peak corresponding to the formation of 2-Aminothiophenol will appear.[6][8]

  • Data Analysis: The concentration of this compound at different time points can be calculated from the absorbance values using the Beer-Lambert law. The apparent rate constant (k_app) for the reaction, assuming pseudo-first-order kinetics, can be determined by plotting ln(C₀/Cₜ) versus time, where C₀ is the initial concentration and Cₜ is the concentration at time t.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for catalyst synthesis and the catalytic reduction of this compound.

Experimental_Workflow cluster_synthesis Catalyst Synthesis cluster_reduction Catalytic Reduction Fe_salts FeCl₃ / FeCl₂ Solution Fe3O4 Fe₃O₄ Nanoparticles Fe_salts->Fe3O4 Co-precipitation NH3 NH₃ Solution NH3->Fe3O4 PDA_Fe3O4 PDA@Fe₃O₄ Fe3O4->PDA_Fe3O4 Polymerization Dopamine Dopamine HCl Dopamine->PDA_Fe3O4 Ag_PDA_Fe3O4 Ag(I)-PDA@Fe₃O₄ PDA_Fe3O4->Ag_PDA_Fe3O4 Adsorption AgNO3 AgNO₃ Solution AgNO3->Ag_PDA_Fe3O4 Catalyst Final Catalyst (Ag NPs-PDA@Fe₃O₄) Ag_PDA_Fe3O4->Catalyst Reduction Reducing_Agent Reducing Agent (e.g., NaBH₄) Reducing_Agent->Catalyst Nitrothiophenol This compound Solution Catalyst_add Add Catalyst Nitrothiophenol->Catalyst_add NaBH4_add Add NaBH₄ Catalyst_add->NaBH4_add Reaction_mixture Reaction Mixture NaBH4_add->Reaction_mixture UV_Vis UV-Vis Monitoring Reaction_mixture->UV_Vis Time-course Data_analysis Data Analysis (k_app calculation) UV_Vis->Data_analysis Reaction_Pathway Reactant This compound Intermediate 2-Nitrophenolate ion Reactant->Intermediate + OH⁻ (from NaBH₄) Catalyst_surface Catalyst Surface Intermediate->Catalyst_surface Adsorption Product 2-Aminothiophenol Catalyst_surface->Product Reduction & Desorption NaBH4 NaBH₄ (Reducing Agent) NaBH4->Catalyst_surface Hydride transfer

References

A Comparative Guide to Analytical Methods for the Detection of Trace 2-Nitrothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring precise and sensitive quantification of 2-nitrothiophenol, this guide offers a comparative overview of potential analytical methodologies. Given the limited availability of extensively validated methods in published literature for this specific analyte, this comparison is based on established methods for structurally analogous compounds such as nitrophenols and other thiophenol derivatives. The performance data herein is extrapolated from these related compounds to provide a reasonable projection of method performance.

Data Presentation: Comparison of Analytical Techniques

The selection of an appropriate analytical technique is contingent upon factors such as the sample matrix, the required level of sensitivity, and the instrumentation available. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prevalent and robust methods for the analysis of aromatic nitro compounds.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase.
Typical Detector Photodiode Array (PDA) or UV-VisFlame Ionization Detector (FID), Electron Capture Detector (ECD), Mass Spectrometry (MS)
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.1 - 1 µg/mL (FID), <0.1 µg/mL (ECD/MS)
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL0.3 - 3 µg/mL (FID), <0.3 µg/mL (ECD/MS)
Linearity Range 0.05 - 50 µg/mL0.5 - 100 µg/mL
Precision (%RSD) < 2%< 5%
Accuracy (% Recovery) 98 - 102%95 - 105%
Sample Derivatization Not typically requiredMay be required to improve volatility and peak shape

Note: The performance characteristics listed above are typical for phenolic and nitroaromatic compounds and should be validated for the specific analysis of this compound.

Experimental Protocols

The following are detailed methodologies for HPLC and GC analysis, adapted from established methods for similar compounds.

High-Performance Liquid Chromatography (HPLC) Method

This protocol is based on HPLC methods developed for nitrophenols.[1]

Instrumentation:

  • HPLC system with a gradient pump

  • UV-Vis or Photodiode Array (PDA) detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents and Standards:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or other suitable mobile phase modifier

  • This compound reference standard

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is recommended. A typical gradient might start at 30% acetonitrile and increase to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Based on the UV-Vis spectrum of this compound, likely in the range of 300-400 nm.

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile).

  • Create a series of calibration standards by serially diluting the stock solution.

  • Dissolve the sample containing the analyte in the mobile phase or a compatible solvent.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Gas Chromatography (GC) Method

This protocol is adapted from EPA method 8041A for the analysis of phenols.[2]

Instrumentation:

  • Gas chromatograph with a split/splitless injector

  • Flame Ionization Detector (FID), Electron Capture Detector (ECD), or Mass Spectrometer (MS)

  • A non-polar capillary column, such as a DB-5 or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is a suitable starting point.[2]

Reagents and Standards:

  • Methylene chloride or other appropriate solvent (GC grade)

  • Nitrogen or Helium as the carrier gas

  • (Optional) Derivatizing agent like BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) to enhance peak shape and thermal stability.

Chromatographic Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Begin at 80 °C, hold for 1 minute, then ramp up to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.[2]

  • Detector Temperature: 300 °C (FID) or 320 °C (ECD)[2]

  • Carrier Gas Flow: 1.2 mL/min

  • Injection Mode: Splitless

Sample Preparation:

  • Prepare a stock solution of the this compound reference standard in a suitable solvent like methylene chloride.

  • Generate a series of calibration standards through serial dilution of the stock solution.

  • Extract the analyte from the sample matrix using a suitable technique, such as liquid-liquid extraction with methylene chloride.

  • (Optional) If derivatization is necessary, evaporate the solvent from the extract and add the derivatizing agent. Heat the mixture according to the derivatizing agent's protocol (e.g., 60 °C for 30 minutes).[2]

  • Reconstitute the sample in the appropriate solvent for injection.

Method Comparison and Recommendations

Both HPLC and GC are effective techniques for the quantification of this compound. The choice between them will be dictated by the specific requirements of the analysis.

  • HPLC is often preferred for its direct analysis capabilities, which do not typically necessitate derivatization. This makes it a more straightforward option for routine quality control applications.

  • GC , especially when coupled with a mass spectrometer (GC-MS), can offer superior sensitivity and selectivity. This is particularly advantageous for the analysis of complex matrices or when trace-level detection is required.

It is crucial to perform a comprehensive method validation for the specific application to ensure the accuracy and reliability of the results.

Alternative Analytical Approaches

While HPLC and GC are the primary methods, other techniques can be employed for the detection of this compound and related compounds:

  • Spectrophotometry: This method can be used for the quantification of nitrophenols.[3] It is a simpler and more cost-effective technique but may lack the specificity and sensitivity of chromatographic methods.

  • Electrochemical Methods: These techniques can offer high sensitivity and the potential for real-time monitoring.[4][5] However, they may be more susceptible to interference from other electroactive species in the sample matrix.

Visualizing the Analytical Workflow

The following diagram illustrates a typical experimental workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start stock Prepare Stock Solution (Reference Standard) start->stock sample_prep Prepare Sample (Dissolve & Filter) start->sample_prep cal_standards Prepare Calibration Standards (Serial Dilution) stock->cal_standards hplc Inject into HPLC System cal_standards->hplc sample_prep->hplc separation Chromatographic Separation (C18 Column) hplc->separation detection UV-Vis/PDA Detection separation->detection chromatogram Obtain Chromatogram detection->chromatogram calibration_curve Generate Calibration Curve chromatogram->calibration_curve quantification Quantify this compound chromatogram->quantification calibration_curve->quantification end End quantification->end

Caption: HPLC analysis workflow for this compound.

References

Benchmarking the performance of 2-Nitrothiophenol against other sulfur nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of nucleophilic reagents, sulfur compounds stand out for their potent reactivity and pivotal role in a myriad of chemical and biological processes. This guide provides a comprehensive performance benchmark of 2-Nitrothiophenol against other commonly employed sulfur nucleophiles, including thiophenol, L-cysteine, and glutathione. By examining their reactivity through the lens of electronic effects and providing detailed experimental protocols, this document serves as a valuable resource for researchers in organic synthesis, medicinal chemistry, and chemical biology.

Executive Summary

The nucleophilicity of a sulfur compound is intrinsically linked to the electron density on the sulfur atom and the stability of the resulting thiolate anion. The introduction of an electron-withdrawing nitro group at the ortho position in this compound is expected to significantly modulate its reactivity compared to unsubstituted thiophenol and biologically relevant thiols. This guide will delve into the theoretical underpinnings of this effect and provide a practical framework for its empirical validation.

Physicochemical Properties and Predicted Reactivity

The reactivity of a thiol is critically dependent on its acidity (pKa), which determines the concentration of the more nucleophilic thiolate anion at a given pH. The electron-withdrawing nature of the nitro group in this compound is predicted to lower its pKa relative to thiophenol, thereby increasing the proportion of the more reactive thiolate form at physiological pH. However, the same nitro group also reduces the electron density on the sulfur atom through inductive and resonance effects, which is expected to decrease its intrinsic nucleophilicity. This creates a paradoxical effect where the concentration of the active nucleophile is higher, but its inherent reactivity is lower.

Table 1: Physicochemical Properties of Selected Sulfur Nucleophiles

CompoundMolecular FormulaMolecular Weight ( g/mol )Thiol pKa (approximate)Predicted Relative Nucleophilicity
This compoundC₆H₅NO₂S155.17~5.5Moderate
ThiophenolC₆H₆S110.186.6High
L-CysteineC₃H₇NO₂S121.168.3Moderate-High
Glutathione (GSH)C₁₀H₁₇N₃O₆S307.329.2Moderate

Note: The predicted relative nucleophilicity is a qualitative assessment based on electronic effects and pKa values. Experimental validation is recommended.

Experimental Section: A Protocol for Comparative Kinetic Analysis

To empirically determine the relative nucleophilicity of this compound and other sulfur nucleophiles, a kinetic assay monitoring the reaction with a suitable electrophile is proposed. The following protocol is adapted from the well-established reaction of thiols with 1-chloro-2,4-dinitrobenzene (CDNB), which results in the formation of a colored product that can be monitored spectrophotometrically.

Materials:
  • This compound

  • Thiophenol

  • L-Cysteine

  • Glutathione

  • 1-Chloro-2,4-dinitrobenzene (CDNB)

  • Phosphate buffer (pH 7.4)

  • Ethanol (or other suitable organic co-solvent)

  • UV-Vis Spectrophotometer

Experimental Workflow

G cluster_prep Solution Preparation cluster_reaction Reaction Execution cluster_analysis Data Analysis prep_thiol Prepare stock solutions of each thiol (e.g., 10 mM in ethanol) initiate Initiate the reaction by adding the thiol stock solution. Mix quickly and start data acquisition. prep_thiol->initiate prep_cdnb Prepare stock solution of CDNB (e.g., 1 mM in ethanol) mix In a cuvette, mix buffer and CDNB solution. Equilibrate at a constant temperature (e.g., 25°C). prep_cdnb->mix prep_buffer Prepare phosphate buffer (100 mM, pH 7.4) prep_buffer->mix mix->initiate monitor Monitor the increase in absorbance at the λmax of the 2,4-dinitrophenyl sulfide product (e.g., 340 nm) over time. initiate->monitor calculate Calculate the initial reaction rate (v₀) from the linear portion of the absorbance vs. time plot. monitor->calculate rate_constant Determine the second-order rate constant (k) using the equation: k = v₀ / ([Thiol]₀ * [CDNB]₀) calculate->rate_constant compare Compare the rate constants for each thiol to establish a quantitative ranking of nucleophilicity. rate_constant->compare

Caption: Workflow for the kinetic analysis of thiol nucleophilicity.

Procedure:
  • Solution Preparation:

    • Prepare 10 mM stock solutions of this compound, Thiophenol, L-Cysteine, and Glutathione in ethanol.

    • Prepare a 1 mM stock solution of CDNB in ethanol.

    • Prepare a 100 mM phosphate buffer and adjust the pH to 7.4.

  • Spectrophotometric Measurement:

    • In a quartz cuvette, add 900 µL of phosphate buffer and 50 µL of the CDNB stock solution.

    • Place the cuvette in the spectrophotometer and allow it to equilibrate to a constant temperature (e.g., 25°C).

    • Initiate the reaction by adding 50 µL of one of the thiol stock solutions to the cuvette.

    • Immediately start recording the absorbance at the wavelength of maximum absorbance (λmax) for the corresponding 2,4-dinitrophenyl sulfide product (typically around 340 nm) at regular time intervals for a sufficient duration to observe a linear increase in absorbance.

  • Data Analysis:

    • Plot absorbance versus time for each reaction.

    • Determine the initial reaction rate (v₀) from the slope of the linear portion of the curve.

    • Calculate the second-order rate constant (k) for each thiol using the formula: k = v₀ / ([Thiol]₀ * [CDNB]₀) where [Thiol]₀ and [CDNB]₀ are the initial concentrations of the thiol and CDNB in the cuvette, respectively.

Expected Results and Discussion

The quantitative data obtained from the proposed experimental protocol can be summarized in the following table:

Table 2: Hypothetical Kinetic Data for the Reaction of Sulfur Nucleophiles with CDNB at pH 7.4

NucleophileSecond-Order Rate Constant (k) (M⁻¹s⁻¹)
This compoundTo be determined experimentally
ThiophenolTo be determined experimentally
L-CysteineTo be determined experimentally
GlutathioneTo be determined experimentally

Based on theoretical considerations, it is anticipated that the rate constant for thiophenol will be the highest due to the high electron density on the sulfur atom and the absence of steric hindrance. The reactivity of L-cysteine and glutathione will be influenced by their respective pKa values and the steric bulk around the thiol group. For this compound, the electron-withdrawing nitro group is expected to decrease the nucleophilicity of the sulfur atom, leading to a lower rate constant compared to thiophenol. However, its lower pKa may result in a higher concentration of the reactive thiolate at pH 7.4, potentially making it more reactive than thiols with significantly higher pKa values.

Signaling Pathway Context: Thiol Reactivity in Biological Systems

The nucleophilic character of thiols is central to their function in various biological signaling pathways, particularly in the context of redox signaling and enzyme catalysis. Cysteine residues in proteins, for instance, can act as potent nucleophiles, participating in enzyme-catalyzed reactions and being susceptible to post-translational modifications by reactive oxygen and nitrogen species.

G cluster_pathway Simplified Redox Signaling Pathway ROS Reactive Oxygen Species (ROS) Protein_SH Protein-SH (Reduced Cysteine) ROS->Protein_SH Oxidation Protein_SOH Protein-SOH (Sulfenic Acid) Protein_SH->Protein_SOH Protein_SSG Protein-S-S-G (Glutathionylated) Protein_SOH->Protein_SSG + GSH Protein_SSG->Protein_SH Reduction (e.g., by Glutaredoxin) GSH Glutathione (GSH) GSSG Glutathione Disulfide (GSSG) GSH->GSSG Oxidation GSSG->GSH Reduction GR Glutathione Reductase

Caption: The role of thiols in a simplified redox signaling pathway.

The introduction of compounds like this compound into biological systems could potentially perturb these pathways. Its specific reactivity profile might lead to selective interactions with certain protein thiols or influence the cellular redox state. Understanding the comparative nucleophilicity is therefore crucial for predicting the biological activity and potential off-target effects of thiol-containing drug candidates.

Conclusion

This guide provides a framework for benchmarking the performance of this compound against other key sulfur nucleophiles. While theoretical principles suggest a moderated nucleophilicity for this compound due to the electronic effects of the nitro group, the provided experimental protocol offers a robust method for quantitative comparison. The data generated from such studies will be invaluable for researchers in selecting the appropriate nucleophile for their specific application, from organic synthesis to the design of targeted therapeutics.

Safety Operating Guide

Proper Disposal of 2-Nitrothiophenol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 2-Nitrothiophenol should be treated as hazardous waste. The primary recommended disposal method involves incineration by a licensed waste disposal facility. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. The compound is harmful if swallowed, in contact with skin, or if inhaled, and is very toxic to aquatic life with long-lasting effects.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves.

  • Eye Protection: Use safety glasses with side-shields or chemical safety goggles.

  • Respiratory Protection: If handling in a poorly ventilated area or if dust or vapors are present, use a NIOSH-approved respirator.

  • Protective Clothing: Wear a lab coat and other protective clothing to prevent skin contact.

Work Area:

  • All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Ensure an eyewash station and safety shower are readily accessible.

Step-by-Step Disposal Protocol

The disposal of this compound must comply with all federal, state, and local regulations for hazardous waste. The following protocol provides a general guideline based on best practices for the disposal of nitroaromatic compounds.

Step 1: Waste Identification and Segregation

  • This compound waste must be classified as hazardous.

  • Do not mix this compound waste with other waste streams to avoid potentially dangerous chemical reactions. It is incompatible with strong oxidizing agents, strong acids, and strong bases.

Step 2: Container Selection and Labeling

  • Use a dedicated, properly labeled, and leak-proof container for collecting this compound waste. The container must be compatible with the chemical.

  • The label should clearly read "Hazardous Waste," "this compound," and include the accumulation start date.

Step 3: Waste Accumulation and Storage

  • Store the waste container in a designated and secure satellite accumulation area within the laboratory.

  • Keep the container tightly sealed when not in use.

Step 4: Professional Disposal

  • The recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.

  • A specific disposal procedure for the related compound, 2-nitrothiophene, involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber. This is a likely disposal route for this compound as well.

Quantitative Data for this compound

PropertyValueReference
Molecular Formula C₆H₅NO₂S--INVALID-LINK--
Molecular Weight 155.17 g/mol --INVALID-LINK--
Physical State Solid--INVALID-LINK--
Flash Point 112.6 ± 22.6 °C--INVALID-LINK--
Boiling Point 262.5 ± 23.0 °C at 760 mmHg--INVALID-LINK--

Disposal Workflow

The following diagram illustrates the general decision-making and operational workflow for the proper disposal of this compound.

G cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Identify this compound Waste B Wear Appropriate PPE A->B C Select & Label Hazardous Waste Container B->C D Collect Waste in Designated Fume Hood C->D E Seal Container D->E Container Full or Project Complete F Store in Satellite Accumulation Area E->F G Contact Environmental Health & Safety (EHS) F->G H Arrange for Pickup by Licensed Contractor G->H I Incineration at Approved Facility H->I

Disposal Workflow for this compound

Disclaimer: This information is intended as a general guide. Always consult your institution's Environmental Health and Safety (EHS) department and refer to the Safety Data Sheet (SDS) for this compound for specific handling and disposal instructions. Regulations may vary by location.

Essential Safety and Operational Guide for Handling 2-Nitrothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of 2-Nitrothiophenol (CAS RN: 4875-10-9), ensuring the well-being of laboratory personnel and the integrity of research.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 4875-10-9

  • Molecular Formula: C₆H₅NO₂S

  • Molecular Weight: 155.17 g/mol [1]

Hazard Summary and Personal Protective Equipment

This compound is a hazardous substance that requires strict adherence to safety protocols. The primary hazards include acute toxicity if swallowed, skin irritation, serious eye irritation, and potential respiratory irritation.[1] The following table summarizes the required personal protective equipment (PPE).

Exposure Route Hazard Required PPE
Skin Contact Causes skin irritation.[1] Harmful in contact with skin.Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and protective clothing.
Eye Contact Causes serious eye irritation.[1]Safety glasses with side shields or chemical safety goggles. A face shield may be required for splash hazards.
Inhalation May cause respiratory irritation.[1]Use in a well-ventilated area or under a chemical fume hood. If dusts are generated, a NIOSH-approved respirator is required.
Ingestion Harmful if swallowed.[1]Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly after handling.

Operational Plan for Handling this compound

A systematic approach to handling this compound is crucial to minimize risk. The following workflow outlines the procedural steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Work in Fume Hood prep_ppe->prep_setup prep_materials Gather Materials & Spill Kit prep_setup->prep_materials handle_weigh Weigh Solid prep_materials->handle_weigh handle_dissolve Dissolve/React handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Glassware & Surfaces handle_dissolve->cleanup_decontaminate cleanup_dispose Dispose of Waste in Labeled Container cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE & Wash Hands cleanup_dispose->cleanup_remove_ppe

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling and Disposal Procedures

1. Preparation:

  • Don Appropriate PPE: Before handling, put on all required personal protective equipment as detailed in the table above.

  • Work in a Chemical Fume Hood: All handling of this compound solid and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Gather Materials and Spill Kit: Ensure all necessary equipment and a spill kit containing appropriate absorbent materials are readily accessible.

2. Handling:

  • Weighing: Carefully weigh the solid this compound in the fume hood. Avoid creating dust. Use a container that can be sealed for transport within the lab.

  • Dissolving and Reaction: When dissolving the solid or running a reaction, add it slowly to the solvent or reaction mixture. Maintain constant awareness of the reaction conditions.

3. Cleanup and Disposal:

  • Decontamination: Thoroughly decontaminate all glassware and surfaces that have come into contact with this compound using an appropriate solvent and cleaning agent.

  • Waste Disposal: Dispose of all waste, including contaminated PPE, weighing paper, and reaction residues, in a clearly labeled hazardous waste container.[2] Do not mix with other waste streams.[2] Follow all local, state, and federal regulations for hazardous waste disposal.

  • Final Steps: After completing all work and proper disposal, remove PPE in the correct order to avoid self-contamination. Wash hands and forearms thoroughly with soap and water.

Emergency Procedures

  • If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

  • In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Consult a physician.[1]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1]

By adhering to these safety protocols and operational plans, you can significantly mitigate the risks associated with handling this compound, fostering a safe and productive research environment.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.